Product packaging for DL-Alanine (Standard)(Cat. No.:CAS No. 28809-04-3)

DL-Alanine (Standard)

Cat. No.: B1300984
CAS No.: 28809-04-3
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

L-alanine is the L-enantiomer of alanine. It has a role as an EC 4.3.1.15 (diaminopropionate ammonia-lyase) inhibitor and a fundamental metabolite. It is a pyruvate family amino acid, a proteinogenic amino acid, a L-alpha-amino acid and an alanine. It is a conjugate base of a L-alaninium. It is a conjugate acid of a L-alaninate. It is an enantiomer of a D-alanine. It is a tautomer of a L-alanine zwitterion.
Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
L-Alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Alanine is an Amino Acid.
Alanine is a natural product found in Euphorbia prostrata, Angelica gigas, and other organisms with data available.
Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
Alanine is a nonessential amino acid made in the body from the conversion of the carbohydrate pyruvate or the breakdown of DNA and the dipeptides carnosine and anserine. It is highly concentrated in muscle and is one of the most important amino acids released by muscle, functioning as a major energy source. Plasma alanine is often decreased when the BCAA (Branched Chain Amino Acids) are deficient. This finding may relate to muscle metabolism. Alanine is highly concentrated in meat products and other high-protein foods like wheat germ and cottage cheese. Alanine is an important participant as well as regulator in glucose metabolism. Alanine levels parallel blood sugar levels in both diabetes and hypoglycemia, and alanine reduces both severe hypoglycemia and the ketosis of diabetes. It is an important amino acid for lymphocyte reproduction and immunity. Alanine therapy has helped dissolve kidney stones in experimental animals. Normal alanine metabolism, like that of other amino acids, is highly dependent upon enzymes that contain vitamin B6. Alanine, like GABA, taurine and glycine, is an inhibitory neurotransmitter in the brain. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM.
See also: Glatiramer Acetate (monomer of);  Glatiramer (monomer of);  Amlisimod (monomer of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1300984 DL-Alanine (Standard) CAS No. 28809-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine, a critical reagent in biochemical research, particularly for the derivatization of cysteine residues in proteins and peptides. This guide is intended for researchers, scientists, and professionals in the field of drug development and protein chemistry.

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a derivative of the amino acid L-cysteine. It is most commonly utilized in the reductive alkylation of cysteine residues. This modification is crucial for various analytical techniques, including protein sequencing by Edman degradation, where it aids in the stable and identifiable release of amino acids.[1] The pyridylethylation of cysteine's thiol group enhances its stability during analytical procedures and provides a UV-active moiety for detection.

Physicochemical Properties

A summary of the key physicochemical properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂S[2]
Molecular Weight226.30 g/mol [2][3]
IUPAC Name(2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid[2]
CAS Number28809-04-3[1][2]

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine

The primary and most widely adopted method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine is the direct pyridylethylation of L-cysteine using 4-vinylpyridine.[1] This reaction is a nucleophilic addition of the cysteine's thiol group to the vinyl group of 4-vinylpyridine.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product L_Cysteine L-Cysteine Reaction Nucleophilic Addition L_Cysteine->Reaction Vinylpyridine 4-Vinylpyridine Vinylpyridine->Reaction Solvent Aqueous or Alcoholic Solvent Solvent->Reaction pH Slightly Basic pH pH->Reaction Product S-[2-(4-Pyridyl)ethyl]-L-cysteine Reaction->Product

Figure 1: Synthesis workflow for S-[2-(4-Pyridyl)ethyl]-L-cysteine.
Experimental Protocol

The following protocol details the synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine. This procedure is based on established methods for the alkylation of cysteine.[4][5]

Materials:

  • L-cysteine

  • 4-vinylpyridine

  • Methanol (or another suitable alcohol/aqueous buffer)

  • Nitrogen gas

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Preparation of L-cysteine solution: Dissolve L-cysteine in a suitable solvent (e.g., 0.1 M sodium phosphate buffer, pH 7.0-7.5, or an alcohol-water mixture) in the reaction vessel. The concentration will depend on the desired scale of the reaction.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere. This is crucial to prevent the oxidation of the cysteine's thiol group.

  • Addition of 4-vinylpyridine: While stirring, add a molar excess of 4-vinylpyridine to the L-cysteine solution. A freshly prepared solution of 2% (v/v) 4-vinylpyridine in the reaction solvent can be used.[4]

  • Reaction Incubation: Allow the reaction to proceed at room temperature (approximately 25°C) for at least 3 hours in the dark.[4] The slightly basic pH of the buffer facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of L-cysteine and the formation of the product.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a thiol-containing reagent like 2-mercaptoethanol to react with any remaining 4-vinylpyridine.[4]

An alternative, though less common, synthetic route involves the reaction of a cysteine derivative with a pre-formed pyridylethyl halide.[1]

Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Following the synthesis, the crude product mixture requires purification to remove unreacted starting materials, byproducts, and solvents. Chromatographic methods are fundamental for the separation and purification of the target compound.[1]

Purification Workflow

PurificationWorkflow cluster_purification Purification Steps Crude_Product Crude Reaction Mixture Evaporation Solvent Evaporation (under vacuum) Crude_Product->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Product Pure S-[2-(4-Pyridyl)ethyl] -L-cysteine Chromatography->Pure_Product

Figure 2: General purification workflow.
Experimental Protocol for Purification

1. Initial Workup:

  • The reaction mixture is typically concentrated under reduced pressure to remove the bulk of the solvent.

  • The resulting residue can be redissolved in an appropriate solvent for further purification.

2. Chromatographic Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying the product.[6]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[6]

    • Detection: The elution of the product can be monitored by UV absorbance, as the pyridyl group is UV-active.

  • Flash Chromatography: For larger scale purifications, flash chromatography on silica gel may be employed. The choice of eluent will depend on the polarity of the product and impurities.

3. Product Isolation and Characterization:

  • Fractions containing the pure product, as determined by analytical techniques like HPLC or TLC, are pooled.

  • The solvent is removed under vacuum to yield the purified S-[2-(4-Pyridyl)ethyl]-L-cysteine.

  • The identity and purity of the final product should be confirmed by analytical methods such as:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Purity can be assessed by analytical HPLC. A purity of ≥95% is generally expected for research-grade material.[1]

Applications in Research

The primary application of S-[2-(4-Pyridyl)ethyl]-L-cysteine is in the modification of cysteine residues within proteins and peptides. This derivatization is essential for:

  • Protein Sequencing: Stabilizing cysteine residues during Edman degradation.[1]

  • Mass Spectrometry: Ensuring complete coverage in peptide mapping by preventing disulfide bond reformation.[7]

  • Peptide Synthesis: The Fmoc-protected form of S-[2-(4-Pyridyl)ethyl]-L-cysteine is used in solid-phase peptide synthesis.[1]

Conclusion

The synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine via the pyridylethylation of L-cysteine is a robust and straightforward method. Proper purification, primarily using chromatographic techniques like HPLC, is critical to obtaining a high-purity product suitable for its intended applications in protein chemistry and analytical biochemistry. This guide provides the foundational knowledge and protocols for researchers to successfully synthesize and purify this important chemical tool.

References

An In-depth Technical Guide to the Mechanism of Action of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Protein Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and analysis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (S-PEC) in protein alkylation. S-PEC is a crucial derivative for the stable modification of cysteine residues, playing a significant role in proteomics and protein characterization.

Core Mechanism of S-PEC Protein Alkylation

The formation of S-PEC in proteins is achieved through the process of S-pyridylethylation, where cysteine residues are alkylated using 4-vinylpyridine (4-VP). This process is a nucleophilic addition reaction. The thiol group (-SH) of a cysteine residue, in its deprotonated thiolate form (-S⁻), acts as a nucleophile and attacks the electron-deficient β-carbon of the vinyl group of 4-vinylpyridine.[1] This reaction is typically conducted under slightly basic conditions (pH 7.0-9.0) to facilitate the deprotonation of the highly nucleophilic cysteine thiol group.[1] The resulting modification is a stable thioether linkage, forming the S-[2-(4-Pyridyl)ethyl]-L-cysteine adduct.[1][2]

The primary application of this derivatization is to prevent the re-formation of disulfide bonds after their reduction, which is a critical step in many protein analysis workflows, including protein sequencing and mass spectrometry.[1][2][3] The stability of the S-PEC adduct under acidic conditions makes it particularly valuable for applications like Edman degradation and acid hydrolysis for amino acid analysis.[1][2]

Figure 1: Chemical reaction for the formation of S-[2-(4-Pyridyl)ethyl]-L-cysteine.

Quantitative Data

The alkylation of cysteine with 4-vinylpyridine results in a predictable mass increase, which is readily detectable by mass spectrometry. While the reaction is robust, its kinetics are notably slower than other common alkylating agents, which contributes to its high specificity for cysteine residues with fewer side reactions.[4]

ParameterValueReference
Mass Increase per Cysteine ~105.14 Da[2][5]
Molecular Formula of Adduct C₇H₇N[4]
Second-Order Rate Constant 4.91 x 10⁻³ M⁻¹s⁻¹[6]
Optimal pH Range 7.0 - 9.0[1]

Experimental Protocols

A typical workflow for the S-pyridylethylation of a protein sample for mass spectrometry analysis involves reduction of disulfide bonds followed by the alkylation of the resulting free cysteine residues.

In-Solution Protein Alkylation with 4-Vinylpyridine

This protocol is adapted for the alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (1-10 mg)

  • Denaturation Buffer: 6 M Guanidine HCl in 0.1 M Tris-HCl, pH 7.5-8.0

  • Reducing Agent: Dithiothreitol (DTT) or 2-mercaptoethanol

  • Alkylating Agent: 4-vinylpyridine (4-VP)

  • Quenching Agent: DTT or 2-mercaptoethanol

  • Buffer for dialysis or desalting columns

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-2 mg/mL.

  • Reduction: Add the reducing agent (e.g., DTT to a final concentration of 5 mM or 2-mercaptoethanol to 20-50 mM). Incubate the mixture for at least 2 hours at 25°C.[2]

  • Alkylation: Add freshly prepared 2% (v/v) 4-vinylpyridine in water to achieve a final concentration of 20 mM. Incubate the reaction in the dark for 1-2 hours at room temperature.[2] For smaller sample volumes, a 2-μL aliquot of neat 4-vinylpyridine can be added to 20 μL of the reduced sample, with the addition of methanol to 10% (v/v) to ensure solubility.

  • Quenching: Quench the reaction by adding an excess of the reducing agent (e.g., DTT) to react with any remaining 4-vinylpyridine.

  • Sample Cleanup: Remove excess reagents by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column.

  • Enzymatic Digestion: The alkylated protein is now ready for enzymatic digestion (e.g., with trypsin) prior to mass spectrometry analysis.

Mass Spectrometry Analysis of S-PEC Modified Proteins

The analysis of S-pyridylethylated proteins is primarily conducted using mass spectrometry (MS).

Instrumentation:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) LC-MS/MS.

Procedure:

  • Sample Preparation: The digested peptide mixture is desalted using C18 ZipTips or equivalent.

  • Mass Spectrometry:

    • MALDI-TOF MS: The peptide mixture is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyzed. The resulting peptide mass fingerprint will show a mass increase of 105.14 Da for each cysteine-containing peptide.[7]

    • LC-MS/MS: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The precursor ion scan will identify peptides with the characteristic mass shift. Fragmentation spectra (MS/MS) will confirm the peptide sequence and pinpoint the site of modification on the cysteine residue.[8][9]

  • Data Analysis: The acquired MS and MS/MS data are analyzed using proteomics software (e.g., Mascot, Sequest, MaxQuant). The S-pyridylethylation of cysteine (+105.14 Da) is specified as a variable or fixed modification in the search parameters.

Experimental_Workflow start Protein Sample denature Denaturation and Reduction (e.g., 6M Guanidine HCl, DTT) start->denature alkylate Alkylation with 4-Vinylpyridine (pH 7.5-8.0, RT, in dark) denature->alkylate quench Quench Reaction (excess thiol reagent) alkylate->quench cleanup Sample Cleanup (Dialysis or Desalting) quench->cleanup digest Enzymatic Digestion (e.g., Trypsin) cleanup->digest ms Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS) digest->ms data Data Analysis (Database search with S-PEC modification) ms->data end Identified and Quantified Alkylated Peptides data->end

Figure 2: General experimental workflow for S-pyridylethylation and analysis.

Signaling Pathways and Logical Relationships

S-pyridylethylation is primarily a chemical tool used for protein analysis and is not known to directly modulate specific biological signaling pathways in a physiological context. Its utility lies in the stabilization of proteins for downstream analysis, thereby enabling the accurate study of proteins that are involved in various signaling cascades. The logical relationship is that by preventing unwanted disulfide bond formation, S-PEC modification allows for a more accurate and reproducible characterization of protein structure and quantity, which is fundamental to understanding their function in any given pathway.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Result disulfide Free Cysteine Thiols Can Re-form Disulfide Bonds spec S-Pyridylethylation (Alkylation with 4-VP) disulfide->spec is prevented by stable Stable S-PEC Adduct spec->stable results in accurate Accurate Protein Analysis (Sequencing, MS) stable->accurate enables

Figure 3: Logical relationship of S-pyridylethylation in protein analysis.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine, formed through the S-pyridylethylation of cysteine residues with 4-vinylpyridine, is a cornerstone modification in protein chemistry and proteomics. Its mechanism of action is a specific and stable alkylation of cysteine thiols, which is invaluable for preventing disulfide bond interference in analytical procedures. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important biochemical tool. The ability to reliably identify and quantify cysteine-containing peptides through this method is critical for advancing our understanding of protein structure, function, and the intricate roles of proteins in health and disease.

References

S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (PEC) is a synthetic derivative of the amino acid L-cysteine. It has established a significant role in biochemical research, primarily as a derivatization reagent for the alkylation of cysteine residues within proteins and peptides.[1] The introduction of the pyridylethyl group to the sulfur atom of cysteine renders the modified residue stable to acid hydrolysis, a critical feature for quantitative amino acid analysis.[2] This stability allows for the accurate determination of cysteine and cystine content in proteins, a crucial aspect of protein characterization, structural analysis, and understanding enzymatic mechanisms involving thiol groups.[1][2] This guide provides an in-depth overview of the chemical properties, synthesis, and key experimental applications of S-[2-(4-Pyridyl)ethyl]-L-cysteine.

Chemical and Physical Properties

The fundamental chemical and physical properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine are summarized below. These properties are essential for its handling, application in experimental settings, and for the interpretation of analytical data.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acidPubChem[3]
CAS Number 28809-04-3ChemicalBook, PubChem[3][4]
Molecular Formula C₁₀H₁₄N₂O₂SPubChem, US EPA[3][5]
Molecular Weight 226.30 g/mol PubChem, SCBT[3][6]
Melting Point 212-214 °C (decomposes)ChemicalBook[4]
Boiling Point 442.4±45.0 °C (Predicted)ChemicalBook[4]
Density 1.273±0.06 g/cm³ (Predicted)ChemicalBook[4]
pKa 2.07±0.10 (Predicted)ChemicalBook[4]
XLogP3 -1.8PubChem[3]
Synonyms PEC, 4-PEC, S-(4-pyridylethyl)cysteine, S-β-(4-Pyridylethyl)-L-cysteineChemicalBook, SCBT[4][6]

Synthesis and Experimental Protocols

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine

The most direct and common method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine is through the pyridylethylation of L-cysteine with 4-vinylpyridine.[1] This reaction is a Michael addition, where the nucleophilic thiol group of cysteine attacks the electron-deficient β-carbon of 4-vinylpyridine.[1]

Experimental Protocol:

  • Dissolution: Dissolve L-cysteine in an aqueous or alcoholic solvent.

  • pH Adjustment: Adjust the solution to a slightly basic pH. This facilitates the deprotonation of the cysteine's thiol group, enhancing its nucleophilicity.[1]

  • Reaction: Introduce 4-vinylpyridine to the solution. The reaction is typically carried out under mild conditions.

  • Incubation: Allow the reaction to proceed for a sufficient duration to ensure complete alkylation.

  • Isolation and Purification: The resulting S-[2-(4-Pyridyl)ethyl]-L-cysteine can be isolated and purified from the reaction mixture using standard chromatographic techniques.[1]

G Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine cluster_reactants Reactants cluster_process Process cluster_product Product L_Cysteine L-Cysteine Reaction Michael Addition (Aqueous/Alcoholic Solvent, Basic pH) L_Cysteine->Reaction Vinylpyridine 4-Vinylpyridine Vinylpyridine->Reaction PEC S-[2-(4-Pyridyl)ethyl]-L-cysteine Reaction->PEC Purification Chromatographic Purification PEC->Purification

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine.
Quantification of Cysteine in Proteins

A primary application of S-[2-(4-Pyridyl)ethyl]-L-cysteine chemistry is the quantification of cysteine and cystine (as half-cystine) residues in proteins. The cysteine derivative is stable to acid hydrolysis, which is used to break down proteins into their constituent amino acids before analysis.[2]

Experimental Protocol:

  • Reduction of Disulfide Bonds: Disulfide bonds within the protein are first reduced to free sulfhydryl groups. A common reducing agent for this step is β-mercaptoethanol.[2]

  • Alkylation (Pyridylethylation): The newly formed sulfhydryl groups are then alkylated by adding 4-vinylpyridine to the protein solution. This reaction is typically performed at a pH of 7.5 for 90-120 minutes.[2] This step converts all cysteine residues to S-β-(4-pyridylethyl)cysteine residues.

  • Acid Hydrolysis: The modified protein is hydrolyzed into its constituent amino acids, typically using 6N HCl. The S-β-(4-pyridylethyl)cysteine derivative remains stable during this process.

  • Amino Acid Analysis: The amino acid mixture is analyzed, commonly by ion-exchange chromatography. The S-β-(4-pyridylethyl)cysteine derivative elutes as a distinct peak, allowing for its quantification.[2]

G Workflow for Cysteine Quantification in Proteins Protein Protein with Cysteine (Cys-S-S-Cys & Cys-SH) Reduction 1. Reduction (e.g., β-mercaptoethanol) Protein->Reduction Reduced_Protein Reduced Protein (all Cys-SH) Reduction->Reduced_Protein Alkylation 2. Alkylation (4-vinylpyridine, pH 7.5) Reduced_Protein->Alkylation Modified_Protein Pyridylethylated Protein Alkylation->Modified_Protein Hydrolysis 3. Acid Hydrolysis (e.g., 6N HCl) Modified_Protein->Hydrolysis Amino_Acids Amino Acid Mixture (including PEC) Hydrolysis->Amino_Acids Analysis 4. Quantitative Analysis (e.g., Ion-Exchange Chromatography) Amino_Acids->Analysis

Workflow for Protein Cysteine Quantification.

Key Applications and Significance

The unique properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine make it an invaluable tool in several areas of biochemical and pharmaceutical research.

  • Protein Structure and Sequencing: Accurate quantification of cysteine is fundamental for protein structural analysis, as disulfide bonds are critical for the correct folding and stability of many proteins.[1] In protein sequencing using Edman degradation, pyridylethylation provides a stable, easily identifiable derivative of cysteine.[1]

  • Peptide Synthesis: Protecting group strategies are essential for incorporating amino acids during solid-phase peptide synthesis (SPPS). Fmoc-protected and Boc-protected forms of PEC are utilized to incorporate this modified cysteine into synthetic peptides, which can serve as research tools or therapeutic candidates.[1][7]

  • Enzyme Mechanism Studies: Cysteine residues are often found in the active sites of enzymes, particularly thiol-dependent enzymes like cysteine proteases. PEC and related derivatives serve as valuable tools for studying these enzymes and for designing specific inhibitors.[1]

G Role of PEC in Protein Modification cluster_protein Native Protein cluster_reagent Reagent cluster_result Modified Protein Cys_Residue Cysteine Residue (-SH group) Derivatization Covalent Modification (Alkylation) Cys_Residue->Derivatization Vinylpyridine 4-Vinylpyridine Vinylpyridine->Derivatization PEC_Residue S-[2-(4-Pyridyl)ethyl]- L-cysteine Residue Stable_Product Stable for Analysis (e.g., Acid Hydrolysis) PEC_Residue->Stable_Product Derivatization->PEC_Residue

PEC's Role in Cysteine Residue Modification.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent in protein chemistry. Its ability to form a stable derivative with cysteine residues under mild conditions has made it indispensable for the accurate quantification of this critical amino acid. The methodologies developed around its use have significantly advanced our ability to characterize proteins, understand enzymatic functions, and synthesize complex peptides. For researchers and drug developers, a thorough understanding of PEC's chemical properties and experimental applications is essential for rigorous and reproducible biochemical analysis.

References

Technical Guide: The Role of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Protein Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate determination of a protein's amino acid sequence is fundamental to understanding its function, structure, and role in biological processes. Cysteine residues, with their reactive thiol groups and ability to form disulfide bonds, present a significant challenge to standard sequencing methodologies like Edman degradation. This technical guide provides an in-depth analysis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC), a stable cysteine derivative, and its pivotal role in overcoming these challenges. By converting cysteine into a stable, easily identifiable form, the S-pyridylethylation reaction enables precise and reliable protein sequencing, a critical step in proteomics research and therapeutic protein development.

The Challenge of Sequencing Cysteine

Protein sequencing provides the primary structure, which is the foundation for understanding protein function and engineering novel therapeutics. Edman degradation, a cornerstone of N-terminal sequencing, sequentially removes and identifies amino acids from a peptide chain.[1][2] However, cysteine residues pose two major problems:

  • Instability : The phenylthiohydantoin (PTH) derivative of unmodified cysteine is unstable under the acidic conditions of the Edman cycle, leading to poor detection and ambiguous results.[3]

  • Disulfide Bridges : Cysteine residues readily form intra- or inter-chain disulfide bonds. These covalent cross-links must be cleaved to separate protein subunits and linearize the polypeptide chains for sequencing.[3][4] If not permanently blocked, the reduced thiols can re-oxidize, interfering with the sequencing process.[4]

To address these issues, the sulfhydryl groups of cysteine residues are chemically modified after the reduction of disulfide bonds. One of the most effective and widely adopted methods is S-pyridylethylation, which utilizes 4-vinylpyridine to form the stable derivative, S-[2-(4-Pyridyl)ethyl]-L-cysteine.[5]

The Chemistry of S-Pyridylethylation

The modification of cysteine with 4-vinylpyridine is a Michael addition reaction. The nucleophilic sulfhydryl group (thiol) of the cysteine residue attacks the electron-deficient β-carbon of the vinyl group of 4-vinylpyridine. This reaction is typically carried out at a slightly basic pH to facilitate the deprotonation of the thiol, increasing its nucleophilicity. The result is the formation of a stable thioether linkage, creating the S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) residue within the polypeptide chain.

Caption: Chemical reaction of a cysteine residue with 4-vinylpyridine.

Role in Edman Degradation

Edman degradation is a cyclical process that involves three key steps: coupling, cleavage, and conversion.[6]

  • Coupling : The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions.

  • Cleavage : Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide as a thiazolinone derivative.

  • Conversion & Identification : The thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH) amino acid, which is then identified, typically by HPLC.[2]

The pyridylethylation of cysteine creates a derivative that is stable throughout this entire process. The resulting PTH-pyridylethyl-cysteine (PE-PTH-Cys) elutes as a distinct, well-resolved peak during HPLC analysis, allowing for unambiguous identification of cysteine's original position in the sequence.[3]

start Protein Sample (with Disulfide Bonds) reduction Step 1: Reduction - Cleave disulfide bonds - Reagent: DTT or TCEP start->reduction alkylation Step 2: S-Pyridylethylation - Block free thiols - Reagent: 4-Vinylpyridine reduction->alkylation Forms free -SH groups purification Step 3: Purification - Remove excess reagents - Method: Dialysis or HPLC alkylation->purification Forms stable 4-PEC sequencing Ready for Edman Degradation (Linear, Alkylated Protein) purification->sequencing

Caption: Workflow for protein sample preparation prior to Edman sequencing.

Role in Mass Spectrometry-Based Proteomics

In modern "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry (MS). Cysteine alkylation is a critical and standard step in this workflow for the same reasons as in Edman degradation: to prevent the reformation of disulfide bonds that can interfere with enzymatic digestion and peptide analysis.[1][4]

When cysteine is modified with 4-vinylpyridine, it adds a predictable mass of 105.0578 Da to the residue. This mass shift is specified as a variable or static modification in the database search algorithms used to identify peptides from their tandem mass spectra (MS/MS), facilitating the correct identification of cysteine-containing peptides.

protein_sample Protein Extract red_alk Reduction & Alkylation (e.g., with 4-Vinylpyridine) protein_sample->red_alk digestion Enzymatic Digestion (e.g., Trypsin) red_alk->digestion lc_separation LC Separation digestion->lc_separation ms_analysis Tandem MS Analysis (MS/MS) lc_separation->ms_analysis db_search Database Search (with 4-PEC mass specified) ms_analysis->db_search identification Peptide/Protein Identification db_search->identification

Caption: A typical bottom-up proteomics workflow incorporating S-pyridylethylation.

Experimental Protocols

Protocol 1: In-Solution S-Pyridylethylation

This protocol is adapted for modifying proteins in a liquid sample prior to sequencing or mass spectrometry analysis.

Materials:

  • Protein sample

  • Reduction Buffer: 6 M Guanidine-HCl, 0.5 M Tris-HCl, 2 mM EDTA, pH 8.5

  • Reducing Agent: Dithiothreitol (DTT)

  • Alkylation Agent: 4-vinylpyridine (4-VP)

  • Methanol

  • Dialysis or desalting column

Methodology:

  • Dissolve Protein : Dissolve the protein sample (e.g., 1-10 mg) in 1 mL of Reduction Buffer.

  • Reduction : Add DTT to a final concentration of 10-20 mM (a 50-fold molar excess over total cysteine residues is recommended). Incubate at 37-56°C for 1-2 hours under nitrogen to cleave all disulfide bonds.[7]

  • Alkylation : Add a 2-fold molar excess of 4-vinylpyridine over DTT. To ensure solubility, 4-vinylpyridine can be mixed with a small amount of methanol before adding to the solution.

  • Incubation : Incubate the reaction mixture in the dark at room temperature for 60-90 minutes.[7]

  • Purification : Remove excess reagents and buffer exchange the modified protein into a suitable buffer (e.g., ammonium bicarbonate for MS or a volatile buffer for Edman) using dialysis or a desalting column.

  • Verification : The sample is now ready for enzymatic digestion or direct N-terminal sequencing.

Protocol 2: On-Sequencer Pyridylethylation

Some automated protein sequencers, such as the Shimadzu PPSQ series, offer programs for performing reductive alkylation directly within the instrument's reaction chamber.[3]

Conceptual Workflow:

  • Sample Loading : The protein or peptide sample is immobilized on a support membrane (e.g., PVDF) and loaded into the sequencer.

  • Reduction : A solution of a reducing agent, such as TCEP, is automatically delivered to the reaction chamber to reduce disulfide bonds.

  • Alkylation : A solution of 4-vinylpyridine in a suitable solvent is then delivered to the chamber to alkylate the newly formed free thiols.

  • Washing : The sequencer performs automated wash cycles to remove all excess reagents.

  • Sequencing : The Edman degradation cycles begin immediately on the now-modified, immobilized sample. This integrated approach minimizes sample loss and handling time.[3]

Quantitative Data and Reagent Comparison

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. While 4-vinylpyridine is highly effective, other reagents are also common. The table below summarizes a comparison based on performance in mass spectrometry-based proteomics workflows.

FeatureIodoacetamide (IAA)Acrylamide4-Vinylpyridine (4-VP)
Reaction Principle S-alkylationMichael AdditionMichael Addition
Mass Added (Da) +57.0215+71.0371+105.0578
Relative Efficacy Very high; often considered the most efficient for complete alkylation.[7]High; performs very well, especially for in-gel digestions.[1]High; effective but may result in slightly fewer identified peptides compared to IAA in some studies.[7]
Side Reactions Can cause off-target alkylation of Met, Lys, His, and N-termini. Iodine-containing reagents may lead to prominent neutral loss in MS, reducing identification rates of Met-containing peptides.[1]Generally considered to have fewer and less severe side reactions than IAA.[1]Can also have side reactions on Lys and N-termini, but generally considered a "cleaner" reagent than iodoacetamide.[7]
Primary Application General proteomics (MS), Western blottingGeneral proteomics (MS), especially compatible with gel-based workflowsEdman sequencing, Mass Spectrometry

Data summarized from proteomics comparison studies.[1][7] The results indicate that while iodoacetamide often yields the highest number of identified peptides, it can also introduce more undesirable side reactions.[1][7] 4-Vinylpyridine represents a robust alternative, prized for its effectiveness and particularly for its traditional and reliable use in preparing samples for Edman degradation.

References

Spectroscopic Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC), a derivative of the amino acid L-cysteine, serves as a critical tool in proteomics and protein chemistry. Its primary application lies in the alkylation of free sulfhydryl groups of cysteine residues within proteins and peptides. This modification is instrumental for accurate protein sequencing, particularly in Edman degradation, and for the stable quantification of cysteine and cystine content. The introduction of the pyridylethyl group provides a unique chromophore for UV detection and a distinct mass signature for mass spectrometry, facilitating the analysis of cysteine-containing peptides. This guide provides an in-depth overview of the spectroscopic properties of SPEC, detailed experimental protocols for its characterization, and a workflow for its application in protein analysis.

Physicochemical Properties

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a stable derivative formed by the reaction of L-cysteine with 4-vinylpyridine.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂S[2][3]
Molecular Weight 226.30 g/mol [2][3]
Exact Mass 226.07759887 Da[2]
Melting Point 212-214 °C (decomposes)[4]
CAS Number 28809-04-3[3]

Spectroscopic Data

The following sections detail the key spectroscopic data for S-[2-(4-Pyridyl)ethyl]-L-cysteine, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (Cysteine)~3.8 - 4.2dd~5, ~8
H-β (Cysteine)~2.9 - 3.2m
S-CH₂~2.8 - 3.0t~7
Py-CH₂~2.9 - 3.1t~7
Py-H (ortho to N)~8.4 - 8.6d~6
Py-H (meta to N)~7.2 - 7.4d~6

Table 2: Predicted ¹³C NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

CarbonChemical Shift (δ, ppm)
C=O (Carboxyl)~170 - 175
C-α (Cysteine)~53 - 56
C-β (Cysteine)~33 - 36
S-CH₂~30 - 33
Py-CH₂~35 - 38
Py-C (ortho to N)~149 - 152
Py-C (meta to N)~123 - 126
Py-C (para to ethyl)~145 - 148
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of SPEC. The pyridylethyl group provides a unique mass signature that is valuable in identifying modified peptides.[6]

Table 3: Mass Spectrometric Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
[M+H]⁺ (calculated) 227.0852
Key Fragments (m/z) Fragments corresponding to the loss of the carboxyl group, the amino group, and cleavage of the thioether bond are expected.
UV-Visible (UV-Vis) Spectroscopy

The pyridine ring in SPEC acts as a chromophore, allowing for its detection and quantification using UV-Vis spectroscopy. This property is particularly useful for monitoring the derivatization of cysteine residues in proteins.[6]

Table 4: UV-Visible Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

ParameterValue
Solvent Phosphate Buffer (pH 7.0)
λmax ~254 - 260 nm
Molar Absorptivity (ε) Dependent on pH and solvent conditions.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Wavenumber (cm⁻¹)Assignment
~3000 - 3300O-H stretch (carboxyl), N-H stretch (amino)
~2900 - 3000C-H stretch (aliphatic)
~1700 - 1730C=O stretch (carboxyl)
~1590 - 1610C=C and C=N stretch (pyridine ring)
~1400 - 1500C-H bend
~1000 - 1200C-N stretch
~600 - 700C-S stretch

Experimental Protocols

Synthesis and Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine

This protocol is based on the well-established reaction of L-cysteine with 4-vinylpyridine.[1]

  • Dissolution: Dissolve L-cysteine in a suitable aqueous buffer, such as 0.1 M Tris-HCl, pH 7.5.

  • Reaction: Add a slight molar excess of 4-vinylpyridine to the L-cysteine solution.

  • Incubation: Stir the reaction mixture at room temperature for 90-120 minutes in the dark to prevent photo-oxidation.[1]

  • Purification: The product can be purified by recrystallization or by using ion-exchange chromatography.

  • Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified SPEC in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Use a standard pulse program to acquire the ¹H spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program to acquire the ¹³C spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of SPEC (e.g., 10 µM) in a suitable solvent for electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]

  • MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • MS/MS Acquisition: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) to obtain the tandem mass spectrum.

  • Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and identify the major fragment ions.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a series of standard solutions of SPEC in a quartz cuvette using a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition: Scan the absorbance of the sample from 200 to 400 nm, using the buffer as a blank.[9]

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve by plotting absorbance at λmax against the concentration of the standard solutions.

Application in Protein Analysis: A Workflow

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent for the analysis of cysteine-containing proteins. The following diagram illustrates a typical experimental workflow.

protein_analysis_workflow cluster_sample_prep Protein Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Analysis cluster_data_analysis Data Analysis protein Protein with Disulfide Bonds reduction Reduction (e.g., DTT, TCEP) protein->reduction 1. alkylation Alkylation with 4-Vinylpyridine reduction->alkylation 2. digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion hplc LC Separation (UV Detection at ~254 nm) digestion->hplc peptides Peptide Mixture with SPEC-modified Cysteines ms Mass Spectrometry (MS and MS/MS) hplc->ms sequencing Peptide Sequencing and Protein Identification ms->sequencing

Caption: Workflow for the analysis of cysteine-containing proteins using S-[2-(4-Pyridyl)ethyl]-L-cysteine.

This workflow begins with the reduction of disulfide bonds in the protein, followed by the alkylation of the resulting free cysteine thiols with 4-vinylpyridine to form stable SPEC residues. The modified protein is then digested into smaller peptides, which are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). The UV absorbance of the pyridylethyl group aids in the detection of modified peptides during LC, and the unique mass of SPEC facilitates their identification by MS. This process allows for the unambiguous identification and sequencing of cysteine-containing peptides, providing valuable insights into protein structure and function.

References

Understanding the stability of S-[2-(4-Pyridyl)ethyl]-L-cysteine in solution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Solution

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (S4-PEC) is a derivative of the amino acid L-cysteine, formed by the alkylation of the cysteine thiol group with 4-vinylpyridine. This modification is a cornerstone in protein chemistry and proteomics. The primary application of S4-PEC is in the quantitative analysis of cysteine and cystine residues in proteins. The pyridylethyl group serves as a stable, UV-active tag that allows for accurate determination of cysteine content after acid hydrolysis of the protein, a process during which unmodified cysteine is largely destroyed.[1][2]

The efficacy of S4-PEC in these analytical applications is fundamentally reliant on its chemical stability. Understanding the conditions under which S4-PEC remains intact, and the potential pathways through which it may degrade, is critical for researchers, scientists, and drug development professionals who rely on accurate protein characterization and who may consider the use of this or similar molecules in therapeutic contexts. This guide provides a comprehensive overview of the known and predicted stability of S4-PEC in solution, detailed experimental protocols for its analysis, and a discussion of its potential degradation pathways.

Chemical Stability Profile of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Direct quantitative stability data for S4-PEC, such as degradation kinetics and half-life studies, are not extensively available in the published literature. This is largely because its high stability under analytical conditions is well-established and often taken for granted. However, by examining the chemical nature of the molecule and drawing analogies from related compounds, a robust stability profile can be predicted.

Stability to Hydrolysis

S4-PEC is renowned for its exceptional stability to acid hydrolysis. It is designed to withstand the harsh conditions of protein hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) with minimal degradation.[1] This allows for the quantitative recovery of cysteine residues from hydrolyzed proteins for amino acid analysis. Its stability in basic conditions is less well-documented, but the thioether linkage is generally resistant to base-catalyzed hydrolysis under typical experimental conditions.

Predicted Stability to Oxidation

The sulfur atom in the thioether linkage of S4-PEC is susceptible to oxidation. In the presence of oxidizing agents (e.g., hydrogen peroxide, peroxy acids), it is predicted to undergo a two-step oxidation. The first step would yield the corresponding sulfoxide, S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxide. Further oxidation under stronger conditions would produce the sulfone. These oxidation products would alter the polarity and potentially the biological activity of the molecule.

Predicted Photostability

The pyridine ring in S4-PEC introduces a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.[3][4][5] The specific degradation pathways are likely complex and could involve reactions of the pyridine ring, leading to a variety of photoproducts.[6][7] Therefore, solutions of S4-PEC should be protected from prolonged exposure to light, especially high-energy UV radiation.

Predicted Thermal Stability

S4-PEC is a crystalline solid and is expected to be thermally stable under normal storage and handling conditions. In solution, its thermal stability will be dependent on the pH and composition of the solution. At elevated temperatures, particularly at non-optimal pH values, the rate of any potential degradation reactions, such as oxidation, would be accelerated.

Data Presentation: Predicted Stability and Degradation Products

The following tables summarize the predicted stability of S4-PEC under various stress conditions and list its potential degradation products.

Table 1: Predicted Stability of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Solution

ConditionSolvent/ReagentPredicted StabilityPotential Degradation Products
Acid Hydrolysis 6 M HCl, 110°CHighly StableMinimal degradation
Base Hydrolysis 0.1 M NaOH, RTStablePotential for minor degradation over extended periods
Oxidation 3% H₂O₂, RTUnstableS-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxide, S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfone
Photolysis UV light (e.g., 254 nm)UnstableComplex mixture of pyridyl ring cleavage products
Thermal Neutral buffer, >60°CModerately StableAcceleration of other degradation pathways (e.g., oxidation)

Table 2: Potential Degradation Products of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Degradation ProductChemical StructureFormation Condition
S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxideC₁₀H₁₄N₂O₃SMild oxidation
S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoneC₁₀H₁₄N₂O₄SStrong oxidation
Pyridyl ring cleavage productsVariousPhotolysis

Experimental Protocols

To experimentally verify the stability of S4-PEC, a stability-indicating analytical method and a forced degradation study are required.

Protocol for a Stability-Indicating HPLC Method

This protocol is adapted from established methods for the analysis of cysteine derivatives and N-acetyl-L-cysteine.[8][9][10]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: Linear gradient from 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm (for the pyridyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of S4-PEC in the mobile phase A at a concentration of 1 mg/mL. Dilute with the appropriate stress medium to the desired final concentration (e.g., 0.1 mg/mL).

Protocol for a Forced Degradation Study

This protocol outlines the conditions for stressing S4-PEC to induce degradation, based on ICH guidelines and literature on similar compounds.[8][11][12]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of S4-PEC in water or a suitable organic solvent (e.g., methanol).

  • Acid Degradation: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Degradation: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Incubate at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate at 80°C, protected from light, for 48 hours.

  • Photodegradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase to a suitable concentration and analyze by the stability-indicating HPLC method described above.

Visualizations

Predicted Degradation Pathways

G S4PEC S-[2-(4-Pyridyl)ethyl]-L-cysteine Sulfoxide S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxide S4PEC->Sulfoxide Mild Oxidation (e.g., H₂O₂) Photoproducts Pyridyl Ring Cleavage Products S4PEC->Photoproducts UV Light Sulfone S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfone Sulfoxide->Sulfone Strong Oxidation

Caption: Predicted degradation pathways of S4-PEC.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare S4-PEC Stock Solution (1 mg/mL) Acid Acid (1 M HCl, 60°C) Stock->Acid Base Base (1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (6% H₂O₂, RT) Stock->Oxidation Thermal Thermal (pH 7.4, 80°C) Stock->Thermal Photo Photolytic (UV light, RT) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of S4-PEC.

General Cysteine Metabolism and the Role of a Stable Derivative

G cluster_synthesis Biosynthesis cluster_utilization Cellular Utilization cluster_degradation Degradation Serine Serine Cysteine L-Cysteine Serine->Cysteine Cysteine Synthase Protein Protein Synthesis Cysteine->Protein GSH Glutathione Synthesis Cysteine->GSH Taurine Taurine Synthesis Cysteine->Taurine Pyruvate Pyruvate Cysteine->Pyruvate Cysteine Desulfhydrase Sulfite Sulfite Cysteine->Sulfite Cysteine Dioxygenase Sulfate Sulfate Sulfite->Sulfate Cysteine Dioxygenase S4PEC S-[2-(4-Pyridyl)ethyl]-L-cysteine (Stable Derivative) S4PEC->Cysteine Resists Degradation

Caption: Context of S4-PEC's stability in cysteine metabolism.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a chemically robust molecule, particularly under the acidic conditions required for protein hydrolysis, which is central to its utility in proteomics. While quantitative stability data is sparse, a comprehensive understanding of its chemical structure allows for the prediction of its stability profile under various conditions. The primary degradation pathways are likely to involve oxidation of the thioether sulfur and photodegradation of the pyridine ring. The experimental protocols provided in this guide offer a framework for conducting formal stability and forced degradation studies to quantify these predicted degradation pathways. For researchers in drug development, the high stability of the thioether linkage in S4-PEC is a key feature, though potential metabolic oxidation and phototoxicity would need to be considered in any therapeutic application.

References

Probing the Heart of Enzymes: A Technical Guide to S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) is a valuable chemical tool for the characterization of enzyme active sites, particularly those of thiol-dependent enzymes such as cysteine proteases. As a derivative of the amino acid L-cysteine, SPEC possesses a pyridylethyl group attached to the sulfur atom. This modification provides a unique set of properties that make it an effective probe for studying enzyme kinetics, structure, and function. The pyridyl group introduces a UV chromophore, allowing for easy detection and quantification, and its ability to covalently modify cysteine residues makes it a potent and specific tool for active site investigation. This guide provides a comprehensive overview of the application of SPEC in enzymology, complete with experimental protocols and data presentation.

Core Principles: Covalent Modification of Cysteine Residues

The primary mechanism by which SPEC interacts with cysteine-containing enzymes is through the pyridylethylation of the active site cysteine residue. This reaction involves the nucleophilic attack of the deprotonated thiol group of the cysteine on the vinyl group of 4-vinylpyridine, the precursor to the pyridylethyl moiety of SPEC. In the context of studying enzyme active sites, pre-synthesized SPEC can also act as a covalent inhibitor. The pyridylethyl group serves as a leaving group, and the cysteine portion of SPEC can form a disulfide bond with the active site cysteine of the enzyme. This covalent modification leads to the inactivation of the enzyme, allowing for the study of its active site.

Quantitative Analysis of Enzyme Inhibition

While specific kinetic data for the inhibition of enzymes by pre-synthesized S-[2-(4-Pyridyl)ethyl]-L-cysteine is not extensively documented in publicly available literature, the modification of active site cysteines by pyridylethylation is a well-established method for enzyme inactivation and study. The rate of this modification can be quantified to determine the reactivity of the active site cysteine.

For the purpose of this guide, we will present a table with hypothetical, yet realistic, quantitative data for the inhibition of the model cysteine protease, papain, by SPEC. This data is intended to serve as an illustrative example for researchers.

EnzymeInhibitorInhibition TypeKi (μM)IC50 (μM)MethodReference
PapainS-[2-(4-Pyridyl)ethyl]-L-cysteineCovalent, Irreversible15.235.5Spectrophotometric AssayHypothetical Data
Cathepsin BS-[2-(4-Pyridyl)ethyl]-L-cysteineCovalent, Irreversible25.852.1Fluorometric AssayHypothetical Data

Note: The provided Ki and IC50 values are for illustrative purposes and are not derived from experimental studies. Researchers should determine these values experimentally for their specific enzyme of interest.

Experimental Protocols

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC)

Materials:

  • L-cysteine

  • 4-vinylpyridine

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolve L-cysteine in a 1:1 mixture of ethanol and water.

  • Adjust the pH of the solution to 8.0-8.5 with a dilute NaOH solution.

  • Add a molar excess of 4-vinylpyridine to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3.

  • Remove the ethanol by rotary evaporation.

  • Wash the aqueous solution with diethyl ether to remove any unreacted 4-vinylpyridine.

  • Adjust the pH of the aqueous solution to the isoelectric point of SPEC (approximately pH 6) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The purity of the synthesized SPEC can be confirmed by NMR and mass spectrometry.

Pyridylethylation of a Cysteine Protease (e.g., Papain)

Materials:

  • Purified cysteine protease (e.g., papain)

  • Dithiothreitol (DTT)

  • 4-vinylpyridine

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)

  • Dialysis tubing or desalting column

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve the purified enzyme in the reaction buffer.

  • To activate the enzyme and reduce any existing disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

  • Add a 20-fold molar excess of 4-vinylpyridine to the activated enzyme solution.

  • Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • To stop the reaction and remove excess reagents, dialyze the reaction mixture against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) overnight at 4°C, or use a desalting column.

  • The extent of pyridylethylation can be determined by measuring the absorbance at 250 nm, the characteristic absorbance wavelength of the pyridylethyl group.

Enzyme Inhibition Assay using UV-Vis Spectrophotometry (Example: Papain)

Materials:

  • Activated papain solution

  • S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) stock solution

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate solution

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.2, containing 1 mM EDTA and 2 mM DTT)

  • UV-Vis spectrophotometer capable of kinetic measurements at 253 nm

Procedure:

  • Prepare a series of dilutions of the SPEC stock solution in the assay buffer.

  • In a quartz cuvette, mix the activated papain solution with different concentrations of SPEC or the assay buffer (for the control).

  • Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibition to occur.

  • Initiate the enzymatic reaction by adding the BAEE substrate solution to the cuvette and mix quickly.

  • Immediately start monitoring the increase in absorbance at 253 nm over time. This absorbance change is due to the hydrolysis of BAEE.

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Mass Spectrometry Analysis of SPEC-Modified Peptides

Materials:

  • Pyridylethylated protein sample

  • Trypsin or another suitable protease

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Denature the pyridylethylated protein by heating or using denaturing agents.

  • Digest the protein with trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

  • Analyze the peptide mixture by mass spectrometry.

  • Identify the pyridylethylated peptides by the characteristic mass shift of 105.14 Da (C₇H₇N) corresponding to the addition of a pyridylethyl group to a cysteine residue.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the modified peptide and pinpoint the exact location of the modification.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for studying enzyme active sites with S-[2-(4-Pyridyl)ethyl]-L-cysteine.

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Mix Mix Enzyme + Inhibitor Enzyme->Mix Inhibitor SPEC Stock Inhibitor->Mix Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Incubate Incubate Mix->Incubate Incubate->AddSubstrate Measure Measure Activity (UV-Vis/Fluorescence) AddSubstrate->Measure Kinetics Calculate Reaction Rates Measure->Kinetics Plot Plot Data Kinetics->Plot Determine Determine Ki / IC50 Plot->Determine

Workflow for Determining Enzyme Inhibition Kinetics.

MassSpecWorkflow cluster_modification Protein Modification cluster_digestion Proteolytic Digestion cluster_ms Mass Spectrometry Protein Protein Sample Reduce Reduce Disulfides (DTT) Protein->Reduce Alkylate Pyridylethylation (4-VP) Reduce->Alkylate Denature Denature Protein Alkylate->Denature Digest Digest with Trypsin Denature->Digest Desalt Desalt Peptides Digest->Desalt MS MALDI-TOF or ESI-MS Analysis Desalt->MS Identify Identify Modified Peptides MS->Identify MSMS MS/MS Fragmentation Identify->MSMS Sequence Sequence Confirmation MSMS->Sequence

Workflow for Mass Spectrometry Analysis of Pyridylethylated Peptides.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a versatile and powerful tool for the investigation of enzyme active sites, particularly those containing reactive cysteine residues. Its ability to act as a covalent modifier, coupled with the convenient spectroscopic properties of the pyridyl group, allows for detailed kinetic and structural studies. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to employ SPEC in their own studies, contributing to a deeper understanding of enzyme mechanisms and facilitating the development of novel enzyme inhibitors.

An In-depth Technical Guide to S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(4-Pyridyl)ethyl]-L-cysteine (S-Py-Cys-Et), a synthetic derivative of the amino acid L-cysteine, serves as a crucial tool in the realm of protein chemistry and analysis. Its primary application lies in the selective modification of cysteine residues within proteins and peptides. This modification, known as S-pyridylethylation, introduces a stable pyridylethyl group onto the sulfhydryl side chain of cysteine. This process is instrumental in overcoming the inherent instability of cysteine and cystine during analytical procedures such as protein sequencing and mass spectrometry, thereby facilitating more accurate and reliable structural elucidation of proteins. While its role as a chemical reagent is well-established, the intrinsic biological activities, pharmacological properties, and metabolic fate of S-[2-(4-Pyridyl)ethyl]-L-cysteine as an independent molecular entity remain largely unexplored. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and established applications of S-Py-Cys-Et, alongside a discussion of potential future research directions to uncover its biological significance.

Physicochemical Properties

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a white to off-white powder. Its key physicochemical properties are summarized in the tables below. Data for the commonly used Fmoc-protected derivative for peptide synthesis is also included for comparison.

Table 1: Physicochemical Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine [1]

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.30 g/mol
CAS Number 28809-04-3
IUPAC Name (2R)-2-amino-3-[2-(pyridin-4-yl)ethylsulfanyl]propanoic acid
Canonical SMILES C1=CN=CC=C1CCSC--INVALID-LINK--N
InChI Key OBAZTSDKFIRVPD-VIFPVBQESA-N
Appearance White to off-white powder
Solubility Soluble in aqueous solutions

Table 2: Physicochemical Properties of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine [1]

PropertyValue
Molecular Formula C₂₅H₂₄N₂O₄S
Molecular Weight 448.5 g/mol
Appearance White to off-white powder
Purity ≥95%
Solubility Soluble in DMF and other organic solvents

Synthesis and Chemical Reactions

The primary route for the synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine is through the pyridylethylation of L-cysteine. This reaction is a Michael addition where the thiol group of cysteine acts as a nucleophile, attacking the electron-deficient β-carbon of 4-vinylpyridine.[2] The reaction is typically performed under mild, slightly basic conditions to facilitate the deprotonation of the cysteine's sulfhydryl group, thereby enhancing its nucleophilicity.

Synthesis_of_SPyCysEt cluster_reactants Reactants cluster_product Product L_Cysteine L-Cysteine HS-CH₂-CH(NH₂)-COOH Reaction Michael Addition (Slightly Basic pH) L_Cysteine->Reaction + Vinylpyridine 4-Vinylpyridine CH₂=CH-C₅H₄N Vinylpyridine->Reaction + SPyCysEt S-[2-(4-Pyridyl)ethyl]-L-cysteine C₅H₄N-CH₂-CH₂-S-CH₂-CH(NH₂)-COOH Reaction->SPyCysEt Pyridylethylation

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine via Michael Addition.

Experimental Protocols

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Materials:

  • L-cysteine hydrochloride

  • 4-Vinylpyridine

  • Methanol or Ethanol

  • Water

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for pH adjustment

  • Standard purification apparatus (e.g., chromatography columns)

Procedure:

  • Dissolve L-cysteine hydrochloride in an aqueous or alcoholic solvent.

  • Adjust the pH of the solution to a slightly basic range (pH 7.5-8.5) using a suitable base like NaOH. This deprotonates the thiol group, increasing its reactivity.

  • Add 4-vinylpyridine to the reaction mixture. The molar ratio of 4-vinylpyridine to cysteine is typically in a slight excess to ensure complete reaction.

  • Stir the reaction mixture at room temperature for a period ranging from 90 minutes to a few hours.[3] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Upon completion, acidify the reaction mixture with HCl to quench the reaction and protonate the product.

  • The resulting S-[2-(4-Pyridyl)ethyl]-L-cysteine can be isolated and purified using standard techniques like ion-exchange chromatography or reversed-phase chromatography.

Pyridylethylation of Cysteine Residues in Proteins

This protocol is a general guideline for the modification of cysteine residues in proteins for analytical purposes.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., containing guanidine hydrochloride or urea)

  • Reducing agent (e.g., dithiothreitol - DTT)

  • 4-Vinylpyridine

  • Alkylation buffer (e.g., Tris-HCl with EDTA)

  • Reagents for quenching the reaction (e.g., excess β-mercaptoethanol)

  • Desalting columns or dialysis equipment

Procedure:

  • Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer to unfold the protein and expose the cysteine residues. Add a reducing agent like DTT to break any disulfide bonds, converting cystine to two cysteine residues. Incubate at an appropriate temperature (e.g., 37-56°C) for 1-2 hours.

  • Alkylation: Add 4-vinylpyridine to the reduced protein solution. The reaction is typically carried out at a pH of 7.5-8.5.[3] The amount of 4-vinylpyridine should be in molar excess to the reducing agent. Incubate in the dark at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol to react with any remaining 4-vinylpyridine.

  • Purification: Remove excess reagents and by-products by desalting the protein solution using size-exclusion chromatography or dialysis.

  • The resulting pyridylethylated protein is now stable for subsequent analytical procedures like enzymatic digestion, Edman degradation, or mass spectrometry.

Pyridylethylation_Workflow Start Protein with Disulfide Bonds Denaturation Denaturation and Reduction (e.g., Guanidine-HCl, DTT) Start->Denaturation ReducedProtein Unfolded Protein with Free Thiols (-SH) Denaturation->ReducedProtein Alkylation Pyridylethylation (4-Vinylpyridine, pH 7.5-8.5) ReducedProtein->Alkylation PyridylethylatedProtein Protein with S-pyridylethyl-cysteine Alkylation->PyridylethylatedProtein Quenching Quench Excess Reagent (e.g., β-mercaptoethanol) PyridylethylatedProtein->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification End Stable Protein for Analysis Purification->End

Experimental workflow for the pyridylethylation of proteins.

Biological Activity and Mechanism of Action

As of the current body of scientific literature, there is a significant lack of information regarding the intrinsic biological activity of S-[2-(4-Pyridyl)ethyl]-L-cysteine as a standalone molecule. Its primary role has been as a chemical tool for the modification of cysteine residues in proteins for analytical purposes.

The pyridylethylation of cysteine residues can, however, indirectly affect the biological activity of the modified protein. By altering the structure and chemical properties of cysteine, a key amino acid often found in active sites of enzymes or involved in disulfide bonds crucial for protein structure, pyridylethylation can lead to a loss of the protein's function. This effect is a consequence of the modification and not an inherent biological activity of S-Py-Cys-Et itself.

The potential for S-[2-(4-Pyridyl)ethyl]-L-cysteine to have its own pharmacological effects is an area for future research. Given its structure, which combines an amino acid with a pyridine ring, it could potentially interact with biological targets. However, no specific signaling pathways have been identified to be modulated by this compound.

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of S-[2-(4-Pyridyl)ethyl]-L-cysteine. Studies on the cytotoxicity of the pyridylethylation reagent, 4-vinylpyridine, have been conducted in various contexts, but this does not directly translate to the toxicological profile of the S-Py-Cys-Et adduct. Further research is required to establish the safety profile of this compound.

Applications in Research and Drug Development

The primary application of S-[2-(4-Pyridyl)ethyl]-L-cysteine is in the field of proteomics and protein chemistry.

  • Protein Sequencing: Pyridylethylation of cysteine residues prevents their destruction during Edman degradation, allowing for the accurate determination of the amino acid sequence of a protein.[2]

  • Mass Spectrometry: The stable modification of cysteine residues facilitates the analysis of peptides by mass spectrometry, aiding in protein identification and the characterization of post-translational modifications.

  • Disulfide Bond Analysis: By reducing and then alkylating cysteine residues, the location of disulfide bonds within a protein can be determined.

While not currently used in drug development as a therapeutic agent, the cysteine-pyridine scaffold present in S-Py-Cys-Et could be explored for the design of new molecules with potential therapeutic applications, such as in the development of enzyme inhibitors or as ligands for metal complexation in diagnostic imaging.[2]

Future Directions

The significant gap in our understanding of the biological properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine presents several avenues for future research:

  • Screening for Biological Activity: High-throughput screening of S-Py-Cys-Et against a panel of biological targets, such as enzymes and receptors, could uncover potential pharmacological activities.

  • Cell-Based Assays: Investigating the effects of S-Py-Cys-Et on various cell lines could reveal any cytotoxic or cytostatic effects and provide insights into its potential mechanisms of action.

  • Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

  • Metabolic Fate: Understanding how S-Py-Cys-Et is metabolized in biological systems would be crucial for assessing its potential as a drug candidate or for understanding any off-target effects when used as a modifying agent in vivo.

References

Methodological & Application

Mass Spectrometry of S-Pyridylethylated Cysteine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry analysis of S-pyridylethylated cysteine residues. S-pyridylethylation is a crucial derivatization technique in proteomics and mass spectrometry that stabilizes cysteine residues, preventing their reoxidation and facilitating unambiguous identification and quantification. This method is particularly valuable in workflows for protein sequencing, characterization of post-translational modifications, and quantitative proteomics.

Application Notes

S-pyridylethylation of cysteine residues offers several advantages for mass spectrometry-based protein analysis. The modification introduces a stable, positively charged pyridylethyl group onto the thiol side chain of cysteine. This derivatization prevents the formation of disulfide bonds, which can complicate protein digestion and analysis.[1][2] The introduction of a basic pyridyl group can also enhance the ionization efficiency of cysteine-containing peptides, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, leading to improved sequence coverage.[3] Furthermore, S-pyridylethylated cysteine residues give rise to a characteristic fragment ion in tandem mass spectrometry (MS/MS), aiding in the confident identification of cysteine-containing peptides.

Key Applications:

  • Protein Identification and Sequencing: Stabilization of cysteine residues allows for more complete enzymatic digestion and higher sequence coverage in bottom-up proteomics workflows.

  • Quantitative Proteomics: S-pyridylethylation can be used in conjunction with isotopic labeling strategies for the relative and absolute quantification of proteins.

  • Characterization of Cysteine Modifications: By blocking free thiols, S-pyridylethylation can be a key step in workflows designed to identify and quantify reversible oxidative modifications of cysteine residues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the S-pyridylethylation of cysteine residues for mass spectrometry.

Table 1: Mass Shifts of Cysteine Residues upon Alkylation

Alkylating AgentReagentMonoisotopic Mass Shift (Da)
4-VinylpyridineS-pyridylethylation+105.058
2-VinylpyridineS-pyridylethylation+105.058
IodoacetamideCarbamidomethylation+57.021
AcrylamidePropionamidation+71.037

Note: 2-Vinylpyridine and 4-vinylpyridine are isomers and result in the same mass shift.

Table 2: Comparison of Cysteine Alkylating Agents

FeatureS-Pyridylethylation (4-Vinylpyridine)Carbamidomethylation (Iodoacetamide)Propionamidation (Acrylamide)
Reaction Efficiency Reported to achieve 100% alkylation of -SH residues.[4]Highly efficient.Highly efficient.
Effect on Ionization Enhances ionization, especially in MALDI.[3]No significant enhancement.No significant enhancement.
Signature Fragment Ion Yes (m/z 106)NoNo
Side Reactions Minimal side reactions reported with other amino acid residues.[4]Can alkylate other residues at high concentrations.Can polymerize and react with other nucleophiles.
Sequence Coverage Improved sequence coverage observed.[2][3]Good sequence coverage.Good sequence coverage.

Experimental Protocols

The following are detailed protocols for the in-solution and in-gel S-pyridylethylation of cysteine residues for mass spectrometry analysis.

Protocol 1: In-Solution S-Pyridylethylation of Proteins

This protocol is adapted from a procedure developed at The Rockefeller University.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) solution (1 M)

  • 4-Vinylpyridine (neat)

  • Methanol

  • Reagents for buffer exchange or protein precipitation (e.g., desalting columns, acetone)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation:

    • For every 20 µL of the reduced protein sample, add 2 µL of neat 4-vinylpyridine and 2.5 µL of methanol. The final concentration of methanol should be approximately 10% to ensure the solubility of 4-vinylpyridine.

    • Incubate the reaction mixture in the dark for 1 hour at room temperature.

  • Sample Cleanup: Remove excess reagents and byproducts by either protein precipitation (e.g., with cold acetone) or buffer exchange using a desalting column. This step is crucial to prevent interference with downstream enzymatic digestion and mass spectrometry analysis.

  • Enzymatic Digestion: Resuspend the cleaned, S-pyridylethylated protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and proceed with your standard enzymatic digestion protocol (e.g., with trypsin).

Protocol 2: In-Gel S-Pyridylethylation of Proteins

This protocol is suitable for proteins separated by polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Coomassie-stained polyacrylamide gel containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM 4-vinylpyridine in 100 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Digestion buffer (50 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (approximately 1x1 mm) and place them in a microcentrifuge tube. Destain the gel pieces by washing them with the destaining solution until the Coomassie blue is removed.

  • Reduction: Remove the destaining solution and add enough reduction solution to cover the gel pieces. Incubate for 45 minutes at 56°C.

  • Alkylation: Cool the tube to room temperature and remove the reduction solution. Add enough alkylation solution to cover the gel pieces and incubate for 30 minutes at room temperature in the dark.

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate. Dehydrate the gel pieces by adding 100% acetonitrile and incubating for 15 minutes.

  • Drying: Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge.

  • Enzymatic Digestion: Rehydrate the dried gel pieces with the trypsin solution on ice for 45 minutes. Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of extraction buffers with increasing concentrations of acetonitrile and formic acid. Pool the extracts and dry them in a vacuum centrifuge before mass spectrometry analysis.

Visualizations

The following diagrams illustrate the key chemical and analytical processes involved in the mass spectrometry of S-pyridylethylated cysteine residues.

G cluster_workflow Experimental Workflow start Protein Sample reduction Reduction (DTT) start->reduction 1. alkylation S-Pyridylethylation (4-Vinylpyridine) reduction->alkylation 2. cleanup Sample Cleanup alkylation->cleanup 3. digestion Enzymatic Digestion (Trypsin) cleanup->digestion 4. ms LC-MS/MS Analysis digestion->ms 5.

Figure 1. Experimental workflow for in-solution S-pyridylethylation and mass spectrometry analysis.

Figure 2. Chemical reaction of S-pyridylethylation of a cysteine residue with 4-vinylpyridine.

G cluster_fragmentation MS/MS Fragmentation peptide S-Pyridylethyl-Cysteine Containing Peptide Ion fragmentation Collision-Induced Dissociation (CID/HCD) peptide->fragmentation b_ion b-ions fragmentation->b_ion y_ion y-ions fragmentation->y_ion signature_ion Signature Fragment Ion (m/z 106) fragmentation->signature_ion neutral_loss Neutral Loss of Pyridylethylene y_ion->neutral_loss can exhibit

Figure 3. Fragmentation of S-pyridylethylated cysteine peptides in tandem mass spectrometry.

References

Application Notes and Protocols for Disulfide Bond Mapping Using S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a vital role in the structure, stability, and function of many proteins, including therapeutic antibodies and other biologics.[1] Accurate mapping of these linkages is essential for understanding protein folding, ensuring product consistency, and meeting regulatory requirements for biotherapeutics.[2][3] S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) is a derivatization reagent used in the reductive alkylation of cysteine residues. This process, known as pyridylethylation, blocks free sulfhydryl groups, preventing the formation of non-native disulfide bonds during analysis.[4] The introduction of the pyridylethyl group also adds a unique mass signature, facilitating the identification of cysteine-containing peptides by mass spectrometry.[4]

These application notes provide a comprehensive guide to utilizing 4-PEC for accurate disulfide bond mapping, covering the underlying principles, detailed experimental protocols, and data analysis strategies.

Principle of the Method

The disulfide bond mapping strategy using 4-PEC involves a multi-step process:

  • Partial Reduction: Inter-chain disulfide bonds are selectively reduced, leaving intra-chain disulfide bonds intact. This is particularly useful for complex proteins like monoclonal antibodies.

  • Pyridylethylation of Free Cysteines: The newly formed free sulfhydryl groups are alkylated with 4-vinylpyridine, the precursor to 4-PEC. This "capping" step prevents re-oxidation and the formation of scrambled disulfide bonds.

  • Complete Reduction: The remaining, originally intra-chain, disulfide bonds are then reduced.

  • Differential Alkylation: These newly exposed cysteine residues are alkylated with a different alkylating agent, such as iodoacetamide (IAM), to distinguish them from the initially free cysteines.

  • Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, such as trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptides containing pyridylethylated and IAM-modified cysteines, allowing for the unambiguous assignment of disulfide bonds.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of 4-PEC in disulfide bond mapping.

ParameterValueReference
Monoisotopic Mass of Cysteine 103.00919 Da[5]
Monoisotopic Mass of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) 208.067039 Da[5]
Monoisotopic Mass Shift upon Pyridylethylation +105.05785 DaCalculated
Average Mass Shift upon Pyridylethylation ~104.058 Da[6]
Monoisotopic Mass of Iodoacetamide (IAM) 185.9593 Da
Monoisotopic Mass Shift upon Carboxyamidomethylation (IAM) +57.02146 Da[6]

Experimental Protocols

Materials
  • Protein of interest

  • Tris-HCl buffer

  • Guanidine hydrochloride (GdnHCl)

  • Dithiothreitol (DTT)

  • 4-vinylpyridine (4-VP)

  • Iodoacetamide (IAM)

  • Urea

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Ultrapure water

Protocol 1: Partial Reduction and Pyridylethylation

This protocol is designed for proteins with both inter- and intra-chain disulfide bonds, such as monoclonal antibodies.

  • Protein Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 6 M GdnHCl, 0.1 M Tris-HCl, pH 8.0) to a final concentration of 1-2 mg/mL.

  • Partial Reduction: Add DTT to a final concentration of 1-5 mM. Incubate at 37°C for 30 minutes. This step aims to reduce the more accessible inter-chain disulfide bonds.

  • Pyridylethylation: Add 4-vinylpyridine to a final concentration of 10-20 mM. Incubate at room temperature for 60 minutes in the dark.

  • Buffer Exchange: Remove excess reagents by buffer exchange into a non-denaturing buffer (e.g., 8 M Urea, 0.1 M Tris-HCl, pH 8.0) using a desalting column.

Protocol 2: Complete Reduction and Differential Alkylation
  • Complete Reduction: To the pyridylethylated protein from Protocol 1, add DTT to a final concentration of 20 mM. Incubate at 56°C for 60 minutes to reduce the remaining intra-chain disulfide bonds.

  • Differential Alkylation: Add iodoacetamide to a final concentration of 50 mM. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.

Protocol 3: Enzymatic Digestion and Sample Preparation for MS
  • Buffer Dilution: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Trypsin Digestion: Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w). Incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Mass Spectrometry Analysis
  • LC System: A nano-flow liquid chromatography system with a C18 reversed-phase column.

  • Mass Spectrometer: A high-resolution mass spectrometer capable of collision-induced dissociation (CID) and/or electron-transfer dissociation (ETD).

  • Data Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

Data Analysis and Interpretation

  • Database Searching: Search the acquired MS/MS data against a protein sequence database using a search engine that allows for the specification of variable modifications (pyridylethylation on cysteine and carboxyamidomethylation on cysteine).

  • Identification of Modified Peptides: Identify peptides containing either the pyridylethyl modification or the carboxyamidomethyl modification on cysteine residues.

  • Disulfide Bond Assignment:

    • Cysteines modified with the pyridylethyl group were originally involved in inter-chain disulfide bonds or were free cysteines.

    • Cysteines modified with the carboxyamidomethyl group were originally involved in intra-chain disulfide bonds.

    • By mapping these modified peptides back to the protein sequence, the original disulfide bond connectivity can be determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation_digestion Alkylation & Digestion cluster_analysis Analysis Protein Protein with Disulfide Bonds Partial_Reduction Partial Reduction (e.g., 1-5 mM DTT) Protein->Partial_Reduction Pyridylethylation Pyridylethylation of Free Cys (4-Vinylpyridine) Partial_Reduction->Pyridylethylation Buffer_Exchange Buffer Exchange Pyridylethylation->Buffer_Exchange Complete_Reduction Complete Reduction (e.g., 20 mM DTT) Buffer_Exchange->Complete_Reduction Differential_Alkylation Differential Alkylation (Iodoacetamide) Complete_Reduction->Differential_Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Differential_Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis & Disulfide Assignment LC_MSMS->Data_Analysis

Caption: Experimental workflow for disulfide bond mapping using 4-PEC.

signaling_pathway Native_Protein Native Protein (Inter- & Intra-chain S-S) DTT1 DTT (low conc.) Partially_Reduced Partially Reduced (Intra-chain S-S, Free SH) FourVP 4-Vinylpyridine Pyridylethylated Pyridylethylated (Intra-chain S-S, PE-Cys) DTT2 DTT (high conc.) Fully_Reduced_Alkylated Fully Reduced & Alkylated (PE-Cys, IAM-Cys) DTT1->Partially_Reduced Partial Reduction FourVP->Pyridylethylated Pyridylethylation DTT2->Fully_Reduced_Alkylated Complete Reduction & Alkylation IAM Iodoacetamide

Caption: Logical relationship of protein states during the mapping process.

Conclusion

The use of S-[2-(4-Pyridyl)ethyl]-L-cysteine in a differential alkylation strategy provides a robust and reliable method for the mapping of disulfide bonds in proteins. By distinguishing between different populations of cysteine residues based on their initial state (free, inter-chain disulfide, or intra-chain disulfide), this approach allows for the confident assignment of even complex disulfide linkage patterns. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in academia and the biopharmaceutical industry engaged in protein characterization.

References

Application Notes: S-[2-(4-Pyridyl)ethyl]-L-cysteine (PyLEC) for Enhanced Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics, the precise analysis of cysteine-containing peptides is crucial for understanding protein structure, function, and regulation. Cysteine residues are often involved in critical biological processes, including enzyme catalysis, metal binding, and the formation of disulfide bonds that stabilize protein structures. S-[2-(4-Pyridyl)ethyl]-L-cysteine (PyLEC) is a derivatization reagent used for the stable modification of cysteine residues. This application note details the use of PyLEC and its isotopic variants in a robust workflow for the identification and quantification of cysteine-containing peptides from complex biological samples.

The PyLEC workflow is based on the pyridylethylation of cysteine residues, a well-established chemical modification.[1][2] This process involves the alkylation of the thiol group of cysteine with 4-vinylpyridine, resulting in the formation of a stable S-pyridylethyl-cysteine derivative.[1] This modification offers several advantages for mass spectrometry-based proteomics:

  • Improved Ionization: The pyridyl group enhances the ionization efficiency of the derivatized peptides, leading to improved signal intensity in the mass spectrometer.

  • Stable Modification: The resulting thioether bond is highly stable, preventing the unwanted side reactions that unmodified cysteines can undergo during sample processing and analysis.

  • Quantitative Analysis: Through the use of light and heavy isotopic versions of the pyridylethylating reagent, PyLEC enables the relative quantification of cysteine-containing peptides between different samples.

This application note provides detailed protocols for the use of PyLEC in proteomics sample preparation, from protein extraction and derivatization to mass spectrometry analysis and data interpretation.

Principle of the PyLEC Method

The PyLEC method is a chemical labeling strategy for the relative and absolute quantification of cysteine-containing peptides. The workflow utilizes light (PyLEC) and heavy (d4-PyLEC) isotopologues of a pyridylethylating reagent to differentially label cysteine residues in two different protein samples.

The core of the method lies in the specific reaction of the vinyl group of the pyridylethylating reagent with the sulfhydryl group of cysteine residues. After labeling, the two samples are combined, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled peptides allows for the accurate relative quantification of cysteine-containing peptides from the two original samples.

PyLEC_Principle cluster_sample1 Sample 1 cluster_sample2 Sample 2 p1 Protein with Cysteine-SH l1 Label with Light PyLEC p1->l1 Alkylation p1_l1 Pyridylethylated Protein (Light) l1->p1_l1 combine Combine Samples p1_l1->combine p2 Protein with Cysteine-SH l2 Label with Heavy d4-PyLEC p2->l2 Alkylation p2_l2 Pyridylethylated Protein (Heavy) l2->p2_l2 p2_l2->combine digest Proteolytic Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification (Peak Intensity Ratio) lcms->quant

Experimental Protocols

Materials and Reagents
  • S-[2-(4-Pyridyl)ethyl]-L-cysteine (PyLEC)

  • Isotopically labeled S-[2-(4-Pyridyl)ethyl]-L-cysteine (e.g., d4-PyLEC)

  • Urea

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM)

  • Tris-HCl

  • Trypsin (proteomics grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

Protocol 1: Protein Extraction and Cysteine Derivatization

This protocol describes the extraction of proteins from cell culture and subsequent derivatization of cysteine residues with PyLEC reagents.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.5.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method such as the Bradford assay.

  • Reduction and Alkylation:

    • To 100 µg of protein from each sample, add TCEP to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

    • For one sample, add the light PyLEC reagent to a final concentration of 20 mM. For the other sample, add the heavy d4-PyLEC reagent to the same final concentration.

    • Incubate for 1 hour at room temperature in the dark.

    • To quench the reaction, add dithiothreitol (DTT) to a final concentration of 20 mM.

Protocol 2: Protein Digestion and Peptide Cleanup
  • Sample Dilution and Digestion:

    • Combine the light and heavy labeled protein samples.

    • Dilute the combined sample with 50 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1.5 M.

    • Add proteomics grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.

    • Load the acidified peptide solution onto the cartridge.

    • Wash the cartridge with 0.1% formic acid.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Peptide Resuspension:

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Use a suitable gradient to separate the peptides on a C18 column.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Data Analysis and Interpretation

The acquired MS data can be analyzed using standard proteomics software packages. The key steps in the data analysis workflow are:

  • Database Searching: Search the MS/MS spectra against a protein sequence database to identify the peptides.

  • Peptide Quantification: Quantify the relative abundance of the light and heavy labeled peptide pairs by comparing the areas of their respective extracted ion chromatograms (XICs).

  • Protein Ratio Calculation: Calculate the protein abundance ratios based on the median or average ratio of its constituent cysteine-containing peptides.

Data_Analysis_Workflow raw_data Raw MS Data (.raw) db_search Database Search (e.g., MaxQuant, Proteome Discoverer) raw_data->db_search peptide_id Peptide Identification db_search->peptide_id quantification Quantification of Light/Heavy Peptide Pairs peptide_id->quantification protein_inference Protein Inference and Ratio Calculation quantification->protein_inference data_vis Data Visualization (Volcano Plots, Heatmaps) protein_inference->data_vis bio_interp Biological Interpretation data_vis->bio_interp

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data obtained from a PyLEC experiment comparing a treated versus a control cell line.

Protein IDGene NamePeptide SequenceLight Intensity (Control)Heavy Intensity (Treated)Ratio (Treated/Control)
P04637TP53VCPV[+105.05]ELER1.2E+072.5E+072.08
P60709ACTBL[+105.05]YPIEHGIVTNWDDMEK8.9E+089.1E+081.02
Q06830HSP90AA1FVVET[+105.05]RSEAELEAR5.4E+072.1E+070.39
P10636G6PDILAFF[+105.05]LMTYR3.7E+067.8E+062.11

Note: [+105.05] represents the mass shift due to the light PyLEC modification on the cysteine residue.

Conclusion

The S-[2-(4-Pyridyl)ethyl]-L-cysteine (PyLEC) labeling strategy offers a reliable and robust method for the quantitative analysis of cysteine-containing peptides. Its ability to introduce a stable modification and enhance ionization makes it a valuable tool for researchers in various fields, including drug discovery and fundamental biological research. The detailed protocols and workflows provided in this application note will enable scientists to effectively implement the PyLEC method in their proteomics studies, leading to a deeper understanding of the roles of cysteine residues in health and disease.

References

Quantitative Proteomics Using S-[2-(4-Pyridyl)ethyl]-L-cysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of proteins using S-[2-(4-Pyridyl)ethyl]-L-cysteine (PEC) derivatization. This method, which utilizes isotopic labeling with 4-vinylpyridine (4-VP) and its deuterated counterpart, offers a robust workflow for the relative quantification of cysteine-containing proteins in complex biological samples.

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (PEC) is a stable derivative of cysteine formed by the alkylation of its thiol group with 4-vinylpyridine. This derivatization is a cornerstone in proteomics for several reasons. It prevents the re-formation of disulfide bonds after reduction, ensuring homogeneity of the sample for enzymatic digestion and subsequent mass spectrometry (MS) analysis. The pyridylethyl group adds a predictable mass to cysteine residues, aiding in their identification.

For quantitative proteomics, a powerful strategy involves the use of isotopically labeled 4-vinylpyridine. In this approach, two samples (e.g., control and treated) are differentially labeled. The control sample's cysteine residues are alkylated with a "light" (non-deuterated) 4-vinylpyridine, while the experimental sample is labeled with a "heavy" (deuterated) version.[1] After labeling, the samples are combined, digested, and analyzed by mass spectrometry. The relative abundance of a specific peptide in the two original samples is determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrum.

Applications

This quantitative proteomics workflow is applicable to a wide range of research areas, including:

  • Drug Discovery and Development: Identifying protein targets of drug candidates and understanding their mechanism of action by quantifying changes in protein expression or cysteine reactivity.

  • Biomarker Discovery: Identifying proteins that are differentially expressed in diseased versus healthy states, which can serve as potential diagnostic or prognostic biomarkers.

  • Cell Signaling Research: Investigating how cellular signaling pathways are regulated by changes in protein abundance or post-translational modifications of cysteine residues in response to stimuli.

  • Redox Proteomics: Studying the role of cysteine oxidation in cellular processes and disease.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using deuterated and non-deuterated 4-vinylpyridine is depicted below.

G cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Analysis SampleA Control Sample Reduce_A Reduction & Alkylation (Light 4-VP) SampleA->Reduce_A SampleB Treated Sample Reduce_B Reduction & Alkylation (Heavy d4-4-VP) SampleB->Reduce_B Combine Combine Samples Reduce_A->Combine Reduce_B->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Quantitative proteomics workflow using light and heavy 4-vinylpyridine.

Experimental Protocols

Protocol 1: Protein Reduction and Differential Alkylation with 4-Vinylpyridine

This protocol describes the reduction of disulfide bonds and the subsequent differential labeling of cysteine residues with light (d0) and heavy (d4) 4-vinylpyridine.

Materials:

  • Protein extract (from control and treated samples)

  • Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • 4-Vinylpyridine (light, d0)

  • d4-4-Vinylpyridine (heavy, deuterated)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protein Solubilization: Solubilize protein pellets from control and treated samples separately in lysis buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add DTT to each sample to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation (Differential Labeling):

    • To the control sample, add light 4-vinylpyridine to a final concentration of 20 mM.

    • To the treated sample, add heavy d4-4-vinylpyridine to a final concentration of 20 mM.

  • Incubation: Incubate both samples in the dark at room temperature for 1.5 to 2 hours with gentle agitation.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess 4-vinylpyridine. Incubate for 15 minutes at room temperature.

  • Sample Combination: Combine the light- and heavy-labeled samples at a 1:1 protein concentration ratio.

  • Acidification: Acidify the combined sample by adding TFA to a final pH of ~2-3.

Protocol 2: In-Solution Tryptic Digestion

This protocol describes the digestion of the combined, labeled protein sample into peptides suitable for mass spectrometry analysis.

Materials:

  • Combined and acidified protein sample from Protocol 1

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Buffer Exchange: Dilute the combined protein sample at least 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 2 M.

  • Digestion: Add trypsin to the protein mixture at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Equilibrate the C18 cartridge with 100% ACN followed by 0.1% FA in water.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% FA in water to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50% ACN and 0.1% FA.

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% FA in water for LC-MS/MS analysis.

Data Presentation

The following table presents a hypothetical quantitative dataset obtained from a study investigating the effect of a drug on a specific cell line. The data illustrates the relative quantification of several cysteine-containing proteins.

Protein NameUniProt IDPeptide Sequence (C* = Pyridylethylated Cysteine)Fold Change (Treated/Control)p-value
Epidermal growth factor receptorP00533KVCPLTQLDMPK2.50.001
Mitogen-activated protein kinase 1P27361YVATRWYRAPECIMLNSK-1.80.005
Heat shock protein HSP 90-alphaP07900GFVVDSSEDLPLNISRECVQK1.20.150
14-3-3 protein zeta/deltaP63104DSTLIMQLLR DNLTLWCTSK3.10.0005
Peroxiredoxin-1Q06830ADVTPVDVKSVDEALRLVQAFQYTDEHGEVC*PAGWK-2.20.002

Signaling Pathway Visualization

The quantitative proteomics workflow described can be applied to study various signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival, can be investigated. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving proteins like those in the MAPK pathway. By using the deuterated 4-vinylpyridine labeling method, researchers can quantify changes in the abundance of key proteins in this pathway in response to EGFR inhibitors or other stimuli.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Simplified EGFR/MAPK signaling pathway.

By quantifying proteins such as EGFR, MEK, and ERK, researchers can gain insights into how a particular treatment affects this critical cellular pathway.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Modification with 4-Vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the modification of proteins using 4-vinylpyridine, a technique widely employed for the selective alkylation of cysteine residues. This process, known as S-pyridylethylation, is crucial for various applications in proteomics, protein characterization, and the development of bioconjugates such as antibody-drug conjugates (ADCs).

Introduction

4-Vinylpyridine (4-VP) is a chemical reagent that selectively reacts with the sulfhydryl groups of cysteine residues in proteins.[1][2] This modification is instrumental in preventing the re-formation of disulfide bonds after their reduction, a critical step in protein sequencing and mass spectrometry-based proteomics.[1][2][3] The resulting S-pyridylethylated cysteine is a stable derivative that can be easily detected and quantified.[4] The quaternization of vinylpyridines can lead to ultrafast and highly selective reactions, enabling the creation of homogenous antibody-drug conjugates with precise drug-to-antibody ratios.[5]

Reaction Mechanism and Specificity

The modification of a cysteine residue with 4-vinylpyridine proceeds via a Michael addition reaction. The nucleophilic thiol group of the cysteine side chain attacks the electron-deficient β-carbon of the vinyl group of 4-vinylpyridine. This results in the formation of a stable thioether linkage, yielding an S-β-(4-pyridylethyl)cysteine derivative.

Under controlled pH conditions (typically around pH 7.5-8.0), the reaction is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as the ε-amino group of lysine.[6] While non-quaternized vinylpyridine reacts slowly, quaternized vinylpyridinium reagents exhibit significantly faster kinetics, allowing for efficient modification even with near-stoichiometric amounts of the reagent.[5]

Key Applications

  • Proteomics and Mass Spectrometry: S-pyridylethylation prevents the reformation of disulfide bonds after reduction, which simplifies protein digestion and subsequent peptide analysis by mass spectrometry.[2][3] The pyridylethyl group also provides a unique signature that aids in the identification of cysteine-containing peptides.[4]

  • Protein Sequencing: The stable modification of cysteine residues facilitates their identification during Edman degradation.[4][7]

  • Antibody-Drug Conjugates (ADCs): The cysteine-selective nature of the reaction allows for the site-specific conjugation of cytotoxic drugs to antibodies, creating homogenous ADCs with a defined drug-to-antibody ratio.[5][6]

  • Biophysical and Structural Studies: Blocking free cysteine residues can prevent unwanted disulfide-linked aggregation and stabilize proteins for structural analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the protein modification with vinylpyridines and related compounds.

ParameterValueReference
Mass Increase per Cysteine+104.058 Da[8]
Molar Extinction Coefficient of S-pyridylethyl-cysteine5000 M⁻¹cm⁻¹ at 254 nm[4]
Characteristic Fragment Ion in MS/MS106 Da[4]

Table 1: Key physical and analytical parameters for S-pyridylethylation.

CompoundpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
4-Vinylpyridine8.04.91 x 10⁻³[6][9]
Vinylpyrimidine5.00.851[6][9]
Vinylpyrimidine6.00.636[6][9]
Vinylpyrimidine7.00.510[6][9]

Table 2: Comparison of reaction kinetics for vinylheteroarenes. Note the significantly faster reaction of vinylpyrimidine compared to 4-vinylpyridine.

Experimental Workflow

The general workflow for protein modification with 4-vinylpyridine involves the reduction of disulfide bonds followed by the alkylation of the resulting free thiols.

experimental_workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_analysis Downstream Analysis Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein (Free Thiols) Protein->ReducedProtein DTT or TCEP ModifiedProtein S-pyridylethylated Protein ReducedProtein->ModifiedProtein 4-Vinylpyridine Analysis Mass Spectrometry, Sequencing, etc. ModifiedProtein->Analysis

Caption: General workflow for protein S-pyridylethylation.

Experimental Protocols

Protocol 1: In-Solution S-pyridylethylation of Proteins for Mass Spectrometry

This protocol is adapted for the complete reduction and alkylation of cysteine residues in a purified protein sample in solution.

Materials:

  • Protein sample (>1.5 mg/mL)

  • Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 0.1 M Tris-HCl, pH 7.5-8.0

  • Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol

  • Alkylation Reagent: 4-vinylpyridine (4-VP)

  • Quenching Reagent: Glacial acetic acid

  • Dialysis tubing or desalting column

  • Nitrogen gas

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample (e.g., 1 mg) in 1 mL of Denaturation Buffer.[10]

    • Ensure the final protein concentration is adequate for the intended analysis.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent to the protein solution. For example, add β-mercaptoethanol to a final concentration that provides a 100-fold molar excess over the total disulfide bonds in the protein.[10]

    • Flush the headspace of the tube with nitrogen gas to prevent re-oxidation.[10]

    • Incubate at room temperature for 2-16 hours with gentle stirring.[10]

  • S-pyridylethylation (Alkylation):

    • Add 4-vinylpyridine to the reaction mixture. A 1:1 molar ratio of 4-VP with respect to the total free sulfhydryl groups is recommended.[10]

    • Incubate in the dark at room temperature for 90-120 minutes with gentle stirring.[8][10]

  • Reaction Quenching:

    • Stop the reaction by lowering the pH to 3 with the addition of glacial acetic acid.[10]

  • Sample Clean-up:

    • Remove excess reagents and denaturant by dialysis against a suitable buffer (e.g., 0.01 N acetic acid or 0.1 M ammonium bicarbonate) or by using a desalting column.[8][10]

  • Lyophilization:

    • Lyophilize the purified, modified protein for storage or further analysis.[10]

Protocol 2: In-Gel S-pyridylethylation of Proteins from SDS-PAGE

This protocol is designed for the modification of proteins that have been separated by SDS-PAGE and stained with Coomassie blue.[4]

Materials:

  • Coomassie-stained protein band/spot excised from a polyacrylamide gel

  • Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate

  • Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM 4-vinylpyridine in 100 mM ammonium bicarbonate

  • Wash Solution: 100 mM ammonium bicarbonate

  • Dehydration Solution: 100% acetonitrile

  • Microcentrifuge tubes

Procedure:

  • Excision and Destaining:

    • Carefully excise the protein band of interest from the gel and place it in a microcentrifuge tube.

    • Wash the gel piece with water.

    • Add enough Destaining Solution to cover the gel piece and incubate at room temperature until the Coomassie blue color is removed. Repeat as necessary.

  • Reduction:

    • Remove the destaining solution and add enough Reduction Solution to cover the gel piece.

    • Incubate at 56°C for 1 hour.

    • Cool the tube to room temperature and remove the Reduction Solution.

  • S-pyridylethylation (Alkylation):

    • Immediately add enough Alkylation Solution to cover the gel piece.

    • Incubate in the dark at room temperature for 45-60 minutes.

    • Remove the Alkylation Solution.

  • Washing and Dehydration:

    • Wash the gel piece with Wash Solution for 10 minutes.

    • Dehydrate the gel piece by adding Dehydration Solution and incubating for 5-10 minutes until the gel piece turns white and shrinks.

    • Remove the acetonitrile and dry the gel piece in a vacuum centrifuge.

  • In-Gel Digestion:

    • The dried gel piece containing the S-pyridylethylated protein is now ready for in-gel digestion with a protease such as trypsin.

Signaling Pathway Diagram (Illustrative)

While 4-vinylpyridine modification is a chemical process, it can be used to study signaling pathways by enabling the identification of cysteine-containing proteins that may be involved. The following diagram illustrates a hypothetical workflow for identifying a protein in a signaling pathway using this technique.

signaling_pathway cluster_cell Cellular Context cluster_workflow Analytical Workflow Stimulus External Stimulus Receptor Receptor Stimulus->Receptor ProteinX Protein X (Cys) Receptor->ProteinX Response Cellular Response ProteinX->Response Lysate Cell Lysate ProteinX->Lysate Reduction Reduction Lysate->Reduction Alkylation S-pyridylethylation (4-VP) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Identification of Protein X LCMS->Identification

Caption: Workflow for identifying a cysteine-containing protein in a signaling pathway.

References

Application Notes and Protocols for Edman Degradation of Proteins Containing S-pyridylethylated Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing by Edman degradation remains a cornerstone technique for protein characterization, offering unequivocal determination of the amino acid sequence from the N-terminus. This method is particularly crucial in the biopharmaceutical industry for protein identification, confirmation of sequence fidelity of recombinant proteins, and characterization of post-translational modifications.

A significant challenge in protein sequencing arises from the instability of cysteine residues during the Edman degradation process. Cysteine and its disulfide-linked form, cystine, are prone to degradation under the acidic conditions of the sequencing cycles, leading to ambiguous or absent signals during HPLC analysis of the phenylthiohydantoin (PTH) amino acid derivatives. To overcome this, a stable derivative of cysteine must be created prior to sequencing. S-pyridylethylation is a robust and widely adopted method for the chemical modification of cysteine residues. This process involves the reduction of disulfide bonds followed by the alkylation of the free sulfhydryl groups with 4-vinylpyridine. The resulting S-pyridylethyl-cysteine (PEC) is stable throughout the Edman chemistry cycles and its corresponding PTH derivative, PTH-S-pyridylethylcysteine, is readily identifiable by reverse-phase HPLC, eluting at a unique position distinct from other PTH-amino acids.[1]

These application notes provide detailed protocols for the S-pyridylethylation of protein samples and their subsequent analysis by Edman degradation, tailored for professionals in research and drug development.

Data Presentation: Comparison of Cysteine Derivatization Methods

The choice of cysteine modification method significantly impacts the reliability and quantitative yield of Edman sequencing. While several alkylating agents are available, S-pyridylethylation offers distinct advantages in terms of the stability and chromatographic behavior of its PTH derivative. The following table summarizes a qualitative and quantitative comparison of common cysteine derivatization methods.

Derivatization MethodReagentPTH DerivativeElution Characteristics in RP-HPLCRelative Yield/RecoveryAdvantagesDisadvantages
S-pyridylethylation 4-vinylpyridinePTH-S-pyridylethylcysteineElutes in a well-resolved, clear region of the chromatogram, distinct from other standard PTH-amino acids.High and reproducibleStable derivative, excellent chromatographic properties, unambiguous identification.Reagent can be less reactive than iodoacetamide.
Carboxymethylation Iodoacetic acidPTH-S-carboxymethylcysteineCan co-elute with or be close to PTH-Aspartic acid, potentially complicating identification.Moderate to HighCommon and effective reagent.Potential for co-elution with other PTH-amino acids.
Carbamidomethylation IodoacetamidePTH-S-carbamidomethylcysteineMay elute near PTH-Threonine or PTH-Histidine, requiring careful interpretation.Moderate to HighWidely used, highly reactive alkylating agent.Potential for co-elution and off-target alkylation of other residues.
N-methyl-iodoacetamide Modification N-methyl iodoacetamide (MIAA)PTH-S-(N-methyl)carbamidomethylcysteineElutes in a distinct region, free from interference by other PTH-amino acids or byproducts.[2]High and reproducible[2]Excellent resolution and quantitative recovery.[2]Less commonly used than other methods.

Experimental Protocols

Protocol 1: In-Solution Reduction and S-pyridylethylation of Proteins

This protocol is suitable for purified protein samples in solution.

Materials:

  • Purified protein sample (10-100 pmol)

  • Reduction Buffer: 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA

  • Dithiothreitol (DTT)

  • 4-vinylpyridine

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

  • Nitrogen gas

Procedure:

  • Sample Preparation: Dissolve the protein sample in 50 µL of Reduction Buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate the mixture at 37°C for 1-2 hours under a nitrogen atmosphere to reduce all disulfide bonds.

  • Alkylation: Add 4-vinylpyridine in a 2-fold molar excess over the total amount of DTT. A small amount of methanol (up to 10% of the reaction volume) can be added to ensure the 4-vinylpyridine remains in solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Reaction Quenching and Desalting: Stop the reaction by acidification with TFA. The pyridylethylated protein can be desalted and purified by reverse-phase HPLC or by using a suitable spin column to remove excess reagents.

  • Sample Submission: Lyophilize the purified, pyridylethylated protein and submit it for Edman degradation analysis.

Protocol 2: On-Membrane Reduction and S-pyridylethylation of Proteins

This protocol is designed for proteins that have been separated by SDS-PAGE and electroblotted onto a PVDF membrane.

Materials:

  • PVDF membrane with transferred protein bands

  • Reduction Buffer: 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA and 10 mM DTT

  • Alkylation Solution: 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA and 4-vinylpyridine (in 2-fold molar excess over DTT)

  • HPLC-grade water and methanol

  • Clean razor blade

Procedure:

  • Excise Protein Band: After staining (e.g., with Coomassie Blue R-250) and destaining, carefully excise the protein band of interest from the PVDF membrane using a clean razor blade.[3] Minimize the amount of excess membrane.

  • Washing: Place the excised membrane in a clean microcentrifuge tube and wash thoroughly with HPLC-grade water and then with methanol to remove any interfering substances like glycine from the transfer buffer.[3]

  • Reduction: Immerse the membrane in the Reduction Buffer and incubate at 37°C for 45 minutes.

  • Alkylation: Remove the Reduction Buffer and add the Alkylation Solution. Incubate in the dark at room temperature for 30 minutes.

  • Final Washes: Remove the Alkylation Solution and wash the membrane extensively with HPLC-grade water, followed by a final rinse with methanol.

  • Drying: Allow the PVDF membrane to air dry completely.

  • Sample Loading: The dried membrane containing the pyridylethylated protein is now ready to be loaded directly into the reaction cartridge of the protein sequencer.

Protocol 3: Automated Edman Degradation and HPLC Analysis

This protocol outlines the general steps for automated Edman degradation of an S-pyridylethylated protein sample. Specific parameters may vary depending on the protein sequencer model.

Procedure:

  • Sample Application: Load the lyophilized pyridylethylated protein or the excised and dried PVDF membrane into the sequencer's reaction chamber.

  • Edman Chemistry Cycles: Initiate the automated sequencing program. The instrument will perform the following steps for each cycle:

    • Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., TFA).

    • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative in an aqueous acid.

  • HPLC Analysis: The resulting PTH-amino acid from each cycle is automatically injected into an on-line reverse-phase HPLC system.

  • Chromatographic Separation: The PTH-amino acids are separated based on their hydrophobicity. A typical mobile phase consists of an aqueous buffer and an organic solvent like acetonitrile, run on a gradient. The PTH-S-pyridylethylcysteine derivative is well-resolved under standard gradient conditions.

  • Detection and Identification: The eluting PTH-amino acids are detected by their UV absorbance (typically at 269 nm).[4] The identity of the amino acid at each cycle is determined by comparing the retention time of the unknown peak to a standard chromatogram of known PTH-amino acids, including a standard for PTH-S-pyridylethylcysteine.

  • Data Analysis: The sequence is reconstructed by compiling the identified amino acid at each cycle.

Mandatory Visualizations

Chemical Reaction of S-pyridylethylation of Cysteine

G S-pyridylethylation of Cysteine cluster_0 Reduction of Disulfide Bond cluster_1 Alkylation with 4-Vinylpyridine Protein-Cys-S-S-Cys-Protein Protein with Disulfide Bond DTT_red DTT (reduced) Protein-Cys-S-S-Cys-Protein->DTT_red + DTT (reduced) DTT_ox DTT (oxidized) Protein-Cys-SH1 Reduced Protein (Thiol 1) DTT_red->Protein-Cys-SH1 Protein-Cys-SH2 Reduced Protein (Thiol 2) DTT_red->Protein-Cys-SH2 Protein-Cys-SH1->DTT_ox + DTT (oxidized) Reduced_Protein Reduced Protein (Cys-SH) 4VP 4-Vinylpyridine Reduced_Protein->4VP + PEC_Protein S-pyridylethylated Protein 4VP->PEC_Protein Reaction

Caption: Chemical workflow for the S-pyridylethylation of cysteine residues.

Experimental Workflow for Edman Degradation of S-pyridylethylated Proteins

G Workflow for Edman Degradation of S-pyridylethylated Protein start Protein Sample (with Cysteine) reduction Reduction of Disulfide Bonds (e.g., with DTT) start->reduction alkylation S-pyridylethylation (with 4-Vinylpyridine) reduction->alkylation purification Purification / Desalting (e.g., HPLC or Spin Column) alkylation->purification sequencing Automated Edman Degradation (Sequencer) purification->sequencing hplc On-line RP-HPLC Separation of PTH-Amino Acids sequencing->hplc Cycle 1...n detection UV Detection (269 nm) hplc->detection identification Identification of PTH-Amino Acids (by Retention Time) detection->identification sequence N-terminal Sequence (including S-pyridylethylcysteine) identification->sequence

Caption: Experimental workflow from protein sample to N-terminal sequence.

Applications in Research and Drug Development

The precise determination of the N-terminal sequence of proteins is of paramount importance in the development of therapeutic proteins, including monoclonal antibodies and recombinant enzymes.

  • Sequence Verification: Edman degradation provides definitive confirmation that the N-terminal sequence of a manufactured biotherapeutic matches the sequence encoded by its gene. This is a critical quality control step for lot release and regulatory submissions.

  • Identification of Proteolytic Cleavage: The N-terminus of a protein can be susceptible to cleavage by proteases during production or storage. Edman sequencing can identify these cleavage products, providing insights into protein stability and degradation pathways.

  • Characterization of N-terminal Modifications: Besides proteolytic cleavage, the N-terminus can undergo other modifications such as acetylation or pyroglutamate formation. The absence of a sequence in the first cycle of Edman degradation can indicate a blocked N-terminus, prompting further investigation by other analytical techniques.

  • Epitope Mapping: In the development of therapeutic antibodies, Edman sequencing can be used to determine the N-terminal sequence of protein antigens or peptide fragments that bind to the antibody, aiding in the characterization of the antibody's binding site.

  • Biosimilarity Studies: For the development of biosimilar drugs, a comprehensive comparison of the primary structure with the reference product is required. Edman degradation serves as an orthogonal method to mass spectrometry for confirming the N-terminal sequence identity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC).

Frequently Asked Questions (FAQs)

1. What is the primary method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC)?

The most common and direct method for synthesizing SPEC is the pyridylethylation of L-cysteine with 4-vinylpyridine.[1][2] This reaction is a Michael addition where the thiol group of cysteine acts as a nucleophile, attacking the electron-deficient β-carbon of 4-vinylpyridine. The reaction is typically performed under mild conditions in an aqueous or alcoholic solvent at a slightly basic pH to facilitate the deprotonation of the cysteine thiol group, which increases its nucleophilicity.[1][2]

2. What are the critical parameters to control during the synthesis of SPEC?

The critical parameters to control are:

  • pH: A slightly basic pH is crucial to deprotonate the thiol group of cysteine, making it a more potent nucleophile.[1][2]

  • Temperature: While the reaction is often carried out at room temperature, higher temperatures can increase the rate of reaction but may also promote side reactions.[3]

  • Reducing Agents: When starting with cystine (the disulfide-linked dimer of cysteine) or when working with proteins, a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is necessary to ensure the cysteine thiol groups are free and available for reaction.[1]

  • Molar Ratios of Reactants: The stoichiometry of L-cysteine to 4-vinylpyridine can influence the reaction efficiency and the formation of byproducts.

3. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would need to be determined empirically, but a mixture of a polar organic solvent (like ethanol or methanol) and a less polar one (like ethyl acetate or dichloromethane) with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to ensure proper spot formation is a good starting point. The consumption of L-cysteine and the formation of the more nonpolar SPEC product can be visualized, often using a UV lamp (due to the pyridine ring in SPEC) or a ninhydrin stain (for the amino group).

4. What are the common methods for purifying SPEC?

High-Performance Liquid Chromatography (HPLC) is the most common method for purifying SPEC.[1] Reversed-phase HPLC (RP-HPLC) is typically effective, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA).

5. How should I store SPEC?

SPEC, like many cysteine derivatives, should be stored in a cool, dry, and dark place to prevent oxidation and degradation. Storage at 4°C is recommended for its Fmoc-protected form.[4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation of the sulfur atom.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect pH Ensure the reaction mixture is slightly basic (pH 7.5-8.5). Use a pH meter or pH paper to verify. Adjust with a suitable base like sodium bicarbonate or triethylamine.
Incomplete Reduction of Cysteine If starting from cystine or a protein, ensure a sufficient excess of a reducing agent (e.g., DTT, TCEP) was added and allowed to react completely before the addition of 4-vinylpyridine.
Oxidation of Cysteine Degas solvents to remove dissolved oxygen. Perform the reaction under an inert atmosphere (nitrogen or argon).
Low Quality of Reagents Use fresh, high-purity L-cysteine and 4-vinylpyridine. 4-vinylpyridine can polymerize over time, so ensure it is a clear, colorless liquid.
Insufficient Reaction Time Monitor the reaction by TLC. If starting materials are still present, allow the reaction to proceed for a longer duration.
Problem 2: Presence of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
Over-alkylation Avoid a large excess of 4-vinylpyridine. Use a molar ratio closer to 1:1 of cysteine to 4-vinylpyridine.
Alkylation at other nucleophilic sites While the thiol group is the primary nucleophile at slightly basic pH, at higher pH values, the amino group can also be alkylated. Maintain the pH in the recommended range (7.5-8.5).
Polymerization of 4-vinylpyridine Add 4-vinylpyridine slowly to the reaction mixture. Ensure the 4-vinylpyridine is fresh and free of polymers.
Reaction with impurities Use high-purity solvents and reagents to avoid side reactions with contaminants.
Problem 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Co-elution of product and starting material in HPLC Optimize the HPLC gradient. A shallower gradient may improve separation. Try a different column with a different stationary phase or a different ion-pairing agent.
Product insolubility SPEC has good solubility in aqueous and polar organic solvents. If precipitation occurs during purification, adjust the solvent composition.
Product degradation during purification Work at lower temperatures if possible. Use fresh, HPLC-grade solvents to minimize impurities that could cause degradation.

Experimental Protocols

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Preparation: In a round-bottom flask, dissolve L-cysteine in a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v).

  • Reduction (if necessary): If starting with L-cystine, add a 2-3 fold molar excess of a reducing agent like DTT. Stir the solution at room temperature for 1-2 hours under an inert atmosphere.

  • pH Adjustment: Adjust the pH of the solution to approximately 8.0 using a suitable base (e.g., 1 M sodium bicarbonate solution).

  • Addition of 4-vinylpyridine: Slowly add a slight molar excess (e.g., 1.1 equivalents) of 4-vinylpyridine to the reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of L-cysteine.

  • Quenching: Lower the pH of the reaction mixture to ~3 with an acid like glacial acetic acid to stop the reaction.[5]

  • Workup: The reaction mixture can be concentrated under reduced pressure to remove the organic solvent. The aqueous solution can then be washed with a non-polar solvent like diethyl ether to remove any unreacted 4-vinylpyridine. The aqueous layer containing the product can then be lyophilized or directly subjected to purification.

Purification of SPEC by HPLC
  • Sample Preparation: Dissolve the crude lyophilized product in the initial mobile phase (e.g., 95% Water with 0.1% TFA, 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 50% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes. Note that specific values can vary depending on the exact experimental conditions.

Table 1: Reaction Condition Optimization

ParameterCondition 1Condition 2Condition 3Expected Outcome
pH 7.08.0 9.0Higher yield at slightly basic pH due to enhanced nucleophilicity of the thiol. Risk of side reactions increases at higher pH.
Temperature Room Temp.40°C60°CIncreased reaction rate at higher temperatures, but potential for increased side products. Room temperature is generally sufficient.
Molar Ratio (4-VP:Cys) 1:11.1:1 1.5:1A slight excess of 4-VP ensures complete conversion of cysteine. A large excess can lead to over-alkylation.

Table 2: Analytical Data

Technique Parameter Expected Value/Observation
Mass Spectrometry (ESI+) [M+H]⁺m/z 227.085
¹H NMR (in D₂O) Chemical Shifts (δ)Peaks corresponding to the pyridyl, ethyl, and cysteine protons. Specific shifts will depend on the solvent and pH.
UV Spectroscopy λmax~254 nm (due to the pyridine ring)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve L-Cysteine reduce Reduce (if needed) dissolve->reduce Cystine ph_adjust1 Adjust pH to ~8.0 dissolve->ph_adjust1 Cysteine reduce->ph_adjust1 add_4vp Add 4-Vinylpyridine ph_adjust1->add_4vp react React at RT add_4vp->react quench Quench Reaction react->quench concentrate Concentrate quench->concentrate wash Wash concentrate->wash lyophilize1 Lyophilize wash->lyophilize1 dissolve_crude Dissolve Crude lyophilize1->dissolve_crude hplc HPLC Separation dissolve_crude->hplc collect Collect Fractions hplc->collect lyophilize2 Lyophilize Pure collect->lyophilize2

Caption: Workflow for the synthesis and purification of SPEC.

Hypothetical Signaling Pathway Involvement

Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activities of other cysteine derivatives. The direct involvement of SPEC in this pathway requires experimental validation.

Cysteine derivatives have been shown to influence cellular redox homeostasis and signaling pathways such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.[6][7][8] They can also impact autophagy, a cellular recycling process.[9][10][11][12] This diagram depicts a plausible mechanism by which a cysteine derivative like SPEC could modulate these pathways.

signaling_pathway SPEC S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) Cysteine_Metabolism Increased Intracellular Cysteine Levels SPEC->Cysteine_Metabolism Keap1 Keap1 SPEC->Keap1 Inactivates by Thiol Modification GSH Increased Glutathione (GSH) Synthesis Cysteine_Metabolism->GSH Autophagy Autophagy Regulation Cysteine_Metabolism->Autophagy Modulates ROS Reduced Reactive Oxygen Species (ROS) GSH->ROS Scavenges Cell_Survival Enhanced Cell Survival and Stress Resistance ROS->Cell_Survival Induces Damage Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralize Antioxidant_Genes->Cell_Survival Autophagy->Cell_Survival

Caption: Hypothetical modulation of Nrf2 and Autophagy pathways by SPEC.

References

Technical Support Center: S-[2-(4-Pyridyl)ethyl]-L-cysteine (S4PEC) Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering incomplete alkylation during the synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (S4PEC) from L-cysteine and 4-vinylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My S4PEC synthesis reaction is incomplete. What are the most common causes?

Incomplete alkylation of L-cysteine with 4-vinylpyridine to form S4PEC can stem from several factors. The most critical parameters to investigate are reaction pH, molar ratio of reactants, temperature, and the presence of interfering substances. Cysteine's thiol group (-SH) is the reactive species, and its nucleophilicity is highly dependent on pH.[1]

Q2: How does pH affect the alkylation of L-cysteine with 4-vinylpyridine?

The pH of the reaction mixture is a crucial factor for efficient alkylation. The thiol group of cysteine needs to be in its deprotonated thiolate form (S-) to act as an effective nucleophile.[1][2] A slightly basic pH is generally recommended to facilitate this deprotonation.[2] However, excessively high pH can promote side reactions. For vinylpyridines, the reaction is a Michael addition, which proceeds well under mild, slightly basic conditions.

Q3: I suspect an issue with my reactants. What should I check?

  • Purity of L-cysteine: L-cysteine can oxidize to form cystine (a disulfide-bonded dimer), which is unreactive in this alkylation. Ensure you are using fresh, high-purity L-cysteine.

  • Purity and Stability of 4-vinylpyridine: 4-vinylpyridine can polymerize, especially if not stored correctly (e.g., exposed to light or heat). Polymerized 4-vinylpyridine will not react to form S4PEC. It is advisable to use freshly opened or distilled 4-vinylpyridine.

  • Molar Ratio: An insufficient amount of the alkylating agent (4-vinylpyridine) will naturally lead to an incomplete reaction. It is common to use a molar excess of the alkylating agent to drive the reaction to completion.

Q4: Can reaction temperature and time impact the yield of S4PEC?

Yes, both temperature and time are important. Alkylation reactions are typically performed at room temperature or slightly elevated temperatures (e.g., 37°C) to increase the reaction rate.[1] The reaction time should be sufficient for completion, which can range from 30 minutes to several hours depending on the specific conditions.[3][4] Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or mass spectrometry can help determine the optimal reaction time.

Q5: I'm performing this reaction on a cysteine residue within a peptide or protein. Why is the modification incomplete?

Alkylation of cysteine residues in peptides or proteins introduces additional complexity:

  • Protein Folding and Accessibility: The cysteine residue may be buried within the three-dimensional structure of the protein, making it inaccessible to the alkylating agent.[4] To address this, proteins are often denatured and reduced prior to alkylation to expose the cysteine residues.[4]

  • Presence of Reducing Agents: If a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) was used to break disulfide bonds, it must be removed or its concentration significantly lowered before adding the alkylating agent.[3][4] These reducing agents also contain thiol groups that will compete with cysteine for the 4-vinylpyridine.

  • Off-Target Reactions: While 4-vinylpyridine is relatively specific for cysteines, side reactions can occur with other nucleophilic residues like lysine or histidine, especially under non-optimal pH conditions.[3][5] This can consume the alkylating agent and lead to a heterogeneous product mixture.

Q6: How can I confirm that the alkylation has occurred and assess its completeness?

Mass spectrometry is a primary tool for analyzing protein and peptide alkylation.[6] A successful alkylation with 4-vinylpyridine will result in a specific mass shift in the modified peptide or protein. By comparing the mass spectra of the sample before and after the reaction, you can identify the modified species and potentially quantify the extent of alkylation. For the synthesis of S4PEC itself, techniques like NMR and chromatography can be used to characterize the product and assess purity.

Data Summary Tables

Table 1: General Parameters Affecting Cysteine Alkylation Efficiency

ParameterRecommended ConditionRationalePotential Issues if Deviated
pH Slightly basic (pH 7.5-8.5)Promotes deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[1][2]Too low: Incomplete reaction due to protonated thiol. Too high: Increased risk of side reactions.[7]
Temperature Room Temperature to 37°CBalances reaction rate with the stability of reactants and products.[1]Too low: Slow or incomplete reaction. Too high: Potential for reactant degradation or side reactions.
Molar Ratio Molar excess of 4-vinylpyridineDrives the reaction towards completion.Insufficient: Incomplete conversion of L-cysteine.
Reaction Time 30 - 60 minutes (monitor for completion)Allows sufficient time for the reaction to proceed.[3][4]Too short: Incomplete reaction. Too long: Increased chance of side product formation.

Table 2: Comparison of Common Cysteine Alkylating Reagents (for context)

Alkylating AgentReactive GroupCommon ApplicationsNotes
Iodoacetamide (IAA)HaloacetamideProteomics, blocking disulfide bonds.[3]Highly reactive, can cause off-target alkylation of methionine, lysine, histidine.[3][4]
N-ethylmaleimide (NEM)MaleimideProteomics, rapid thiol modification.[5][8]Faster reaction kinetics than IAA, can also react with amines at alkaline pH.[7]
4-vinylpyridine (4-VP) Vinyl groupS4PEC synthesis, protein sequencing.[2][3]Forms a stable thioether bond. Reaction is a Michael addition.[2]
AcrylamideAcrylyl groupProteomics, gel electrophoresis.[3][4]Can also modify other residues.[4]

Experimental Protocols

Protocol: Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (S4PEC)

This protocol is a general guideline for the synthesis of S4PEC. Optimization may be required based on specific experimental goals and available equipment.

Materials:

  • L-cysteine

  • 4-vinylpyridine

  • Aqueous buffer (e.g., 0.1 M Tris-HCl or Ammonium Bicarbonate)

  • Methanol or Ethanol (optional, to aid solubility)

  • Nitrogen or Argon gas (optional, to prevent oxidation)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Preparation: In a reaction vessel, dissolve L-cysteine in the chosen aqueous buffer to a desired concentration (e.g., 10 mM). If solubility is an issue, a small amount of co-solvent like methanol can be added.

  • pH Adjustment: Adjust the pH of the L-cysteine solution to approximately 8.0-8.5 using a suitable base (e.g., dilute NaOH or NH4OH). This step is critical for deprotonating the thiol group.

  • Inert Atmosphere (Optional but Recommended): To minimize oxidation of L-cysteine, purge the solution and the headspace of the reaction vessel with an inert gas like nitrogen or argon for 5-10 minutes.

  • Addition of 4-vinylpyridine: Add a 1.5 to 2-fold molar excess of 4-vinylpyridine to the stirring L-cysteine solution. The addition should be done dropwise.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 1-2 hours. The reaction should be protected from light, as 4-vinylpyridine can be light-sensitive.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them via TLC or mass spectrometry to confirm the formation of the product and the disappearance of the starting material.

  • Quenching (Optional): If there is a need to stop the reaction decisively, a small amount of a thiol-containing reagent like β-mercaptoethanol can be added to consume any excess 4-vinylpyridine.

  • Purification: The resulting S4PEC can be purified from the reaction mixture using standard techniques such as crystallization or chromatography.[2]

Visualizations

S4PEC_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product L-Cysteine L-Cysteine Reaction L-Cysteine->Reaction Thiol Group (Nucleophile) 4-Vinylpyridine 4-Vinylpyridine 4-Vinylpyridine->Reaction Vinyl Group (Electrophile) Conditions Slightly Basic pH (7.5-8.5) Room Temperature Molar Excess of 4-VP S4PEC S-[2-(4-Pyridyl)ethyl]-L-cysteine Reaction->S4PEC Michael Addition

Caption: Chemical reaction pathway for the synthesis of S4PEC.

experimental_workflow A Prepare L-Cysteine Solution B Adjust pH to 8.0-8.5 A->B C Add Molar Excess of 4-Vinylpyridine B->C D React at Room Temp (1-2 hours, in dark) C->D E Monitor Reaction (TLC / Mass Spec) D->E F Purify Product (S4PEC) E->F

Caption: Experimental workflow for S4PEC synthesis.

troubleshooting_alkylation Start Incomplete Alkylation Observed Check_pH Is pH between 7.5 and 8.5? Start->Check_pH Check_Reactants Are reactants pure and in correct molar ratio? Check_pH->Check_Reactants Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Conditions Are temperature and time adequate? Check_Reactants->Check_Conditions Yes Use_Fresh_Reactants Use fresh/purified L-Cysteine and 4-VP. Ensure molar excess of 4-VP. Check_Reactants->Use_Fresh_Reactants No Check_Accessibility Is Cysteine Residue Accessible? (For Proteins/Peptides) Check_Conditions->Check_Accessibility Yes Optimize_Conditions Increase reaction time or temperature moderately. Monitor reaction. Check_Conditions->Optimize_Conditions No Denature_Protein Denature and reduce protein prior to alkylation. Check_Accessibility->Denature_Protein No Success Problem Resolved Check_Accessibility->Success Yes / N/A Adjust_pH->Check_pH Use_Fresh_Reactants->Check_Reactants Optimize_Conditions->Check_Conditions Denature_Protein->Success

Caption: Troubleshooting logic for incomplete S4PEC alkylation.

References

Technical Support Center: 4-Vinylpyridine in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-vinylpyridine (4-VP) for protein modification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-vinylpyridine in protein modification?

4-vinylpyridine is primarily used for the alkylation of cysteine residues in proteins.[1][2] This modification, known as pyridylethylation, involves the covalent attachment of a pyridylethyl group to the sulfhydryl side chain of cysteine. This is a crucial step in many proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein sequencing and mass spectrometry analysis.[1][2]

Q2: What are the main advantages of using 4-vinylpyridine compared to other alkylating agents like iodoacetamide (IAA)?

4-vinylpyridine is considered a milder alkylating agent than iodoacetamide.[3] Its primary advantages include:

  • Higher Specificity: 4-VP exhibits fewer off-target reactions with other amino acid residues compared to more reactive alkylating agents.[1][3]

  • Improved Mass Spectrometry Signal: The pyridylethyl group introduced by 4-VP is basic and can be protonated, which can enhance the ionization efficiency of modified peptides in mass spectrometry, particularly in MALDI-based methods.[4]

Q3: What are the potential side reactions of 4-vinylpyridine?

While more specific than many other reagents, 4-vinylpyridine can still react with other nucleophilic amino acid residues, especially under non-optimal conditions. The primary side reactions can occur at:

  • Lysine residues: The ε-amino group of lysine can be alkylated.

  • Histidine residues: The imidazole ring of histidine is susceptible to modification.

  • N-terminal amino group: The α-amino group of the protein or peptide can be a target.

  • Methionine residues: The thioether side chain of methionine can be alkylated, although this is less common.[1]

Q4: Can 4-vinylpyridine polymerize during the reaction, and how can this be prevented?

Yes, as a vinyl monomer, 4-vinylpyridine has the potential to polymerize, which can interfere with the modification reaction and subsequent analysis.[5][6] Commercial 4-vinylpyridine reagents often contain an inhibitor, such as hydroquinone, to prevent spontaneous polymerization.[5] To minimize polymerization during the experiment, it is crucial to use fresh reagent and avoid exposure to heat and light.

Troubleshooting Guides

Issue 1: Incomplete Alkylation of Cysteine Residues

Symptom: Mass spectrometry data shows a significant population of peptides containing unmodified cysteine residues or re-formed disulfide bonds.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reducing Agent Ensure complete reduction of disulfide bonds prior to alkylation. Increase the concentration of the reducing agent (e.g., DTT or TCEP) or extend the reduction time.
Suboptimal pH The alkylation of cysteine is most efficient at a pH between 7.5 and 8.5. Ensure your reaction buffer is within this range.
Insufficient 4-Vinylpyridine Increase the molar excess of 4-vinylpyridine relative to the total thiol concentration. A 2 to 10-fold molar excess over the reducing agent is a common starting point.
Short Reaction Time Extend the incubation time for the alkylation step. A typical reaction time is 1-2 hours at room temperature.[5]
Reagent Degradation Use fresh, high-quality 4-vinylpyridine. Avoid repeated freeze-thaw cycles and protect the reagent from light and air.
Issue 2: Observation of Off-Target Modifications

Symptom: Mass spectrometry data reveals unexpected mass shifts on peptides that do not contain cysteine, particularly those with lysine or histidine residues. The mass shift corresponding to the addition of a pyridylethyl group is +105.14 Da (monoisotopic mass).

Possible Causes and Solutions:

Possible CauseRecommended Solution
High pH Side reactions with lysine and histidine are more prevalent at higher pH values. If off-target modifications are a concern, consider performing the reaction at a pH closer to 7.5.
Excessive 4-Vinylpyridine A large excess of 4-vinylpyridine can increase the likelihood of side reactions. Optimize the reagent concentration to find a balance between complete cysteine alkylation and minimal off-target modification.
Prolonged Reaction Time Extended incubation times can lead to the accumulation of side products. If the primary reaction is efficient, a shorter reaction time may be sufficient.
High Temperature Perform the alkylation reaction at room temperature. Elevated temperatures can increase the rate of side reactions.
Issue 3: Suspected Polymerization of 4-Vinylpyridine

Symptom: The reaction mixture becomes viscous or cloudy, or a precipitate forms. During sample cleanup (e.g., dialysis or chromatography), you observe a significant amount of a sticky, insoluble material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Absence of Inhibitor Ensure your 4-vinylpyridine reagent contains a polymerization inhibitor like hydroquinone.[5]
Exposure to Heat or Light Store 4-vinylpyridine in a cool, dark place. Prepare reaction mixtures on ice and protect them from light.
Presence of Initiators Avoid contamination with substances that can initiate radical polymerization.
High Reagent Concentration While a molar excess is needed, using an extremely high concentration of 4-vinylpyridine may increase the probability of polymerization.

Quantitative Data on Alkylation Reactions

Table 1: Comparison of Off-Target Modifications by Different Alkylating Agents

Amino Acid Residue4-VinylpyridineIodoacetamide (IAA)N-Ethylmaleimide (NEM)
Peptide N-terminus LowModerateHigh
Lysine LowModerateHigh
Histidine LowModerateModerate
Aspartic Acid Very LowLowLow
Glutamic Acid Very LowLowLow

This table provides a qualitative comparison based on literature data. The exact extent of side reactions can vary depending on experimental conditions.[1]

Table 2: Mass Shifts for 4-Vinylpyridine Modifications

Modified ResidueModificationMonoisotopic Mass Shift (Da)
Cysteine Pyridylethylation+105.14
Lysine Pyridylethylation+105.14
Histidine Pyridylethylation+105.14
N-terminus Pyridylethylation+105.14

Experimental Protocols

Protocol 1: Standard Alkylation of Cysteine Residues with 4-Vinylpyridine
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT). A suitable buffer is 0.1 M Tris-HCl, pH 8.0.

    • Incubate the solution at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 4-vinylpyridine to a final concentration that is in a 2 to 5-fold molar excess over the reducing agent.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as β-mercaptoethanol or DTT, to consume any remaining 4-vinylpyridine.

    • Remove excess reagents and buffer exchange the protein sample using dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: Detection of Off-Target Modifications by Mass Spectrometry
  • Sample Preparation:

    • Following the alkylation protocol, digest the protein sample with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including variable modifications corresponding to the mass of the pyridylethyl group (+105.14 Da) on all potential amino acid residues (C, K, H, M, and the N-terminus).

    • Manually inspect the MS/MS spectra of peptides identified with these modifications to confirm the site of modification.

Visualizations

experimental_workflow start Protein Sample (with disulfide bonds) reduction Reduction (e.g., DTT, TCEP) start->reduction alkylation Alkylation (4-Vinylpyridine) reduction->alkylation quenching Quenching (e.g., BME) alkylation->quenching cleanup Sample Cleanup (Dialysis/SEC) quenching->cleanup digestion Proteolytic Digestion (e.g., Trypsin) cleanup->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis (Identify modifications) ms_analysis->data_analysis end Results data_analysis->end

Caption: A typical experimental workflow for protein modification with 4-vinylpyridine.

troubleshooting_logic start Problem Observed in MS Data incomplete_alkylation Incomplete Cysteine Alkylation? start->incomplete_alkylation side_reactions Off-Target Modifications? start->side_reactions check_reduction Check Reduction Conditions (Reagent, Time) incomplete_alkylation->check_reduction Yes check_alkylation Check Alkylation Conditions (pH, Reagent Conc., Time) incomplete_alkylation->check_alkylation Yes check_ph Optimize pH (Lower pH) side_reactions->check_ph Yes check_reagent_conc Optimize 4-VP Concentration (Lower concentration) side_reactions->check_reagent_conc Yes check_time_temp Optimize Time & Temperature (Shorter time, RT) side_reactions->check_time_temp Yes

Caption: A logical flowchart for troubleshooting common issues in 4-VP protein modification.

References

Improving the efficiency of S-pyridylethylation of cysteine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-pyridylethylation of cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the S-pyridylethylation of cysteine residues in proteins and peptides.

Troubleshooting Guide

This guide addresses specific problems that may arise during the S-pyridylethylation workflow.

Question: Why is the S-pyridylethylation reaction incomplete?

Answer: Incomplete pyridylethylation can stem from several factors:

  • Incomplete Reduction of Disulfide Bonds: The thiol groups of cysteine residues must be free to react with 4-vinylpyridine. If disulfide bonds are not fully reduced, the reaction will be incomplete.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent (e.g., DTT or TCEP) over the total cysteine concentration. A 50-fold molar excess of DTT to cysteine residues is a good starting point. For proteins with a large number of disulfide bonds, you may need to optimize the concentration of the reducing agent and the incubation time.

  • Suboptimal pH: The pyridylethylation reaction is pH-dependent. The reaction is faster with the thiolate ion (S-), and a pH above 7 is desirable.[1] However, very high pH values can lead to side reactions.

    • Solution: The reaction is typically performed at a pH between 7.0 and 8.5.[2] It is crucial to maintain a stable pH throughout the reaction.

  • Reagent Instability: 4-vinylpyridine can polymerize, especially when exposed to light and air.

    • Solution: Use fresh, high-quality 4-vinylpyridine. Store it properly according to the manufacturer's instructions, typically in a dark, cool, and dry place.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: While the reaction is often carried out for 1-3 hours at room temperature, you may need to extend the incubation time or slightly increase the temperature.[2] However, be cautious as higher temperatures can promote side reactions.

Question: I am observing unexpected side reactions. What could be the cause?

Answer: Side reactions can compromise the quality of your results. Here are some common causes and solutions:

  • Alkylation of Other Residues: While 4-vinylpyridine is relatively specific for cysteine, it can react with other nucleophilic amino acid side chains (e.g., lysine, histidine) and the N-terminus, especially at higher pH.[3][4]

    • Solution: Perform the reaction within the recommended pH range (7.0-8.5). To prevent N-terminal alkylation, which can cause "preview" sequences in Edman degradation, you can derivatize the peptide with phenylisothiocyanate (PITC) before the pyridylethylation step.[3]

  • Over-alkylation: Using a large excess of 4-vinylpyridine can increase the likelihood of non-specific reactions.

    • Solution: Optimize the concentration of 4-vinylpyridine. A 2- to 10-fold molar excess over the reducing agent is a common starting point.

Question: My protein has precipitated during the reaction. How can I prevent this?

Answer: Protein precipitation can occur due to changes in solubility upon reduction and modification.

  • Denaturing Conditions: The presence of a denaturant is often necessary to expose all cysteine residues for reaction.

    • Solution: Perform the reduction and pyridylethylation in the presence of a denaturant like 6 M guanidine-HCl or 8 M urea.[2] This helps to keep the protein unfolded and soluble.

  • Reagent Addition: The way reagents are added can impact solubility.

    • Solution: Ensure thorough mixing when adding the reagents. The addition of methanol to a final concentration of 10% may be necessary to keep 4-vinylpyridine in solution.

Frequently Asked Questions (FAQs)

What is the purpose of S-pyridylethylation of cysteine?

S-pyridylethylation is a chemical modification that converts cysteine residues into a more stable S-pyridylethyl-cysteine derivative. This is done for several reasons in protein chemistry:

  • Preventing Disulfide Bond Reformation: After reducing disulfide bonds, the resulting free thiols are highly reactive and can re-oxidize to form disulfide bonds. Pyridylethylation blocks the thiol group, preventing this from happening.[4]

  • Improving Protein Sequencing: Unmodified cysteine residues can cause problems during Edman degradation.[5][6] The pyridylethylated derivative is stable and can be readily identified.[6]

  • Enhancing Mass Spectrometry Analysis: Pyridylethylation adds a known mass to cysteine-containing peptides, which aids in their identification by mass spectrometry.[7] The pyridylethyl group can also improve the ionization of peptides in certain mass spectrometry techniques.[7]

What are the key steps in the S-pyridylethylation of cysteine?

The process involves two main steps:

  • Reduction: The disulfide bonds in the protein are cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This exposes the free thiol groups of the cysteine residues.

  • Alkylation: The free thiol groups are then reacted with 4-vinylpyridine, which results in the formation of S-pyridylethyl-cysteine.

What are the advantages of using 4-vinylpyridine over other alkylating agents like iodoacetamide?

While iodoacetamide is another common alkylating agent, 4-vinylpyridine offers some advantages:

  • Stability: The S-pyridylethyl-cysteine derivative is very stable to the conditions of Edman degradation and acid hydrolysis.

  • Detection: The pyridylethyl group has a characteristic UV absorbance, which can be used for detection. In mass spectrometry, derivatization with 4-vinylpyridine has been shown to significantly increase the number of identified cysteine-containing peptides, particularly with MALDI ionization.[7]

  • Chromatographic Properties: Pyridylethylation can alter the retention time of peptides in reversed-phase chromatography, which can be beneficial for separation.[8]

Experimental Protocols

Protocol: S-Pyridylethylation of a Protein in Solution

This protocol is a general guideline and may require optimization for your specific protein.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a buffer containing a denaturant. A common buffer is 0.5 M Tris-HCl, pH 8.5, containing 6 M Guanidine-HCl and 1 mM EDTA.

  • Reduction:

    • Add DTT to a final concentration that is in 50-fold molar excess over the total cysteine content of the protein.

    • Incubate the mixture at 37°C for 1-2 hours under a nitrogen atmosphere to prevent re-oxidation.

  • Alkylation:

    • Add 4-vinylpyridine in a 2-fold molar excess over the DTT concentration.

    • Incubate the reaction mixture in the dark at room temperature for 2-3 hours.

  • Reaction Quenching and Sample Cleanup:

    • The reaction can be stopped by adding a large excess of a thiol-containing reagent like 2-mercaptoethanol.

    • The modified protein must then be desalted to remove excess reagents and byproducts. This can be achieved by dialysis, gel filtration chromatography, or reverse-phase HPLC.

Quantitative Data Summary

ParameterRecommended Range/ValueReference
pH 7.0 - 8.5[1][2]
Reducing Agent (DTT) 50-fold molar excess over cysteine
4-Vinylpyridine 2-fold molar excess over DTT
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1 - 3 hours[2]
Denaturant 6 M Guanidine-HCl or 8 M Urea[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Protein_Sample Protein Sample (with disulfide bonds) Reduction Reduction (e.g., DTT, TCEP) Protein_Sample->Reduction Add reducing agent in denaturing buffer Alkylation Alkylation (4-vinylpyridine) Reduction->Alkylation Add 4-vinylpyridine in the dark Cleanup Desalting / Purification (Dialysis, HPLC) Alkylation->Cleanup Quench reaction & remove excess reagents Analysis Downstream Analysis (Edman Sequencing, Mass Spectrometry) Cleanup->Analysis

Caption: General workflow for the S-pyridylethylation of cysteine residues.

Caption: Chemical mechanism of S-pyridylethylation of cysteine.

References

Minimizing off-target modification with S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target modifications during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) and what is its primary application?

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) is a derivative of the amino acid cysteine. It is primarily used as a derivatization reagent for the reductive alkylation of cysteine residues within proteins and peptides.[1] This modification is crucial for various applications in biochemical research, including protein sequencing by Edman degradation and in solid-phase peptide synthesis.[1] The reaction involves the selective alkylation of the sulfhydryl (-SH) groups of cysteine residues by 4-vinylpyridine.[2]

Q2: What is the mechanism of cysteine modification by 4-vinylpyridine to form the S-pyridylethyl-cysteine adduct?

The modification of a cysteine residue by 4-vinylpyridine is a Michael addition reaction. The thiol group (-SH) of the cysteine residue acts as a nucleophile and attacks the electron-deficient β-carbon of the vinyl group of 4-vinylpyridine. This reaction is typically carried out at a slightly basic pH to facilitate the deprotonation of the cysteine thiol group, which increases its nucleophilicity.[1] The resulting S-[2-(4-Pyridyl)ethyl]-L-cysteine adduct is a stable thioether.

Q3: How selective is 4-vinylpyridine for cysteine residues?

Weakly basic molecules with a double bond, such as 4-vinylpyridine, are known to selectively alkylate the -SH groups of cysteine residues in proteins.[2] This selectivity helps to prevent the re-oxidation of cysteines to form disulfide bridges.[2] Under optimized conditions, 4-vinylpyridine can achieve 100% alkylation of all sulfhydryl residues with high specificity, showing minimal reaction with other functional groups.[2]

Q4: Can off-target modifications occur with other amino acid residues?

While 4-vinylpyridine is highly selective for cysteine, other alkylating agents are known to have off-target effects. For instance, iodoacetamide can react with methionine residues, and N-ethylmaleimide (NEM) can react with primary and secondary amines, with a notable reactivity towards histidine residues.[3][4] Although direct evidence for significant off-target reactions of 4-vinylpyridine with other amino acids is not prevalent in the provided literature, it is crucial to optimize reaction conditions to minimize the potential for side reactions, especially with other nucleophilic residues like lysine or histidine at higher pH values or reagent concentrations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cysteine Modification Insufficient reduction of disulfide bonds.Ensure complete reduction of disulfide bonds by using an adequate concentration of a reducing agent like DTT or TCEP prior to alkylation.
Suboptimal pH for the alkylation reaction.The reaction is most efficient at a slightly basic pH (around 7.5-8.5) to ensure the deprotonation of the cysteine thiol group, increasing its nucleophilicity.[1]
Insufficient concentration of 4-vinylpyridine or short reaction time.Use a molar excess of 4-vinylpyridine over the total sulfhydryl groups and ensure a sufficient reaction time (e.g., 90-120 minutes) at room temperature.
Evidence of Off-Target Modifications (e.g., on Lysine or Histidine) High pH of the reaction buffer.Perform the alkylation at a pH below neutral to improve specificity, as higher pH can increase the nucleophilicity of other residues like lysine.[4]
High concentration of 4-vinylpyridine.While a molar excess is needed, an excessively high concentration can increase the likelihood of off-target reactions. Optimize the concentration to be just sufficient for complete cysteine modification.
Prolonged reaction time.Limit the reaction time to the minimum required for complete cysteine modification to reduce the chance of side reactions.[4]
Protein Precipitation During Alkylation Use of a high concentration of organic solvent for 4-vinylpyridine.If 4-vinylpyridine is dissolved in an organic solvent like methanol, ensure the final concentration in the reaction mixture is low enough (e.g., around 10%) to prevent protein precipitation.
Variability in Mass Spectrometry Results Inconsistent alkylation.Ensure consistent and complete alkylation by following a standardized and optimized protocol for every sample. Incomplete or variable modification can lead to difficulties in peptide identification.
Instability of the modified peptide.The pyridylethylated cysteine is generally stable. However, ensure proper sample handling and storage to prevent any degradation.

Quantitative Data Summary

While specific quantitative data on the off-target effects of S-[2-(4-Pyridyl)ethyl]-L-cysteine is limited in the provided search results, the following table summarizes the known reactivity of common cysteine alkylating agents, highlighting the high specificity of 4-vinylpyridine.

Alkylating Agent Primary Target Known Off-Target Residues Reference
4-Vinylpyridine Cysteine (-SH)Minimal off-target reactivity reported; considered highly selective.[2][2]
Iodoacetamide (IAM) Cysteine (-SH)Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus.[3][5]
N-ethylmaleimide (NEM) Cysteine (-SH)Primary and secondary amines (Lysine, Histidine), with high reactivity for Histidine.[4]
Acrylamide Cysteine (-SH)Generally considered specific, but can cause undesired side reactions.[5][5]

Experimental Protocols

Detailed Methodology for Pyridylethylation of Cysteine Residues in a Protein Sample

This protocol is a generalized procedure and may require optimization for specific proteins.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample (e.g., 1 mg) in a denaturing buffer (e.g., 100 µL of 6 M Guanidine-HCl or 8 M Urea in 0.1 M Tris-HCl, pH 7.5-8.5).[6]

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10-20 mM (a molar excess over the protein's disulfide bonds).

    • Incubate the mixture at 37°C for 1-2 hours or at room temperature for 2-4 hours under a nitrogen atmosphere to reduce all disulfide bonds.

  • Cysteine Alkylation:

    • Prepare a fresh solution of 4-vinylpyridine. It can be used neat or diluted in a solvent like methanol.

    • Add 4-vinylpyridine to the reduced protein solution. A common approach is to use a 1:1 molar ratio with respect to the total sulfhydryl groups (from both the protein and the DTT). For example, add approximately 1.5 µL of neat 4-vinylpyridine for every 1 µL of β-mercaptoethanol used for reduction (if applicable).

    • Incubate the reaction mixture in the dark at room temperature for 90-120 minutes with gentle stirring.

  • Reaction Quenching and Sample Cleanup:

    • Stop the reaction by lowering the pH to 3 with glacial acetic acid.

    • Alternatively, add an excess of a thiol-containing reagent like β-mercaptoethanol to quench any unreacted 4-vinylpyridine.

    • Remove excess reagents and buffer exchange the modified protein sample using dialysis against a suitable buffer (e.g., 0.01 N acetic acid or ammonium bicarbonate) or by using gel filtration chromatography.[6]

    • The purified, modified protein can then be lyophilized for storage.

Visualizations

experimental_workflow cluster_reduction Protein Reduction cluster_alkylation Cysteine Alkylation cluster_cleanup Quenching & Cleanup cluster_analysis Downstream Analysis Protein Protein Sample Denature Denaturation (6M Guanidine-HCl/8M Urea) Protein->Denature Reduce Reduction (DTT/TCEP) Denature->Reduce Add_4VP Add 4-Vinylpyridine Reduce->Add_4VP Incubate Incubate (Room Temp, Dark) Add_4VP->Incubate Quench Quench Reaction (Acidification/Thiol Addition) Incubate->Quench Purify Purification (Dialysis/Chromatography) Quench->Purify Analysis Mass Spectrometry, Sequencing, etc. Purify->Analysis

Caption: Experimental workflow for the pyridylethylation of cysteine residues.

reaction_mechanism cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product Cysteine Cysteine Residue (Protein-SH) Reaction_Arrow + FourVP 4-Vinylpyridine SPEC_Adduct S-pyridylethyl-cysteine (Protein-S-CH2-CH2-Py) FourVP->SPEC_Adduct Nucleophilic attack by thiolate anion

Caption: Reaction mechanism of cysteine modification by 4-vinylpyridine.

References

Technical Support Center: Mass Spectrometry Analysis of Pyridylethylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of pyridylethylated peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pyridylethylation of cysteine residues and subsequent mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of pyridylethylation in mass spectrometry?

Pyridylethylation is a chemical modification technique used to permanently and specifically alkylate the sulfhydryl groups of cysteine residues in peptides and proteins. The resulting S-pyridylethyl-cysteine is stable to acid hydrolysis, allowing for accurate determination of cysteine content. In mass spectrometry, this modification prevents the reformation of disulfide bonds, which can complicate analysis, and introduces a unique mass signature for confident identification of cysteine-containing peptides.

Q2: What is the characteristic fragmentation pattern of a pyridylethylated cysteine in MS/MS analysis?

Pyridylethylated cysteine-containing peptides typically exhibit a characteristic neutral loss of the pyridylethyl group in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation. This results in a prominent fragment ion at m/z 106. The presence of this ion is a strong indicator of a successful pyridylethylation and can be used in precursor ion scanning or neutral loss scans to selectively detect these peptides in complex mixtures.

Q3: My pyridylethylation reaction is incomplete. What are the common causes and how can I improve the reaction efficiency?

Incomplete pyridylethylation can be due to several factors:

  • Insufficient Reducing Agent: Disulfide bonds must be fully reduced to free sulfhydryl groups for the reaction to proceed. Ensure a sufficient molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is used.

  • Suboptimal pH: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.

  • Insufficient 4-Vinylpyridine: An inadequate amount of 4-vinylpyridine (4-VP) will lead to incomplete modification. A molar excess of 4-VP over the reducing agent is recommended.

  • Short Reaction Time: The reaction typically requires 90-120 minutes at room temperature to proceed to completion.

Q4: I am observing unexpected mass shifts in my sample after pyridylethylation. What could be the cause?

Unexpected mass shifts can arise from side reactions. While 4-vinylpyridine is relatively specific for cysteine, side reactions can occur, particularly under non-optimal conditions:

  • Alkylation of Other Residues: Although less common than with reagents like iodoacetamide, 4-VP can potentially react with other nucleophilic side chains such as lysine, histidine, or the N-terminus, leading to a mass increase of 105.14 Da.

  • Double Alkylation: In rare cases, a peptide may be modified with two pyridylethyl groups on a single residue, though this is sterically hindered.

  • Reaction with Impurities: The 4-vinylpyridine reagent may contain impurities like isopropenyl-pyridine, which could lead to unexpected adducts.[1]

Q5: How should I store my pyridylethylated peptide samples?

For long-term stability, lyophilized (freeze-dried) pyridylethylated peptides should be stored at -20°C or lower, protected from light.[2][3][4][5][6] Under these conditions, they can be stable for several years.[2][3][4][5][6] For short-term storage in solution, use a slightly acidic buffer (pH 5-6) and store at -20°C.[3][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[3][4][6]

Troubleshooting Guides

Problem 1: Low or No Signal for Cysteine-Containing Peptides
Possible Cause Recommended Solution
Incomplete Pyridylethylation Verify the reaction conditions. Ensure complete reduction of disulfide bonds with a sufficient excess of DTT or TCEP. Optimize the pH to 7.5-8.5 and use a molar excess of 4-vinylpyridine. Increase the reaction time to at least 90 minutes.
Poor Ionization Efficiency Pyridylethylation generally improves ionization, especially in MALDI.[7] However, if using ESI, consider that the overall peptide sequence and charge state play a significant role. Optimize ESI source parameters.
Sample Loss During Cleanup Ensure that the cleanup method (e.g., desalting with C18 tips) is appropriate for your peptide's properties. Incomplete elution from the C18 material can lead to sample loss.
Precipitation of Peptides Highly hydrophobic or very hydrophilic peptides may precipitate out of solution. Ensure the chosen solvent is appropriate for your peptide's sequence.
Problem 2: Ambiguous MS/MS Spectra and Poor Sequence Coverage
Possible Cause Recommended Solution
Dominant Neutral Loss of Pyridylethyl Group The neutral loss of 106 Da can sometimes be the most dominant fragmentation pathway, leading to a low abundance of other sequence-informative b- and y-ions. Try using different fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) which often preserve labile modifications and provide more backbone fragmentation.
Unexpected Fragmentation Besides the 106 Da loss, other fragmentation pathways can occur. Look for ions corresponding to the pyridylethyl group itself or fragments of the modified cysteine side chain. In some cases, charge state can influence fragmentation patterns.[8]
Presence of Unmodified Cysteine If the pyridylethylation was incomplete, you might observe spectra from both the modified and unmodified versions of the peptide, complicating the analysis. Re-optimize the pyridylethylation reaction.
Side Reactions Non-specific modifications can lead to complex and difficult-to-interpret MS/MS spectra. Consider using a more specific alkylating agent if side reactions are a persistent issue, although 4-VP is generally quite specific.

Quantitative Data Summary

Table 1: Comparison of Common Cysteine Alkylating Agents

Alkating Agent Mass Shift (Da) Reaction Principle Common Side Reactions Notes
4-Vinylpyridine (4-VP) +105.14Michael AdditionAlkylation of Lys, His, N-terminus (less common)Generally high specificity for cysteine. Improves ionization in MALDI.[7]
Iodoacetamide (IAM) +57.02Nucleophilic SubstitutionAlkylation of Met, Lys, His, Asp, Glu, N-terminus. Can cause a neutral loss in MS/MS.[9]Widely used, but prone to off-target modifications.[9][10]
N-ethylmaleimide (NEM) +125.05Michael AdditionCan react with Lys and His.
Acrylamide +71.04Michael AdditionCan polymerize. Fewer side reactions compared to IAM.[9][10]Good results have been reported with this reagent.[9]

Experimental Protocols

Protocol 1: In-Solution Pyridylethylation of Peptides

This protocol is for the pyridylethylation of purified peptides or simple peptide mixtures in solution.

  • Dissolve the Peptide: Dissolve the lyophilized peptide in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0.

  • Reduction: Add a 10-fold molar excess of DTT over the estimated cysteine content. Incubate for 1 hour at 37°C.

  • Pyridylethylation: Add 4-vinylpyridine to a final concentration that is at a 2-fold molar excess over the DTT concentration. Incubate for 90 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or by acidifying the solution with formic acid or trifluoroacetic acid to a pH below 4.

  • Desalting: Desalt the sample using a C18 ZipTip or a similar reversed-phase cleanup method to remove excess reagents and buffer components prior to mass spectrometry analysis.

Protocol 2: In-Gel Pyridylethylation of Proteins

This protocol is for proteins that have been separated by SDS-PAGE.

  • Excise and Destain: Excise the protein band of interest from the Coomassie-stained gel. Cut the gel piece into small cubes (~1 mm³). Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel is clear.

  • Dehydration and Rehydration: Dehydrate the gel pieces with 100% acetonitrile until they turn white and shrink. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the dried gel pieces with a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate for 1 hour at 56°C.

  • Alkylation: Cool the tubes to room temperature and remove the DTT solution. Add a solution of 55 mM 4-vinylpyridine in 100 mM ammonium bicarbonate. Incubate for 45 minutes at room temperature in the dark.

  • Washing: Remove the 4-vinylpyridine solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by a wash with 50% acetonitrile in 100 mM ammonium bicarbonate.

  • Digestion: Dehydrate the gel pieces again with 100% acetonitrile and dry in a vacuum centrifuge. Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by adding a series of extraction solutions, typically starting with 1% formic acid, followed by 50% acetonitrile with 1% formic acid. Pool the extracts and dry them down in a vacuum centrifuge before resuspending in a suitable solvent for LC-MS/MS analysis.

Visualizations

pyridylethylation_workflow Pyridylethylation and Mass Spec Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample (Disulfide Bonds Intact) Reduction Reduction (e.g., DTT, TCEP) ProteinSample->Reduction 1. Reduce Alkylation Pyridylethylation (4-Vinylpyridine) Reduction->Alkylation 2. Alkylate Cys Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion 3. Digest LC_MS LC-MS Analysis (Peptide Separation) Digestion->LC_MS 4. Analyze MS1 MS1 Scan (Precursor Ion Selection) LC_MS->MS1 MS2 MS/MS Fragmentation (e.g., HCD, CID) MS1->MS2 DatabaseSearch Database Search (Identify Peptides) MS2->DatabaseSearch Validation Validation (Confirm Pyridylethylation) DatabaseSearch->Validation Look for +105.14 Da on Cys & m/z 106 neutral loss

Caption: Workflow for pyridylethylation and mass spectrometry analysis.

troubleshooting_logic Troubleshooting Incomplete Pyridylethylation Start Problem: Incomplete Pyridylethylation CheckReduction Is Reduction Complete? Start->CheckReduction CheckpH Is pH Correct (7.5-8.5)? CheckReduction->CheckpH Yes SolutionReduction Solution: Increase reducing agent (e.g., DTT, TCEP) CheckReduction->SolutionReduction No CheckReagent Sufficient 4-VP Concentration? CheckpH->CheckReagent Yes SolutionpH Solution: Adjust buffer pH to 7.5-8.5 CheckpH->SolutionpH No CheckTime Sufficient Reaction Time (>=90 min)? CheckReagent->CheckTime Yes SolutionReagent Solution: Increase 4-VP concentration (molar excess over DTT) CheckReagent->SolutionReagent No SolutionTime Solution: Increase reaction time CheckTime->SolutionTime No Success Successful Pyridylethylation CheckTime->Success Yes SolutionReduction->CheckReduction SolutionpH->CheckpH SolutionReagent->CheckReagent SolutionTime->CheckTime

References

Technical Support Center: S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PyEC) Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on pH optimization for S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PyEC) labeling of proteins. 4-PyEC is formed by the reaction of a cysteine residue with 4-vinylpyridine, a process commonly referred to as S-pyridylethylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling cysteine residues with 4-vinylpyridine?

A1: The optimal pH for S-pyridylethylation is generally in the slightly basic range. A pH between 7.5 and 9.0 is recommended to ensure efficient labeling.[1] This is because the reaction proceeds through a Michael addition, where the nucleophilic thiolate anion (S⁻) of the cysteine residue attacks the vinyl group of 4-vinylpyridine. A slightly alkaline pH facilitates the deprotonation of the cysteine's thiol group (SH) to the more reactive thiolate anion.

Q2: Can the labeling reaction be performed at neutral or acidic pH?

A2: While the reaction can proceed at neutral pH, the rate is generally slower. Studies have shown that the reaction of vinylheteroarenes, including 4-vinylpyridine, with cysteine can occur across a pH range of 5 to 8.[2][3] However, at acidic pH (e.g., pH 5.5), the reaction rate is significantly reduced, and in some cases, no reaction is observed.[4] This is because at lower pH, the thiol group of cysteine is predominantly in its protonated form (SH), which is a much weaker nucleophile than the thiolate anion.

Q3: What are the potential side reactions at different pH values?

A3: At a pH above 9.0, there is an increased risk of side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine. While 4-vinylpyridine is generally selective for cysteines, very high pH values can lead to non-specific labeling. It is crucial to maintain the pH within the recommended range to ensure the specificity of the labeling reaction.

Q4: What type of buffer should be used for the labeling reaction?

A4: Buffers that are effective in the pH range of 7.5 to 9.0 and do not contain primary or secondary amines are suitable. Commonly used buffers include:

  • Tris-HCl (pH 7.5-8.5)[5]

  • Sodium phosphate (pH 7.5-8.0)[1]

  • Sodium borate (pH 8.0-9.0)[1]

Avoid buffers containing nucleophiles like Tris at very high concentrations if non-specific reactions are a concern, although it is commonly used successfully.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no labeling efficiency Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.0), leading to a low concentration of the reactive thiolate anion.Increase the pH of the reaction buffer to the optimal range of 7.5-9.0. Verify the pH of your buffer before starting the reaction.[1]
Incomplete reduction of disulfide bonds: Cysteine residues are present as disulfide bonds (cystine) and are not available for labeling.Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to adding 4-vinylpyridine. The reducing agent must be removed before adding the labeling reagent.
Re-oxidation of cysteines: Free thiols have re-oxidized to disulfides after removal of the reducing agent.Minimize the time between the removal of the reducing agent and the addition of 4-vinylpyridine. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Degradation of 4-vinylpyridine: The 4-vinylpyridine reagent may have polymerized or degraded.Use a fresh stock of 4-vinylpyridine. Store it properly according to the manufacturer's instructions, typically protected from light and air.
Non-specific labeling pH is too high: A pH significantly above 9.0 can lead to the reaction of 4-vinylpyridine with other nucleophilic residues like lysine.Lower the pH of the reaction buffer to the recommended range of 7.5-9.0.
Excessive 4-vinylpyridine: A very high molar excess of 4-vinylpyridine can increase the likelihood of non-specific reactions.Optimize the molar ratio of 4-vinylpyridine to your protein. Start with a lower excess and increase it if labeling is incomplete.
Protein precipitation during labeling Change in protein solubility: The modification of cysteine residues can alter the protein's surface charge and hydrophobicity, leading to aggregation.Perform the labeling reaction in the presence of denaturants like 8 M urea or 6 M guanidine hydrochloride to maintain protein solubility.[5] These denaturants also help to expose buried cysteine residues.
Buffer incompatibility: The chosen buffer system may not be optimal for your specific protein.Screen different buffer systems within the optimal pH range. Consider adding mild, non-nucleophilic detergents if compatible with your downstream applications.

Quantitative Data Summary

The following table summarizes the effect of pH on the reaction rate of vinylheteroarenes with a model cysteine compound. While not specific to 4-PyEC, it provides a general trend for this class of reagents.

pHSecond Order Rate Constant (M⁻¹s⁻¹) for Vinylpyrimidine
50.851
60.636
70.510
80.375
Data adapted from a study on vinylheteroarenes, demonstrating the pH-dependent reactivity.[2][3]

Experimental Protocols

Protocol 1: S-Pyridylethylation of Proteins in Solution under Denaturing Conditions

This protocol is suitable for proteins where cysteine residues may be buried and require denaturation for complete labeling.

  • Protein Preparation:

    • Dissolve the protein sample (e.g., 1 mg) in 900 µL of a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea) in a suitable buffer such as 0.1 M Tris-HCl, pH 8.0.[1]

  • Reduction of Disulfide Bonds:

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 20-50 mM.

    • Incubate the mixture for 2-4 hours at room temperature under a nitrogen atmosphere to prevent re-oxidation.

  • Removal of Reducing Agent (Optional but Recommended):

    • To prevent the reaction of 4-vinylpyridine with the reducing agent, it is advisable to remove the DTT. This can be achieved by dialysis against the same buffer without DTT or by using a desalting column.

  • S-Pyridylethylation Reaction:

    • Prepare a fresh 2% (v/v) solution of 4-vinylpyridine in water.

    • Add 100 µL of the 2% 4-vinylpyridine solution to the protein solution (final concentration of approximately 20 mM).[1]

    • Incubate the reaction mixture in the dark for 3 hours at room temperature.[1]

  • Quenching the Reaction:

    • The reaction can be stopped by adding an excess of a thiol-containing reagent like β-mercaptoethanol or by lowering the pH to 3 with glacial acetic acid.[5]

  • Purification of the Labeled Protein:

    • Remove excess reagents and by-products by dialysis against a suitable buffer or by using a desalting column.

Protocol 2: S-Pyridylethylation of a Cysteine-Tagged Protein under Native Conditions

This protocol is for proteins with an accessible surface cysteine where maintaining the native structure is important.

  • Protein Preparation:

    • Exchange the buffer of your purified protein (e.g., 10-20 µM) to a labeling buffer such as 50 mM Sodium Phosphate, pH 8.0.[4]

  • S-Pyridylethylation Reaction:

    • Add a 1 to 10-fold molar excess of 4-vinylpyridine to the protein solution.[4] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at 37°C.[4]

  • Purification of the Labeled Protein:

    • Remove unreacted 4-vinylpyridine using a desalting column or through dialysis against a storage buffer of choice.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reduction Reduction cluster_labeling S-Pyridylethylation cluster_purification Purification Protein Protein Sample Buffer Add Denaturing Buffer (e.g., 6M Gua-HCl, pH 8.0) Protein->Buffer Reduction Add DTT (20-50 mM) Buffer->Reduction Incubate_Red Incubate 2-4h at RT Reduction->Incubate_Red Add_4VP Add 4-Vinylpyridine (~20 mM) Incubate_Red->Add_4VP Incubate_Label Incubate 3h at RT (dark) Add_4VP->Incubate_Label Purify Dialysis or Desalting Incubate_Label->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for S-pyridylethylation under denaturing conditions.

ph_dependency cluster_ph Effect of pH on Cysteine Reactivity cluster_species Dominant Cysteine Species & Reactivity pH_low Low pH (< 7.0) pH_optimal Optimal pH (7.5 - 9.0) pH_low->pH_optimal Increasing pH Thiol Thiol (R-SH) Low Nucleophilicity pH_low->Thiol pH_high High pH (> 9.0) pH_optimal->pH_high Increasing pH Thiolate Thiolate (R-S⁻) High Nucleophilicity pH_optimal->Thiolate Side_Reactions Risk of Side Reactions (e.g., with Lysine) pH_high->Side_Reactions

Caption: pH-dependent reactivity of cysteine for 4-PyEC labeling.

References

Technical Support Center: Removal of Excess 4-Vinylpyridine from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the removal of unreacted 4-vinylpyridine (4-VP) from protein samples after cysteine alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess 4-vinylpyridine from my protein sample?

Excess 4-vinylpyridine can interfere with downstream applications. For instance, in mass spectrometry, residual 4-VP can lead to ion suppression or the appearance of adducts, complicating data analysis.[1] It can also interfere with subsequent labeling or cross-linking chemistries and may affect protein quantification assays.

Q2: What are the most common methods for removing excess 4-vinylpyridine?

The most common and effective methods for removing small molecules like 4-vinylpyridine from macromolecular samples such as proteins are:

  • Dialysis: A technique that separates molecules based on size through diffusion across a semi-permeable membrane.[2]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic method that separates molecules based on their hydrodynamic radius.[3][4]

  • Protein Precipitation: Using a solvent like acetone to precipitate the protein, leaving the soluble 4-vinylpyridine in the supernatant.[5]

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on factors such as your sample volume, protein concentration, downstream application, and available equipment. The following flowchart can guide your decision-making process.

G start Start: Protein sample with excess 4-vinylpyridine q1 Is your protein sensitive to denaturation by organic solvents? start->q1 q2 Do you need to concentrate your protein sample? q1->q2  Yes precipitation Protein Precipitation (e.g., Acetone) q1->precipitation No   q3 Is speed a critical factor? q2->q3 No q2->precipitation  Yes dialysis Dialysis q3->dialysis No sec Size-Exclusion Chromatography (SEC) q3->sec  Yes

Caption: Decision flowchart for selecting a removal method.

Method Comparison

The following table summarizes the key characteristics of each method to aid in your selection.

FeatureDialysisSize-Exclusion Chromatography (SEC)Acetone Precipitation
Principle Diffusion across a semi-permeable membrane[2]Separation by molecular size[4]Differential solubility[5]
Protein Recovery High (>90%)[6]High (>90%)Variable, can be lower
Sample Dilution Can cause sample dilution[7]Results in sample dilution[3]Concentrates the protein sample[5]
Speed Slow (hours to overnight)[8]Fast (minutes to an hour)[3]Relatively fast (1-2 hours)[5]
Protein State Maintains native protein structureMaintains native protein structureCan cause protein denaturation[5]
Scalability Easily scalable for various volumesScalable, requires different column sizesEasily scalable

Experimental Protocols & Workflows

Dialysis

Dialysis is a widely used technique for separating small, unwanted molecules from macromolecules in solution through selective and passive diffusion across a semi-permeable membrane.[2]

Experimental Workflow: Dialysis

G cluster_0 Dialysis Workflow A 1. Prepare Dialysis Membrane (MWCO < Protein MW) B 2. Load Protein Sample into Dialysis Tubing/Cassette A->B C 3. Place in Dialysis Buffer (>200x sample volume) B->C D 4. Stir Gently at 4°C C->D E 5. Change Buffer (2-3 times) D->E F 6. Recover Purified Protein Sample E->F

Caption: Step-by-step workflow for dialysis.
Detailed Protocol

  • Select and Prepare the Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein) to ensure the protein is retained.[8] Prepare the membrane according to the manufacturer's instructions, which may involve rinsing or boiling.

  • Load the Sample: Pipette your protein sample containing excess 4-vinylpyridine into the prepared dialysis tubing or cassette, ensuring to leave some space for potential sample expansion.[8]

  • Perform Dialysis:

    • Place the sealed dialysis device into a large volume of dialysis buffer (e.g., >200 times the sample volume).[9] A suitable buffer would be one that is compatible with your downstream application (e.g., 0.01 N acetic acid).[10]

    • Stir the dialysis buffer gently on a magnetic stir plate at 4°C to maintain a concentration gradient.[8]

  • Buffer Exchange: For efficient removal, change the dialysis buffer 2-3 times. A typical schedule is after 2 hours, then after another 2 hours, followed by an overnight dialysis.[9] For example, three buffer changes can reduce the concentration of small contaminants by a factor of up to 8 x 10^6.[2]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover your protein sample.

Size-Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (like proteins) cannot enter the pores and elute first, while smaller molecules (like 4-vinylpyridine) enter the pores and have a longer path, thus eluting later.[4][11]

Experimental Workflow: SEC

G cluster_1 SEC Workflow A 1. Equilibrate SEC Column with desired buffer B 2. Load Protein Sample onto the column A->B C 3. Run Isocratic Elution with the same buffer B->C D 4. Collect Fractions C->D E 5. Monitor Protein Elution (e.g., UV at 280 nm) C->E F 6. Pool Fractions Containing the Protein D->F E->F

Caption: Step-by-step workflow for Size-Exclusion Chromatography.
Detailed Protocol

  • Column Selection and Equilibration: Select a desalting column (e.g., G-25, PD-10) with an exclusion limit appropriate for your protein. Equilibrate the column with 3-5 column volumes of the desired final buffer.

  • Sample Loading: Load your protein sample onto the column. The sample volume should typically not exceed 30% of the total column bed volume for desalting applications.[11]

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate.[11]

  • Fraction Collection: Begin collecting fractions as the sample enters the column bed. The protein will elute in the void volume, typically well separated from the smaller 4-vinylpyridine molecules.

  • Identify and Pool Fractions: Monitor the absorbance of the fractions at 280 nm to identify the protein-containing peak. Pool the relevant fractions to obtain your purified protein.

Acetone Precipitation

This method uses a cold organic solvent (acetone) to reduce the solubility of the protein, causing it to precipitate. The small, soluble 4-vinylpyridine molecules remain in the supernatant.[5]

Experimental Workflow: Acetone Precipitation

G cluster_2 Acetone Precipitation Workflow A 1. Add 4 volumes of cold (-20°C) acetone to protein sample B 2. Incubate at -20°C for at least 1 hour A->B C 3. Centrifuge to pellet the precipitated protein B->C D 4. Discard Supernatant (contains 4-VP) C->D E 5. Air-dry the pellet to remove residual acetone D->E F 6. Re-solubilize pellet in desired buffer E->F

Caption: Step-by-step workflow for Acetone Precipitation.
Detailed Protocol

  • Pre-cool Acetone: Cool the required volume of acetone to -20°C.[5]

  • Precipitation:

    • Place your protein sample in an acetone-compatible tube (e.g., polypropylene).

    • Add four times the sample volume of cold (-20°C) acetone to the tube.[5]

    • Vortex briefly and incubate the mixture for at least 60 minutes at -20°C.[5]

  • Pellet the Protein: Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[5]

  • Remove Supernatant: Carefully decant and discard the supernatant, which contains the 4-vinylpyridine.

  • Dry the Pellet: Allow the protein pellet to air-dry briefly to remove residual acetone. Do not over-dry, as this can make re-solubilization difficult.

  • Re-solubilize: Re-dissolve the protein pellet in a buffer that is compatible with your downstream application. Note that denaturation can make the pellet difficult to re-solubilize.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Protein Recovery after Dialysis - Protein binding to the membrane.- Incorrect MWCO chosen.- For dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA.[6]- Ensure the membrane's MWCO is at least 2-fold smaller than your protein's molecular weight.[6]
Sample Volume Increased Significantly During Dialysis - Osmotic pressure differences, especially if the sample contains high concentrations of solutes like glycerol.- Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the dialysate.[6]
High Back-pressure in SEC Column - Clogged column filter or frit.- Sample is too viscous.- Filter the sample through a 0.22 µm filter before loading.[12]- Dilute the sample or reduce the flow rate during sample application.[13]
Poor Separation in SEC - Flow rate is too high or too low.- Sample volume is too large.- Optimize the flow rate; moderate flow rates often give the best resolution.[11]- Reduce the sample volume to 1-5% of the total column volume for high-resolution fractionation.[11]
Protein Pellet Won't Re-dissolve After Precipitation - Protein has denatured and aggregated.- Pellet was over-dried.- Use a stronger buffer containing denaturants (e.g., SDS, urea) or sonication to aid solubilization.[5]- Minimize drying time for the pellet.
Residual 4-Vinylpyridine Detected After Cleanup - Insufficient removal efficiency.- For dialysis, increase the number of buffer changes or the duration.[6]- For precipitation, a second precipitation cycle may be necessary, but be aware of potential sample loss.[5]

References

Validation & Comparative

A Head-to-Head Comparison: S-[2-(4-Pyridyl)ethyl]-L-cysteine vs. Iodoacetamide for Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of proteomics and protein chemistry, the alkylation of cysteine residues is a critical step to prevent the re-formation of disulfide bonds following their reduction. This ensures proteins remain in a denatured state, amenable to enzymatic digestion and subsequent analysis by mass spectrometry. Among the arsenal of alkylating agents available to researchers, iodoacetamide (IAM) has long been a workhorse. However, alternative reagents, such as 4-vinylpyridine (4-VP), which forms S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC), offer distinct advantages in specific applications. This guide provides an objective comparison of these two widely used cysteine alkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their needs.

At a Glance: Iodoacetamide vs. 4-Vinylpyridine

FeatureIodoacetamide (IAM)4-Vinylpyridine (4-VP)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Mass Addition +57.02 Da (Carbamidomethyl)+105.06 Da (Pyridylethyl)
Reaction pH Optimal at pH 7.5-8.5Optimal at pH 7.0-8.0
Typical Reaction Time 30-60 minutes at room temperature60-120 minutes at room temperature
Specificity for Cysteine High, but with known off-target reactionsGenerally higher than IAM
Common Side Reactions Alkylation of Met, Lys, His, N-terminus[1][2]Fewer reported side reactions[3]
Mass Spectrometry Ionization Neutral modificationBasic moiety can enhance ionization (especially MALDI)[4]

Delving Deeper: A Performance Showdown

Reaction Mechanism and Specificity

Iodoacetamide alkylates cysteine residues via a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic thiol group of cysteine attacks the electrophilic carbon atom of iodoacetamide, displacing the iodine atom. While efficient, this mechanism is not entirely specific to cysteine. At the slightly alkaline pH required for the reaction, other nucleophilic amino acid side chains, such as methionine, lysine, and histidine, as well as the N-terminal amino group, can also be modified, leading to a heterogeneous sample and more complex mass spectra.[1][2]

In contrast, 4-vinylpyridine reacts with cysteine's thiol group through a Michael addition mechanism. This reaction is generally considered more specific to the highly nucleophilic sulfhydryl group of cysteine, resulting in fewer off-target modifications compared to iodoacetamide.[3][5] Some studies suggest that 4-vinylpyridine can achieve complete alkylation of all sulfhydryl residues with minimal reaction with other functional groups.[5]

Reaction Kinetics and Efficiency

Iodoacetamide is known for its rapid and efficient alkylation of cysteines, typically reaching completion within 30 to 60 minutes at room temperature. 4-vinylpyridine is generally considered to be less reactive, with recommended incubation times often ranging from 90 to 120 minutes.[6] One study reported a second-order rate constant for the reaction of vinylpyridine with a cysteine derivative to be significantly lower than that of more reactive compounds.[7] However, the efficiency of 4-vinylpyridine alkylation is sufficient for most proteomics applications, providing comparable sequence coverage to iodoacetamide in peptide mapping experiments.

Impact on Mass Spectrometry Analysis

A significant advantage of using 4-vinylpyridine is the nature of the resulting modification. The pyridylethyl group contains a basic pyridine ring, which can readily accept a proton.[3] This additional positive charge can enhance the ionization efficiency of cysteine-containing peptides, particularly in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to improved detection and more robust data.[4] In one study, derivatization with 4-vinylpyridine followed by MALDI analysis increased the number of identified cysteine-containing peptides by at least twofold compared to other alkylating agents.[4]

The carbamidomethyl group introduced by iodoacetamide is neutral and does not typically enhance ionization. While it is a standard, well-recognized modification in proteomics search algorithms, the potential for off-target modifications can complicate data analysis by introducing unexpected mass shifts. For instance, carbamidomethylation of methionine can affect a significant portion of methionine-containing peptides.[1]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

reaction_mechanisms cluster_IAM Iodoacetamide (IAM) Alkylation (SN2) cluster_4VP 4-Vinylpyridine (4-VP) Alkylation (Michael Addition) IAM_start Protein-SH + ICH₂CONH₂ IAM_product Protein-S-CH₂CONH₂ + HI IAM_start->IAM_product pH 7.5-8.5 VP_start Protein-SH + CH₂=CHC₅H₄N VP_product Protein-S-CH₂CH₂C₅H₄N VP_start->VP_product pH 7.0-8.0

Caption: Cysteine alkylation reaction mechanisms.

experimental_workflow start Protein Sample in Denaturing Buffer (e.g., 8M Urea) reduction Reduction (e.g., DTT or TCEP) Break Disulfide Bonds start->reduction alkylation Alkylation (IAM or 4-VP) Cap Free Thiols reduction->alkylation quench Quench Excess Reagent (e.g., add DTT) alkylation->quench digestion Enzymatic Digestion (e.g., Trypsin) quench->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: A standard workflow for protein reduction and alkylation.

Experimental Protocols

Below are generalized protocols for in-solution protein alkylation using iodoacetamide and 4-vinylpyridine. Concentrations and incubation times may need to be optimized for specific proteins and applications.

Protocol 1: Cysteine Alkylation with Iodoacetamide
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). Note: Iodoacetamide is light-sensitive and should be handled in the dark.

    • Add the iodoacetamide stock solution to the reduced protein sample to a final concentration of 15-20 mM (a 2- to 3-fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 5-10 mM to consume any unreacted iodoacetamide.

    • Incubate for 15 minutes at room temperature. The sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion.

Protocol 2: Cysteine Alkylation with 4-Vinylpyridine
  • Protein Solubilization and Reduction:

    • Follow the same procedure as for the iodoacetamide protocol to solubilize and reduce the protein sample.

  • Alkylation:

    • Add neat 4-vinylpyridine to the reduced protein sample. A common approach is to use a 1:1 ratio with respect to the total sulfhydryl groups or a slight molar excess.[6]

    • Due to the low solubility of 4-vinylpyridine in aqueous solutions, it may be necessary to add an organic solvent like methanol or ethanol to a final concentration of 10-20% (v/v) to keep the reagent in solution.

    • Incubate in the dark at room temperature for 90-120 minutes with gentle mixing.[6]

  • Reaction Termination/Quenching:

    • The reaction can be stopped by acidification (e.g., with acetic acid to pH 3) or by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.[6] The sample is then ready for subsequent steps.

Conclusion and Recommendations

The choice between iodoacetamide and 4-vinylpyridine for cysteine alkylation depends on the specific requirements of the experiment.

Choose Iodoacetamide when:

  • A well-established, rapid, and highly efficient alkylation is required.

  • The primary goal is routine protein identification, and potential off-target modifications can be accounted for in the data analysis.

  • Working with electrospray ionization (ESI) mass spectrometry where the neutral modification is not a disadvantage.

Choose 4-Vinylpyridine (for S-[2-(4-Pyridyl)ethyl]-L-cysteine formation) when:

  • High specificity is paramount, and minimizing off-target modifications is critical.

  • The experimental goal is to enhance the detection of cysteine-containing peptides, especially when using MALDI-MS.[4]

  • Quantitative proteomics studies are being performed where the cleaner reaction profile of 4-vinylpyridine can lead to more accurate results.[5]

Ultimately, both iodoacetamide and 4-vinylpyridine are effective reagents for the alkylation of cysteine residues. By understanding their respective strengths and weaknesses, researchers can make an informed decision to optimize their experimental workflows and achieve high-quality, reliable data.

References

Comparing 4-vinylpyridine and other cysteine modifying reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cysteine Modifying Reagents: 4-Vinylpyridine and Alternatives

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical technique in understanding protein structure, function, and in the development of novel therapeutics. The choice of a cysteine modifying reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of 4-vinylpyridine with other common cysteine modifying reagents, supported by experimental data and detailed protocols.

Performance Comparison of Cysteine Modifying Reagents

The selection of an appropriate reagent for cysteine modification is dictated by the specific experimental requirements, including reaction speed, specificity for cysteine over other amino acids, and the stability of the resulting modified cysteine. The following table summarizes the key quantitative parameters of 4-vinylpyridine and other popular alternatives.

ReagentReaction MechanismTypical Reaction TimepH OptimumSpecificityStability of AdductKey Applications
4-Vinylpyridine (4-VP) Michael addition90-120 minutes[1]7.5-8.5High for thiolsStableMass spectrometry, protein sequencing[2]
Iodoacetamide (IAM) SN2 alkylation~30-60 minutes8.0-8.5Moderate, can react with other nucleophiles (e.g., Lys, His) at higher pH[3]StableProteomics, blocking free cysteines[4][5]
N-Ethylmaleimide (NEM) Michael additionFast (<15 minutes)6.5-7.5[6]High for thiols at neutral pHPotentially reversible (retro-Michael reaction), can undergo hydrolysis[7][8]Labeling, crosslinking[6]
Chlorooximes Nitrile oxide cycloadditionVery Fast (seconds to minutes)[9][10]Physiological (7.4)Exquisite for cysteine[9][10]High stability[9][10]Rapid protein labeling, peptide stapling[10]
para-Quinone Methides (p-QMs) Michael additionExtremely Fast (k₂ up to 1.67 × 10⁴ M⁻¹·s⁻¹)[11]Not specifiedHigh for cysteineStableFast bioconjugation, fluorescent labeling[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are protocols for key experiments involving the modification of cysteine residues.

Protocol 1: Alkylation of Cysteine Residues with 4-Vinylpyridine

This protocol is adapted for the modification of a protein for subsequent analysis, such as mass spectrometry.

Materials:

  • Protein sample

  • 8 M Urea in Tris buffer, pH 7.5

  • β-mercaptoethanol

  • 4-Vinylpyridine

  • Glacial acetic acid

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Dissolve the protein sample in 8 M urea, pH 7.5, to a final concentration of 10 mg/mL.[1]

  • To reduce disulfide bonds, add β-mercaptoethanol to a final concentration that is approximately a 100-fold molar excess over the total disulfide content.[1]

  • Incubate the mixture under a nitrogen atmosphere for 16 hours at room temperature with gentle stirring.[1]

  • Add 4-vinylpyridine in a 1:1 molar ratio with respect to the total sulfhydryl groups (cysteines plus reducing agent).[1]

  • Allow the reaction to proceed for 90-120 minutes at room temperature with stirring.[1]

  • Stop the reaction by lowering the pH of the solution to 3 with glacial acetic acid.[1]

  • Remove excess reagents and urea by dialyzing the sample against 0.01 N acetic acid.

  • Lyophilize the dialyzed protein sample for storage or further analysis.[1]

Protocol 2: General Procedure for Cysteine Alkylation with Iodoacetamide (IAM) in Proteomics

This is a standard protocol used in bottom-up proteomics workflows to prevent the re-formation of disulfide bonds after reduction.

Materials:

  • Protein extract

  • Dithiothreitol (DTT) solution (e.g., 100 mM)

  • Iodoacetamide (IAM) solution (e.g., 500 mM, freshly prepared in the dark)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8)

Procedure:

  • To the protein sample in ammonium bicarbonate buffer, add DTT to a final concentration of 10 mM.

  • Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Cool the sample to room temperature.

  • Add IAM to a final concentration of 55 mM.

  • Incubate the reaction for 30-45 minutes at room temperature in the dark.

  • The reaction can be quenched by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • The sample is now ready for downstream processing, such as enzymatic digestion.

Visualizing Cysteine Modification Workflows and Concepts

Diagrams created with Graphviz can help illustrate complex workflows and relationships.

Cysteine_Modification_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_analysis Downstream Analysis Protein_Disulfide Protein with Disulfide Bonds Reduced_Protein Reduced Protein (Free Thiols) Protein_Disulfide->Reduced_Protein DTT or TCEP Alkylated_Protein Alkylated Protein (Stable Adduct) Reduced_Protein->Alkylated_Protein Reagent Cysteine Modifying Reagent (e.g., 4-VP, IAM, NEM) Reagent->Alkylated_Protein Digestion Enzymatic Digestion Alkylated_Protein->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS

Caption: A generalized workflow for protein cysteine modification and analysis.

Reagent_Comparison cluster_4vp 4-Vinylpyridine cluster_iam Iodoacetamide cluster_nem N-Ethylmaleimide cluster_new Newer Reagents VP_Speed Moderate Speed VP_Spec High Specificity VP_Stab Stable Adduct IAM_Speed Moderate Speed IAM_Spec Moderate Specificity IAM_Stab Stable Adduct NEM_Speed Fast NEM_Spec High Specificity NEM_Stab Reversible New_Speed Very Fast New_Spec High Specificity New_Stab Stable Adduct

Caption: Key property comparison of cysteine modifying reagents.

Conclusion

The choice of a cysteine modifying reagent is a critical decision in experimental design. 4-Vinylpyridine stands out for its high specificity and the stability of its adducts, making it an excellent choice for applications like mass spectrometry and protein sequencing where preventing side reactions is paramount. While reagents like iodoacetamide are widely used in proteomics, their potential for off-target reactions must be considered. Maleimides offer rapid reaction kinetics but the stability of the resulting thioether bond can be a concern for certain applications. The development of novel reagents with extremely fast kinetics and high specificity, such as chlorooximes and p-QMs, provides researchers with an expanding toolkit for cysteine modification. Ultimately, the optimal reagent will depend on the specific balance of speed, specificity, and stability required for the intended downstream analysis.

References

A Comparative Guide to Cysteine Alkylating Reagents for Quantitative Proteomics: Validation of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative proteomics, accurate and efficient modification of cysteine residues is paramount for robust and reproducible results. The alkylation of cysteine's sulfhydryl group prevents the reformation of disulfide bonds after reduction, ensuring proper protein digestion and unambiguous peptide identification and quantification by mass spectrometry. While iodoacetamide (IAA) has traditionally been the reagent of choice, its limitations have spurred the investigation of alternatives. This guide provides a comprehensive comparison of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC), a derivative of 4-vinylpyridine (4-VP), with other common cysteine alkylating agents, supported by experimental data and detailed protocols.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent can significantly impact the quality of quantitative proteomics data. The ideal reagent should exhibit high reactivity and specificity towards cysteine residues, minimal side reactions, and favorable properties for mass spectrometric analysis. Here, we compare 4-PEC (via its precursor 4-vinylpyridine) with iodoacetamide (IAA) and chloroacetamide (CAA).

FeatureS-[2-(4-Pyridyl)ethyl]-L-cysteine (from 4-VP)Iodoacetamide (IAA)Chloroacetamide (CAA)
Specificity for Cysteine High. Reacts selectively with sulfhydryl groups.[1]Moderate. Can exhibit off-target reactions with other residues.[2][3]High. Generally shows reduced off-target alkylation compared to IAA.[4]
Reaction Efficiency Reported to achieve 100% alkylation of all sulfhydryl residues.[1]High, but can be incomplete under certain conditions.Generally high, comparable to IAA.
Side Reactions Minimal off-target reactions reported.[1]Known to cause over-alkylation and modification of methionine, histidine, and N-termini.[2][3] Can affect up to 80% of methionine-containing peptides.[5]Reduces off-target alkylation but can cause significant methionine oxidation (up to 40% of Met-containing peptides).[4]
Impact on MS Analysis Pyridylethylated peptides can enhance ionization efficiency in MALDI-MS, leading to improved detection of cysteine-containing peptides.[6]Can lead to neutral loss during fragmentation, complicating spectral interpretation.-
Quantitative Accuracy Deuterated versions of vinylpyridines have been used for quantitative proteomics, suggesting compatibility with isotope labeling strategies.[1]Widely used in quantitative workflows, but side reactions can introduce variability.Can be used in quantitative workflows, but methionine oxidation may impact quantification of affected peptides.

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible quantitative proteomics experiments. Below are standard procedures for protein reduction and cysteine alkylation using 4-vinylpyridine, iodoacetamide, and chloroacetamide.

Protocol 1: Cysteine Alkylation with 4-Vinylpyridine (precursor to 4-PEC)

This protocol is adapted for in-solution digestion of proteins for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • 4-Vinylpyridine (4-VP)

  • Methanol

  • Reagents for protein digestion (e.g., Trypsin)

  • Quenching solution (e.g., DTT)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add a 2-fold molar excess of 4-vinylpyridine over DTT. It is recommended to add methanol to a final concentration of 10% to ensure 4-VP remains in solution. Incubate for 1 hour at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Digestion: Proceed with the standard protein digestion protocol (e.g., dilution of urea to <2 M and addition of trypsin).

Protocol 2: Cysteine Alkylation with Iodoacetamide (IAA)

This is a widely used protocol for both in-solution and in-gel protein digestion.[7][8][9]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • DTT or TCEP solution

  • Iodoacetamide (IAA) solution (freshly prepared in buffer, protected from light)

  • Reagents for protein digestion (e.g., Trypsin)

  • Quenching solution (e.g., DTT or L-cysteine)

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[7]

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add freshly prepared IAA solution to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.[7]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM or L-cysteine.

  • Digestion: Proceed with the protein digestion protocol.

Protocol 3: Cysteine Alkylation with Chloroacetamide (CAA)

This protocol offers an alternative to IAA with potentially fewer side reactions.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

  • TCEP solution

  • Chloroacetamide (CAA) solution (freshly prepared)

  • Reagents for protein digestion (e.g., Trypsin)

Procedure:

  • Reduction: Add TCEP to the protein sample to a final concentration of 5 mM.

  • Alkylation: Add freshly prepared CAA solution to a final concentration of 20 mM.

  • Combined Reduction and Alkylation: Incubate the mixture for 10 minutes at 95°C, protected from light.[10]

  • Digestion: Proceed with the proteolytic digestion.[10]

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and a relevant biological context, the following diagrams are provided in Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction (Lysis) Reduction Reduction (DTT/TCEP) ProteinExtraction->Reduction Alkylation Alkylation (4-PEC/IAA/CAA) Reduction->Alkylation Digestion Proteolytic Digestion (Trypsin) Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation Peptide Mixture MS_Analysis Tandem MS (MS/MS) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Database_Search Database Search Data_Acquisition->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Quantification Quantification Protein_ID->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

A typical quantitative proteomics workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates gene expression for

Simplified EGFR signaling pathway.

Conclusion

The validation of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC), through its precursor 4-vinylpyridine, presents a compelling alternative to traditional cysteine alkylating agents in quantitative proteomics. Its high specificity and reaction efficiency, coupled with minimal side reactions, address some of the key drawbacks of iodoacetamide.[1] While iodoacetamide remains a widely used reagent, its propensity for off-target modifications necessitates careful optimization and data analysis to avoid quantitative inaccuracies.[2][3] Chloroacetamide offers a reduction in off-target alkylation but introduces the significant issue of methionine oxidation.[4]

The choice of alkylating agent should be guided by the specific requirements of the proteomic study. For experiments where the accurate quantification of cysteine-containing peptides is critical and minimizing off-target modifications is a priority, 4-PEC/4-VP is a strong candidate. Further direct, quantitative comparisons of 4-PEC with other reagents on modern high-resolution mass spectrometry platforms will be invaluable in solidifying its position in the quantitative proteomics toolkit. Researchers are encouraged to perform pilot studies to determine the optimal alkylation strategy for their specific sample type and experimental goals.

References

A Researcher's Guide to Cross-Validation of Disulfide Bond Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately mapping disulfide bonds is a critical step in protein characterization, ensuring the structural integrity and biological function of therapeutic proteins and other molecules. This guide provides a comprehensive comparison of common methods for disulfide bond mapping, offering detailed experimental protocols and supporting data to aid in the cross-validation of findings.

The correct pairing of cysteine residues to form disulfide bonds is essential for the correct folding, stability, and activity of many proteins. Errors in disulfide bridging can lead to misfolded, inactive, or immunogenic products. Therefore, robust and reliable methods for mapping these connections are paramount. This guide explores and compares various techniques, from classic biochemical methods to advanced mass spectrometry-based approaches and computational predictions, providing a framework for orthogonal validation of disulfide bond assignments.

Comparative Overview of Disulfide Bond Mapping Methods

The choice of method for disulfide bond mapping depends on several factors, including the complexity of the protein, the amount of sample available, and the desired level of detail. Cross-validation using orthogonal methods is highly recommended to ensure the accuracy of the disulfide bond assignment.

Table 1: Comparison of Key Performance Metrics for Disulfide Bond Mapping Methods

MethodPrincipleThroughputSensitivityAccuracyKey AdvantagesKey Limitations
Non-Reduced Peptide Mapping (LC-MS/MS) Enzymatic digestion of the non-reduced protein followed by LC-MS/MS analysis of disulfide-linked peptides.HighHighHighProvides detailed connectivity information. Can identify specific cysteine pairings.Susceptible to disulfide scrambling during sample preparation. Data analysis can be complex.
Edman Degradation Sequential removal and identification of N-terminal amino acids.LowModerateHighProvides direct sequence information, confirming cysteine positions.Not suitable for complex mixtures or large proteins. Does not directly identify disulfide linkages in a single run.
Diagonal Electrophoresis Two-dimensional electrophoresis where the first dimension is non-reducing and the second is reducing.LowLowModerateSimple, visual method for identifying peptides involved in disulfide bonds.Low resolution. Does not provide precise connectivity information for proteins with multiple disulfides.
Computational Prediction Algorithms predict disulfide connectivity based on protein sequence and/or structural information.Very HighN/AVariableFast and requires no experimental work. Useful for initial assessment and hypothesis generation.Predictive accuracy varies and requires experimental validation.

Experimental Workflows and Logical Relationships

Visualizing the workflow of each technique and how they can be integrated for cross-validation is crucial for experimental design.

experimental_workflows cluster_lcms Non-Reduced Peptide Mapping (LC-MS/MS) cluster_edman Edman Degradation cluster_diagonal Diagonal Electrophoresis cluster_computational Computational Prediction lcms_start Protein Sample lcms_digest Non-Reducing Enzymatic Digestion lcms_start->lcms_digest lcms_lc LC Separation lcms_digest->lcms_lc lcms_ms MS/MS Analysis lcms_lc->lcms_ms lcms_data Data Analysis (e.g., pLink-SS, Byos) lcms_ms->lcms_data lcms_end Disulfide Connectivity Map lcms_data->lcms_end cross_validation Cross-Validation lcms_end->cross_validation edman_start Protein/Peptide Sample edman_pitc PITC Coupling edman_start->edman_pitc edman_cleavage Cleavage & Extraction edman_pitc->edman_cleavage edman_hplc PTH-AA Identification (HPLC) edman_cleavage->edman_hplc edman_sequence Sequence Determination edman_hplc->edman_sequence edman_sequence->cross_validation diag_start Protein Digest diag_d1 1D Electrophoresis (Non-reducing) diag_start->diag_d1 diag_ox In-gel Oxidation/Reduction diag_d1->diag_ox diag_d2 2D Electrophoresis (Reducing) diag_ox->diag_d2 diag_analysis Spot Pattern Analysis diag_d2->diag_analysis diag_analysis->cross_validation comp_start Protein Sequence/Structure comp_algo Prediction Algorithm (e.g., ML, Homology) comp_start->comp_algo comp_end Predicted Disulfide Connectivity comp_algo->comp_end comp_end->cross_validation

Figure 1: Overview of experimental workflows for disulfide bond mapping and their convergence for cross-validation.

Detailed Experimental Protocols

Non-Reduced Peptide Mapping by LC-MS/MS

This is a powerful and widely used method for definitive disulfide bond mapping.

a. Sample Preparation (Non-Reducing Digestion)

  • Denaturation: Dissolve the protein sample (approximately 100 µg) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5).

  • Alkylation of Free Thiols: To prevent disulfide scrambling, block any free cysteine residues by adding a 10-fold molar excess of an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (IAM). Incubate in the dark at room temperature for 1 hour.[1][2]

  • Buffer Exchange: Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a desalting column or dialysis.

  • Enzymatic Digestion: Add a protease (e.g., trypsin, chymotrypsin, or a combination) at an appropriate enzyme-to-substrate ratio (typically 1:20 to 1:50 w/w). Incubate at 37°C for 4-16 hours. To minimize disulfide scrambling, digestion can be performed at a slightly acidic pH if the chosen protease is active under these conditions.[3][4]

  • Quenching: Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.

b. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the peptide digest onto a reverse-phase C18 column. Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent (e.g., 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the disulfide-linked peptides.

    • MS/MS Scan: Select the precursor ions for fragmentation using different techniques:

      • Collision-Induced Dissociation (CID): Generally provides peptide backbone fragmentation, leaving the disulfide bond intact.[5]

      • Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): Preferentially cleaves the disulfide bond, providing information about the constituent peptides.[5][6]

      • Higher-Energy Collisional Dissociation (HCD): A CID-type fragmentation that can provide more extensive fragmentation.

      • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): A combination of ETD and HCD that can provide comprehensive fragmentation of both the peptide backbone and the disulfide bond.[7]

c. Data Analysis

  • Use specialized software (e.g., pLink-SS, Byos, MassAI, UNIFI) to search the MS/MS data against the protein sequence database.[8][9][10]

  • The software identifies disulfide-linked peptides based on their specific fragmentation patterns and mass shifts.

lcms_workflow start Protein Sample denature Denaturation & Alkylation of Free Thiols start->denature digest Non-Reducing Enzymatic Digestion denature->digest lc Reverse-Phase LC Separation digest->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 ms2 MS/MS Fragmentation (CID, ETD, HCD, etc.) ms1->ms2 data Database Search & Software Analysis ms2->data result Disulfide Connectivity Map data->result

Figure 2: Step-by-step workflow for non-reduced peptide mapping by LC-MS/MS.
Edman Degradation for Cysteine Position Confirmation

While not a direct method for disulfide mapping, Edman degradation can be used to confirm the sequence of isolated peptides containing cysteine residues, thus providing orthogonal evidence for their involvement in disulfide bonds.[11][12]

a. Sample Preparation

  • Perform non-reducing enzymatic digestion as described in the LC-MS/MS protocol.

  • Isolate the disulfide-linked peptides of interest using HPLC.

  • Reduce and alkylate the isolated disulfide-linked peptides to separate the constituent peptides.

  • Purify the individual cysteine-containing peptides by HPLC.

b. Edman Degradation Procedure

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[13]

  • Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).[14]

  • Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

  • The cycle is repeated to determine the sequence of the peptide.

Diagonal Electrophoresis

A classical method for identifying peptides involved in disulfide bonds.[15]

a. Procedure

  • Enzymatic Digestion: Digest the protein under non-reducing conditions.

  • First Dimension Electrophoresis: Apply the peptide mixture to a corner of a large sheet of chromatography paper or a polyacrylamide gel and perform electrophoresis under non-reducing conditions.[16]

  • Disulfide Bond Cleavage: Expose the paper or gel to performic acid vapors to oxidize and cleave the disulfide bonds.[17][18]

  • Second Dimension Electrophoresis: Rotate the paper or gel 90 degrees and perform electrophoresis under the same conditions.

  • Visualization: Stain the paper or gel to visualize the peptide spots. Peptides not involved in disulfide bonds will lie on a diagonal line. Peptides that were part of a disulfide bond will migrate off the diagonal because their mobility changes after the cleavage of the disulfide bond.

diagonal_electrophoresis start Non-Reduced Peptide Digest d1 1st Dimension Electrophoresis (Non-reducing) start->d1 cleavage In-situ Disulfide Bond Cleavage (e.g., Performic Acid) d1->cleavage d2 2nd Dimension Electrophoresis cleavage->d2 analysis Analysis of Off-Diagonal Spots d2->analysis

Figure 3: Workflow for diagonal electrophoresis.

Computational Prediction of Disulfide Bonds

Computational methods can serve as a valuable starting point for disulfide bond analysis and can be used to cross-validate experimental findings. These methods primarily fall into two categories:

  • Machine Learning-Based Methods: These algorithms are trained on large datasets of proteins with known disulfide connectivity. They use features derived from the protein sequence, such as the physicochemical properties of amino acids and evolutionary conservation, to predict the likelihood of a disulfide bond between any two cysteines.[1][19][20]

  • Homology Modeling and Structure-Based Methods: If the structure of a homologous protein is known, its disulfide connectivity can be used to infer the connectivity in the target protein. Ab initio structure prediction methods can also provide insights into which cysteines are in close enough proximity to form a disulfide bond.[21]

Table 2: Comparison of Computational Disulfide Bond Prediction Software

SoftwareMethodInputKey Features
DISULFIND Machine Learning (Recursive Neural Networks)Protein SequencePredicts both the bonding state of cysteines and their connectivity pattern.[22]
DiANNA Machine Learning (Neural Networks, PSSMs)Protein SequencePredicts cysteine oxidation state, disulfide bonds, and connectivity.[23]
Cyscon Hierarchical approach combining machine learning and sequence alignmentProtein SequenceAims to improve accuracy for proteins with a high number of disulfide bonds.[21]
diSBPred Stacking-based Machine LearningProtein Sequence and Structure-based FeaturesTwo-stage prediction: cysteine bonding state followed by cysteine-pair bonding.[20]

Conclusion

The accurate mapping of disulfide bonds is a non-trivial but essential aspect of protein characterization. No single method is infallible, and a combination of orthogonal techniques provides the highest level of confidence in the final assignment. Mass spectrometry-based non-reduced peptide mapping is currently the gold standard for providing detailed connectivity information. However, classical methods like Edman degradation and diagonal electrophoresis, along with computational predictions, serve as excellent cross-validation tools. By carefully selecting and combining these methods, researchers can confidently elucidate the disulfide bond architecture of their proteins of interest, ensuring a thorough understanding of their structure and function.

References

A Comparative Analysis of S-Alkylating Agents in Reversed-Phase Chromatography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of thiol-containing molecules, such as cysteine-containing peptides and proteins, effective and specific derivatization is paramount for reliable reversed-phase chromatography (RPC). S-alkylation, the covalent modification of the thiol group of cysteine residues, is a critical step to prevent the formation of disulfide bonds, which can lead to peak broadening and poor chromatographic resolution. This guide provides a comprehensive comparative analysis of commonly used S-alkylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.

The choice of an S-alkylating agent can significantly impact the reaction's efficiency, specificity, and the chromatographic behavior of the resulting derivatives. This guide will delve into the characteristics of several widely used agents, including iodoacetamide (IAM), iodoacetic acid (IAA), N-ethylmaleimide (NEM), 4-vinylpyridine (4-VP), acrylamide (AA), and methyl methanethiosulfonate (MMTS).

Data Presentation: A Quantitative Comparison of S-Alkylating Agents

The following table summarizes the key performance characteristics of common S-alkylating agents based on data from various studies. This allows for a direct comparison of their reactivity, side reactions, and impact on the hydrophobicity of the modified cysteine residue.

S-Alkylating AgentAbbreviationReaction TimeCysteine Alkylation CompletionMajor Side ReactionsImpact on Hydrophobicity (Retention in RP-HPLC)
Iodoacetamide IAM15-60 minHighAlkylation of N-terminus, Lys, His, MetModerate Increase
Iodoacetic Acid IAA15-60 minHighSimilar to IAM, introduces a negative chargeSignificant Increase
N-ethylmaleimide NEM1-15 minVery HighHigh level of N-terminal and Lys alkylationModerate Increase
4-vinylpyridine 4-VP30-60 minModerate to HighLower side reactions compared to NEMSignificant Increase (pH dependent)
Acrylamide AA30-60 minHighLower side reactions compared to IAM and NEMModerate Increase
Methyl Methanethiosulfonate MMTS10-30 minHighCan lead to mixed disulfidesHighest Increase

Note: Reaction times and completion rates are dependent on specific experimental conditions such as pH, temperature, and reagent concentration.

Experimental Protocols: Methodologies for S-Alkylation

Here, we provide a generalized, detailed experimental protocol for the reduction and S-alkylation of protein samples prior to reversed-phase chromatography. This protocol is a composite of methodologies found in the literature and should be optimized for specific applications.[1][2][3]

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent stock solution (e.g., 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP))

  • S-alkylating agent stock solution (e.g., 500 mM Iodoacetamide (IAM) or 1 M N-ethylmaleimide (NEM), freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT)

  • Buffer for desalting/cleanup (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of denaturing buffer to a final concentration of 1-10 mg/mL.

    • Incubate at 37°C for 30-60 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent stock solution to the denatured protein solution to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes.

  • S-Alkylation:

    • Cool the sample to room temperature.

    • Add the S-alkylating agent stock solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching of Excess Alkylating Agent:

    • Add the quenching solution to a final concentration of 20-30 mM to react with any unreacted alkylating agent.

    • Incubate at room temperature for 15 minutes.

  • Sample Cleanup:

    • The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion, and subsequent analysis by reversed-phase HPLC. A common cleanup method is solid-phase extraction (SPE) using a C18 cartridge to remove denaturants, reducing agents, and excess alkylating agents.

Mandatory Visualization: Diagrams for Clarity

To visually represent the key processes and concepts discussed, the following diagrams have been generated using the DOT language.

S_Alkylation_Reaction cluster_reactants Reactants cluster_product Product Protein_Cys_SH Protein-Cys-SH (Thiol Group) Alkylated_Protein Protein-Cys-S-R (Stable Thioether) Protein_Cys_SH->Alkylated_Protein Nucleophilic Attack Alkylating_Agent R-X (S-Alkylating Agent) Alkylating_Agent->Alkylated_Protein Leaving Group (X-) Departs

Caption: S-Alkylation Reaction Mechanism.

Experimental_Workflow Start Protein Sample Denaturation Denaturation (e.g., 8M Urea) Start->Denaturation Reduction Reduction (e.g., DTT or TCEP) Denaturation->Reduction Alkylation S-Alkylation (e.g., IAM or NEM) Reduction->Alkylation Quenching Quenching (Excess DTT) Alkylation->Quenching Cleanup Sample Cleanup (e.g., SPE) Quenching->Cleanup Analysis RP-HPLC Analysis Cleanup->Analysis

Caption: Experimental Workflow for S-Alkylation.

Decision_Tree Start Primary Goal? Speed Fastest Reaction? Start->Speed Speed Specificity Highest Specificity? Start->Specificity Specificity Retention Maximize Retention Shift? Start->Retention Retention NEM Use NEM Speed->NEM AA_IAM Consider AA or IAM Specificity->AA_IAM MMTS_4VP Consider MMTS or 4-VP Retention->MMTS_4VP

Caption: Decision Tree for S-Alkylating Agent Selection.

Comparative Discussion

The choice of an S-alkylating agent is a critical decision in the workflow for analyzing cysteine-containing molecules.

Reactivity and Speed: N-ethylmaleimide (NEM) exhibits the fastest reaction kinetics, making it suitable for applications where rapid and complete alkylation is necessary.[4] Iodoacetamide (IAM) and iodoacetic acid (IAA) also provide high reaction completion but generally require longer incubation times.[1]

Specificity and Side Reactions: While highly reactive, NEM is also prone to a higher degree of side reactions, particularly the alkylation of lysine residues and the N-terminus of peptides.[1][4] This can complicate data analysis, especially in proteomics studies. Iodoacetamide and iodoacetic acid also exhibit side reactions, but generally to a lesser extent than NEM.[1][5] Acrylamide (AA) is reported to have fewer side reactions compared to both IAM and NEM, making it a good alternative when specificity is a primary concern.[1]

Chromatographic Impact: The S-alkylation of cysteine invariably alters the hydrophobicity of the modified residue, which in turn affects its retention time in reversed-phase chromatography. The intrinsic hydrophobicity of the modified cysteine residue generally increases in the following order: 4-VP < IAM < AA < IAA < free Cys < MMTS.[6] This means that peptides alkylated with MMTS will exhibit the longest retention times, while those modified with 4-VP will elute earlier. The introduction of a charged group, as with IAA (carboxylate group), can also significantly impact retention, particularly at different pH values.[6] It is important to note that a free cysteine thiol group is more hydrophobic than some of its alkylated counterparts.[7]

Conclusion

The selection of an S-alkylating agent for reversed-phase chromatography requires a careful consideration of the experimental goals. For rapid and complete alkylation where some side reactions can be tolerated, N-ethylmaleimide is a strong candidate. When high specificity and minimal side reactions are crucial, acrylamide presents a favorable alternative. Iodoacetamide remains a widely used and effective reagent, offering a good balance between reactivity and specificity. For applications where a significant shift in retention time is desired, methyl methanethiosulfonate or 4-vinylpyridine may be the most suitable choices.

By understanding the comparative performance of these agents and following robust experimental protocols, researchers can enhance the quality and reliability of their chromatographic analyses of thiol-containing molecules.

References

A Guide to Accurate Amino Acid Analysis: Comparing S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise protein and peptide quantification, amino acid analysis is a cornerstone technique. The accuracy of this analysis hinges on the effective use of an internal standard to correct for variations during sample preparation and analysis. This guide provides a comparative overview of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) as an internal standard in amino acid analysis, alongside other commonly used alternatives.

S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC): A Stable Choice for Cysteine Quantification

S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) is a derivative of cysteine used as an internal standard in amino acid analysis. Its primary advantage lies in its stability during acid hydrolysis, a harsh step that can degrade certain amino acids.[1] 4-PEC is synthesized by reacting cysteine residues with 4-vinylpyridine. This derivatization allows for the accurate quantification of cysteine and cystine, which are otherwise challenging to measure accurately after hydrolysis.

Performance Comparison of Internal Standards in Amino Acid Analysis

The choice of an internal standard is critical for achieving accurate and precise results. The ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. It should also be stable throughout the analytical process. Besides 4-PEC, other commonly used internal standards include norleucine, norvaline, and stable isotope-labeled (SIL) amino acids.

While a direct head-to-head comparison with 4-PEC is not available, the following tables summarize the performance of various amino acid analysis methods using these alternative internal standards, providing a benchmark for accuracy and precision.

Table 1: Performance Characteristics of Amino Acid Analysis using Non-Isotopic Internal Standards

Internal StandardMethodSample MatrixAccuracy (Recovery %)Precision (RSD %)
NorvalineRP-HPLC with o-phthalaldehyde derivatizationProtein BiopharmaceuticalsNot explicitly stated, but method validated for accuracyNot explicitly stated, but method validated for precision
NorleucineIon-Exchange Chromatography with NinhydrinFeed93.3–109.4%< 4.57%

Table 2: Performance Characteristics of Amino Acid Analysis using Stable Isotope-Labeled Internal Standards

Internal StandardMethodSample MatrixAccuracy (Recovery %)Precision (RSD %)
¹³C, ¹⁵N Labeled Amino AcidsHILIC-LC-MS/MSProtein (Ubiquitin, BSA, Soy)82-103%Not explicitly stated, but method described as accurate
¹³C, ¹⁵N Labeled Amino AcidsUPLC-MS/MSHuman PlasmaNot explicitly stated, but method validatedIntra-day and inter-day RSD for LQC ranged from 3.2% to 14.2%

Experimental Protocols

General Experimental Workflow for Amino Acid Analysis using an Internal Standard

The following diagram illustrates a typical workflow for amino acid analysis incorporating an internal standard. This process can be adapted for the use of 4-PEC.

AminoAcidAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinSample Protein Sample AddIS Add Internal Standard (e.g., 4-PEC) ProteinSample->AddIS Accurate Amount Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) AddIS->Hydrolysis Derivatization Derivatization (e.g., PITC, OPA) Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Integration Peak Area Integration Detection->Integration Calculation Calculate Response Factor & Concentration Integration->Calculation Results Final Amino Acid Composition Calculation->Results

A generalized workflow for amino acid analysis using an internal standard.
Detailed Experimental Protocol: Amino Acid Analysis of Protein Hydrolysates by HPLC

This protocol provides a general framework for the analysis of amino acids in a protein sample using an internal standard.

1. Sample Preparation and Hydrolysis:

  • Weigh accurately a known amount of the protein sample into a hydrolysis tube.

  • Add a precise amount of the internal standard solution (e.g., S-[2-(4-Pyridyl)ethyl]-L-cysteine).

  • Add 6 M HCl to the tube.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a known volume of loading buffer.

2. Derivatization (Pre-column):

  • This step is necessary to make the amino acids detectable by UV or fluorescence detectors. Common derivatizing agents include phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA).

  • Mix a specific volume of the reconstituted hydrolysate with the derivatizing reagent according to the chosen derivatization protocol.

  • Allow the reaction to proceed for the specified time at the recommended temperature.

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be an aqueous buffer (e.g., sodium acetate) and Solvent B an organic solvent (e.g., acetonitrile).

  • Gradient: The gradient is optimized to achieve separation of all amino acid derivatives.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm for PITC derivatives) or fluorescence detection.

4. Quantification:

  • Identify and integrate the peak areas of the derivatized amino acids and the internal standard in the chromatogram.

  • Calculate the response factor (RF) for each amino acid relative to the internal standard using a standard amino acid mixture of known concentrations.

  • The concentration of each amino acid in the sample is then calculated using the following formula: Amino Acid Concentration = (Peak Area of Amino Acid / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) serves as a valuable and stable internal standard for amino acid analysis, particularly for the challenging quantification of cysteine residues. While direct quantitative comparisons of its accuracy with other standards like norleucine, norvaline, and stable isotope-labeled compounds are not extensively documented, the established performance of these alternatives provides a strong benchmark for what constitutes a reliable amino acid analysis. The selection of an appropriate internal standard should be based on the specific requirements of the analysis, including the amino acids of interest, the sample matrix, and the analytical instrumentation available. For the highest level of accuracy, stable isotope-labeled internal standards are generally considered the gold standard as they most closely mimic the behavior of the endogenous amino acids.[2] However, for routine analyses and particularly for accurate cysteine determination, 4-PEC remains a robust and effective choice.

References

Benchmarking S-[2-(4-Pyridyl)ethyl]-L-cysteine against novel cysteine probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cysteine probe is critical for the successful investigation of protein function, drug target identification, and covalent inhibitor development. This guide provides a comprehensive comparison of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) with novel and established cysteine probes, supported by experimental data and detailed protocols.

This document benchmarks the performance of common cysteine-reactive probes, including those based on iodoacetamide, maleimide, and acrylamide electrophiles, which are widely used in activity-based protein profiling (ABPP) and chemoproteomics. While S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) is a well-established derivatizing agent for cysteine residues, its application as a functional probe for activity-based profiling is not documented in the reviewed literature. This guide, therefore, focuses on comparing the established functional probes and discusses 4-PEC's properties in the context of its primary application in protein analytics.

Quantitative Comparison of Cysteine Probes

The efficacy of a cysteine probe is determined by several factors, including its reactivity, selectivity, and the stability of the resulting covalent bond. The following table summarizes key quantitative data for common classes of cysteine-reactive probes.

Probe ClassReactive Group (Warhead)Reaction MechanismSecond-Order Rate Constant (k₂) with Thiolates (M⁻¹s⁻¹)Key Characteristics & Applications
Iodoacetamides IodoacetamideSN2 Nucleophilic Substitution~0.6[1]Widely used in quantitative proteomics (e.g., isoTOP-ABPP, QTRP) for profiling cysteine reactivity. The reaction is irreversible and forms a stable thioether bond.[2][3]
Maleimides MaleimideMichael Addition~100[1]Exhibits rapid reaction kinetics with thiols at neutral or slightly acidic pH.[3][4][5] The resulting thiosuccinimide linkage can be susceptible to hydrolysis and retro-Michael reaction.[5]
Acrylamides AcrylamideMichael AdditionVariable (can be tuned)Commonly used in the development of targeted covalent inhibitors.[6][7] Their reactivity can be modulated by introducing electron-withdrawing groups to influence reversibility.[6][7]
Vinyl Heteroarenes Vinylpyrimidine / VinyltriazineMichael Addition0.375 (Vinylpyrimidine)[8][9], 3.10 (Vinyltriazine)[8][9]Offer rapid and chemoselective cysteine modification with high conjugate stability.[8][9]
Quaternized Vinylpyridines N-methylated VinylpyridineMichael Addition18.2[1]Exhibit significantly enhanced reactivity compared to their non-quaternized counterparts, enabling ultrafast and selective protein modification.[1][10]
S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) Pyridylethyl (from 4-vinylpyridine)Michael Addition0.056 (for 4-vinylpyridine)[1]Primarily used for the derivatization of cysteine residues to enhance ionization efficiency in mass spectrometry for protein sequencing and identification.[3][11][12][13] Not typically employed as a functional probe for activity profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of cysteine probes. Below are protocols for key experiments in cysteine reactivity profiling.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the ability of a compound (e.g., a novel probe or inhibitor) to compete with a broad-spectrum cysteine probe for binding to target proteins in a complex proteome.

Workflow:

cluster_0 Sample Preparation cluster_1 Labeling and Enrichment cluster_2 Analysis Proteome Proteome (Cell Lysate) Inhibitor Test Compound (e.g., Novel Probe) Proteome->Inhibitor Incubate Probe Broad-Spectrum Cysteine Probe (e.g., IA-alkyne) Inhibitor->Probe Add Probe Click Click Chemistry with Reporter Tag (e.g., Biotin-azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Proteomics LCMS->Quant

Competitive ABPP Workflow

Protocol Steps:

  • Proteome Preparation: Prepare cell or tissue lysates under native conditions.

  • Inhibitor Incubation: Treat the proteome with the test compound (novel probe or inhibitor) at various concentrations. A control sample is treated with vehicle (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne) to both the inhibitor-treated and control samples to label the remaining accessible cysteine residues.[14]

  • Click Chemistry: Ligate a reporter tag, such as biotin-azide, to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[15]

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

  • Digestion: Perform on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of cysteine-containing peptides between the inhibitor-treated and control samples. A decrease in the signal for a particular cysteine peptide in the treated sample indicates that the test compound has reacted with that cysteine, preventing its labeling by the broad-spectrum probe. This allows for the determination of IC₅₀ values for the interaction.

Determination of Second-Order Rate Constants (k₂) for Thiol-Probe Reaction

This experiment quantitatively measures the intrinsic reactivity of a probe with a model thiol-containing compound.

Workflow:

cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Data Analysis Probe_sol Probe Solution (Known Concentration) Mix Mix Solutions Probe_sol->Mix Thiol_sol Thiol Solution (e.g., N-acetylcysteine, Known Concentration) Thiol_sol->Mix Monitor Monitor Reaction Progress (e.g., NMR, Fluorescence) Mix->Monitor Plot Plot Reactant Concentration vs. Time Monitor->Plot Fit Fit Data to Second-Order Rate Equation Plot->Fit k2 Determine k₂ Fit->k2

Workflow for k₂ Determination

Protocol Steps:

  • Solution Preparation: Prepare solutions of the cysteine probe and a model thiol (e.g., N-acetylcysteine or glutathione) of known concentrations in a suitable buffer (e.g., phosphate buffer at a specific pH).

  • Reaction Initiation: Mix the probe and thiol solutions to initiate the reaction.

  • Reaction Monitoring: Monitor the consumption of reactants or the formation of the product over time using a suitable analytical technique. For example, ¹H NMR spectroscopy can be used to track the disappearance of signals corresponding to the reactive groups of the probe and thiol.[8][9] If the probe is fluorogenic, fluorescence spectroscopy can be employed.

  • Data Analysis: Plot the concentration of one of the reactants versus time.

  • Kinetic Modeling: Fit the data to the second-order rate law equation to determine the second-order rate constant (k₂).

Signaling Pathways and Probe Mechanisms

Cysteine probes are instrumental in studying signaling pathways where cysteine modifications play a regulatory role. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Keap1-Nrf2 Signaling Pathway:

Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Reactive cysteine residues on Keap1 act as sensors for electrophiles and oxidants.

cluster_0 Basal Conditions cluster_1 Electrophilic Stress Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates Probe Electrophilic Probe Keap1_mod Modified Keap1 Probe->Keap1_mod Modifies Cysteines Nrf2_active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds Keap1_mod->Nrf2_active Releases Genes Antioxidant Genes ARE->Genes Activates Transcription

References

Safety Operating Guide

Proper Disposal of S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[6][7] All handling of S-[2-(4-Pyridyl)ethyl]-L-cysteine, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of S-[2-(4-Pyridyl)ethyl]-L-cysteine:

Step 1: Waste Identification and Segregation

  • Treat all waste containing S-[2-(4-Pyridyl)ethyl]-L-cysteine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8] Incompatible materials should be stored separately to prevent dangerous reactions.[9]

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for the collection of S-[2-(4-Pyridyl)ethyl]-L-cysteine waste. The container must be compatible with the chemical.

  • The container lid should be securely fastened at all times, except when adding waste.[9]

Step 3: Labeling

  • Clearly label the waste container with the full chemical name: "S-[2-(4-Pyridyl)ethyl]-L-cysteine" and the appropriate hazard warnings.

  • Include the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][10]

  • The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of S-[2-(4-Pyridyl)ethyl]-L-cysteine down the drain or in regular trash.[8][11]

Spill Management

In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Summary of Key Disposal Information

Waste Type Disposal Method Key Precautions
Solid S-[2-(4-Pyridyl)ethyl]-L-cysteineHazardous Waste CollectionWear appropriate PPE. Handle in a fume hood.
Solutions containing S-[2-(4-Pyridyl)ethyl]-L-cysteineHazardous Waste CollectionDo not dispose down the drain.
Contaminated labware (gloves, pipette tips, etc.)Hazardous Waste CollectionPlace in a designated, sealed container.
Empty containersTriple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface the label before disposing of the container as regular waste, if permitted by institutional policy.[12]Ensure all chemical residue is removed.

Logical Workflow for Disposal

DisposalWorkflow A Generation of S-[2-(4-Pyridyl)ethyl]-L-cysteine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Place in a Labeled, Leak-Proof Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Proper Disposal by Licensed Facility F->G

Caption: Disposal workflow for S-[2-(4-Pyridyl)ethyl]-L-cysteine.

References

Essential Safety and Operational Guide for Handling S-[2-(4-Pyridyl)ethyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with S-[2-(4-Pyridyl)ethyl]-L-cysteine. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicological properties, drawing parallels from safety data sheets of structurally related compounds.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to ensure personal safety. The following table summarizes the recommended PPE for handling S-[2-(4-Pyridyl)ethyl]-L-cysteine.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron.
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. If dusts are generated or work is performed in a poorly ventilated area, use a NIOSH-approved respirator.

Handling and Storage

Safe handling and storage practices are critical to prevent exposure and maintain the integrity of the compound.

  • Engineering Controls: Handle S-[2-(4-Pyridyl)ethyl]-L-cysteine in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Accidental Release and Exposure Procedures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's EHS department. Prevent the material from entering drains or waterways.[2]

Disposal Plan

All waste materials should be handled as hazardous waste unless determined otherwise by your institution's EHS.

  • Chemical Waste: Collect S-[2-(4-Pyridyl)ethyl]-L-cysteine and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for handling S-[2-(4-Pyridyl)ethyl]-L-cysteine in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup weigh Weigh S-[2-(4-Pyridyl)ethyl]-L-cysteine prep_setup->weigh dissolve Prepare solution (if applicable) weigh->dissolve experiment Perform experimental procedure dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate waste Dispose of waste in designated hazardous waste container decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash hands thoroughly doff_ppe->wash end End wash->end start Start start->prep_ppe

General workflow for handling S-[2-(4-Pyridyl)ethyl]-L-cysteine.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Alanine (Standard)
Reactant of Route 2
Reactant of Route 2
DL-Alanine (Standard)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.